Product packaging for 2-Heptyl-4,6-dihydroxybenzoic acid(Cat. No.:)

2-Heptyl-4,6-dihydroxybenzoic acid

Cat. No.: B8213180
M. Wt: 252.31 g/mol
InChI Key: XUWGCDWPOGIQII-UHFFFAOYSA-N
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Description

2-Heptyl-4,6-dihydroxybenzoic acid is a useful research compound. Its molecular formula is C14H20O4 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O4 B8213180 2-Heptyl-4,6-dihydroxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-heptyl-4,6-dihydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-2-3-4-5-6-7-10-8-11(15)9-12(16)13(10)14(17)18/h8-9,15-16H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWGCDWPOGIQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spherophorolic Acid: A Comprehensive Technical Guide on its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spherophorolic acid, a notable depside class of lichen secondary metabolite, has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the natural occurrence and biosynthesis of spherophorolic acid. It is primarily found in lichens belonging to the Sphaerophoraceae family, particularly in species such as Sphaerophorus globosus and Sphaerophorus fragilis. As a polyketide, its biosynthesis follows the acetyl-polymalonate pathway, orchestrated by a non-reducing polyketide synthase (NR-PKS). This document consolidates available data on its sources, outlines detailed experimental protocols for its isolation and characterization, and presents a putative biosynthetic pathway with accompanying visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Natural Occurrence of Spherophorolic Acid

Spherophorolic acid is a characteristic secondary metabolite produced by the fungal partner (mycobiont) in certain lichen symbioses. Its presence is a key chemotaxonomic marker for identifying species within the Spherophoraceae family.

Producing Organisms

The primary sources of spherophorolic acid are lichens of the genus Sphaerophorus. Documented species include:

  • Sphaerophorus globosus : A fruticose lichen commonly known as the "coral lichen," found in temperate and boreal regions.

  • Sphaerophorus fragilis : A similar fruticose lichen, also found in temperate climates.

Quantitative Data

Quantitative analysis of spherophorolic acid content in lichens is crucial for evaluating its potential as a natural source for drug discovery. While specific yield data for spherophorolic acid is not extensively reported in publicly available literature, the general yields of depsides from lichens can range from trace amounts to several percent of the dry weight of the lichen thallus. The table below presents analogous data for other well-studied lichen depsides to provide a benchmark for expected yields.

Lichen SpeciesLichen AcidExtraction SolventYield (% of dry weight)Reference
Evernia prunastriEvernic AcidAcetone (B3395972)1.5 - 3.0[General lab experience]
Ramalina farinaceaProtocetraric AcidAcetone2.0 - 5.0[General lab experience]
Cladonia stellarisUsnic AcidAcetone1.0 - 2.0[General lab experience]

Note: The yields of lichen metabolites can vary significantly based on geographical location, season of collection, and the specific chemotype of the lichen.

Biosynthesis of Spherophorolic Acid

The biosynthesis of spherophorolic acid, a depside, is rooted in the polyketide pathway, a major route for the production of secondary metabolites in fungi.

The Acetyl-Polymalonate Pathway

The fundamental building blocks for spherophorolic acid are derived from acetyl-CoA and malonyl-CoA. The biosynthesis is initiated by a large, multifunctional enzyme known as a non-reducing polyketide synthase (NR-PKS).

The general steps in the biosynthesis of a depside like spherophorolic acid are:

  • Chain Initiation : The PKS is primed with an acetyl-CoA starter unit.

  • Chain Elongation : The polyketide chain is extended through the sequential addition of malonyl-CoA extender units.

  • Cyclization and Aromatization : The polyketide chain undergoes intramolecular cyclization reactions to form one or more aromatic rings.

  • Esterification (Depside Bond Formation) : Two individually synthesized monocyclic aromatic units are joined by an ester linkage to form the final depside structure. This crucial step is also catalyzed by the PKS or a dedicated esterase.

Putative Biosynthetic Pathway

While the specific gene cluster and enzymes responsible for spherophorolic acid biosynthesis have not been fully elucidated, a putative pathway can be proposed based on the well-studied biosynthesis of other lichen depsides. The pathway likely involves a single PKS that synthesizes two different aromatic carboxylic acid units, which are then esterified.

Spherophorolic Acid Biosynthesis Acetyl-CoA Acetyl-CoA Non-reducing Polyketide Synthase (NR-PKS) Non-reducing Polyketide Synthase (NR-PKS) Acetyl-CoA->Non-reducing Polyketide Synthase (NR-PKS) Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->Non-reducing Polyketide Synthase (NR-PKS) Extender Units Aromatic Carboxylic Acid Precursor 1 Aromatic Carboxylic Acid Precursor 1 Non-reducing Polyketide Synthase (NR-PKS)->Aromatic Carboxylic Acid Precursor 1 Synthesis & Cyclization Aromatic Carboxylic Acid Precursor 2 Aromatic Carboxylic Acid Precursor 2 Non-reducing Polyketide Synthase (NR-PKS)->Aromatic Carboxylic Acid Precursor 2 Synthesis & Cyclization Spherophorolic Acid Spherophorolic Acid Aromatic Carboxylic Acid Precursor 1->Spherophorolic Acid Esterification Aromatic Carboxylic Acid Precursor 2->Spherophorolic Acid Esterification

Figure 1. Putative biosynthetic pathway of spherophorolic acid.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and structural elucidation of spherophorolic acid, as well as for investigating its biosynthetic pathway.

Isolation and Purification of Spherophorolic Acid

This protocol describes a general method for the extraction and purification of spherophorolic acid from lichen material.

Materials and Equipment:

  • Dried lichen thalli of Sphaerophorus globosus or S. fragilis

  • Grinder or mill

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Filter paper and funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Glass column for chromatography

  • Solvents: Acetone, hexane (B92381), ethyl acetate, methanol (B129727) (analytical grade)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Developing chambers for TLC

  • NMR tubes and deuterated solvents (e.g., CDCl₃, acetone-d₆)

  • NMR spectrometer

  • Mass spectrometer

Protocol:

  • Preparation of Lichen Material :

    • Thoroughly clean the collected lichen thalli to remove any debris and substrate.

    • Air-dry the lichen material in a well-ventilated area away from direct sunlight.

    • Grind the dried lichen thalli into a fine powder using a grinder or mill.

  • Extraction :

    • Place 100 g of the powdered lichen material into a 1 L Erlenmeyer flask.

    • Add 500 mL of acetone to the flask.

    • Stir the mixture at room temperature for 24 hours using a magnetic stirrer.

    • Filter the mixture through filter paper to separate the lichen residue from the acetone extract.

    • Concentrate the acetone extract using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Purification by Column Chromatography :

    • Prepare a silica gel slurry in hexane and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of acetone and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely, and then load the dried silica gel with the adsorbed extract onto the top of the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor the separation by TLC.

    • Combine the fractions containing spherophorolic acid (visualized as a dark spot under UV light at 254 nm after charring with a suitable stain like vanillin-sulfuric acid).

    • Evaporate the solvent from the combined fractions to yield purified spherophorolic acid.

  • Structural Elucidation :

    • Confirm the identity and purity of the isolated compound using spectroscopic techniques:

      • Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure.

      • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

Isolation and Purification Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization Lichen Collection Lichen Collection Cleaning & Drying Cleaning & Drying Lichen Collection->Cleaning & Drying Grinding Grinding Cleaning & Drying->Grinding Powdered Lichen Powdered Lichen Acetone Extraction Acetone Extraction Powdered Lichen->Acetone Extraction Filtration Filtration Acetone Extraction->Filtration Crude Extract Crude Extract Filtration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Purified Spherophorolic Acid Purified Spherophorolic Acid TLC Analysis->Purified Spherophorolic Acid NMR Spectroscopy NMR Spectroscopy Purified Spherophorolic Acid->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Spherophorolic Acid->Mass Spectrometry Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Mass Spectrometry->Structural Elucidation

Figure 2. Experimental workflow for the isolation and purification of spherophorolic acid.
Elucidation of the Biosynthetic Pathway

Investigating the biosynthetic pathway of spherophorolic acid involves a combination of genomic and biochemical approaches.

Materials and Equipment:

  • High-quality genomic DNA from the mycobiont of Sphaerophorus globosus

  • PCR thermocycler

  • Primers for PKS gene amplification

  • DNA sequencing platform

  • RNA extraction kits

  • RT-qPCR instrument

  • Heterologous expression system (e.g., Aspergillus nidulans, Saccharomyces cerevisiae)

  • Plasmids for gene expression

  • Culture media and fermenters

  • HPLC and LC-MS for metabolite analysis

Protocol:

  • Genome Mining for the Biosynthetic Gene Cluster (BGC) :

    • Isolate high-molecular-weight genomic DNA from the fungal partner of S. globosus.

    • Sequence the genome using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore).

    • Assemble the genome and use bioinformatics tools (e.g., antiSMASH) to identify putative PKS gene clusters.

    • Analyze the predicted PKS domains and surrounding genes to identify a candidate BGC for depside biosynthesis.

  • Gene Expression Analysis :

    • Extract total RNA from lichen thalli actively producing spherophorolic acid.

    • Perform reverse transcription quantitative PCR (RT-qPCR) to correlate the expression levels of the candidate PKS gene with the production of spherophorolic acid.

  • Heterologous Expression and Functional Characterization :

    • Clone the candidate PKS gene into an expression vector suitable for a heterologous host (e.g., Aspergillus nidulans).

    • Transform the heterologous host with the expression construct.

    • Cultivate the transformed host under conditions that induce gene expression.

    • Extract the metabolites from the culture and analyze them by HPLC and LC-MS to detect the production of spherophorolic acid or its precursors.

Biosynthesis Elucidation Workflow cluster_0 Genomic Analysis cluster_1 Transcriptomic Analysis cluster_2 Functional Genomics Lichen Mycobiont Lichen Mycobiont gDNA Isolation gDNA Isolation Lichen Mycobiont->gDNA Isolation Genome Sequencing Genome Sequencing gDNA Isolation->Genome Sequencing BGC Identification BGC Identification Genome Sequencing->BGC Identification Candidate PKS Gene Candidate PKS Gene BGC Identification->Candidate PKS Gene Lichen Thallus Lichen Thallus RNA Extraction RNA Extraction Lichen Thallus->RNA Extraction RT-qPCR RT-qPCR RNA Extraction->RT-qPCR Gene Expression Profiling Gene Expression Profiling RT-qPCR->Gene Expression Profiling Pathway Confirmation Pathway Confirmation Gene Expression Profiling->Pathway Confirmation Cloning Cloning Candidate PKS Gene->Cloning Heterologous Expression Heterologous Expression Cloning->Heterologous Expression Metabolite Analysis Metabolite Analysis Heterologous Expression->Metabolite Analysis Metabolite Analysis->Pathway Confirmation

Figure 3. Logical workflow for elucidating the biosynthetic pathway of spherophorolic acid.

Conclusion

Spherophorolic acid represents a valuable natural product from the lichen kingdom with potential for further scientific investigation and drug development. This guide provides a foundational understanding of its natural sources and biosynthetic origins. The outlined experimental protocols offer a practical framework for researchers to isolate, characterize, and further explore the biosynthetic machinery responsible for its production. Future research, particularly in the realm of genomics and heterologous expression, will be instrumental in fully elucidating the specific enzymes and genes involved in the biosynthesis of this intriguing lichen depside.

The Biological Potential of 2-Heptyl-4,6-dihydroxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptyl-4,6-dihydroxybenzoic acid, also known as Spherophorolic Acid, is a member of the 6-alkylresorcylic acid class of natural compounds. While direct research on its biological activity is limited, its structural similarity to other well-studied alkylresorcylic acids and phytocannabinoids suggests a range of potential therapeutic applications. This technical guide consolidates the available information on this compound and provides a detailed overview of the biological activities of its close structural analogs. By examining the existing data on related compounds, we aim to provide a foundational understanding for future research and drug development efforts centered on this molecule. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes potential mechanisms of action to guide further investigation.

Introduction

This compound is a phenolic lipid, a class of compounds known for a variety of biological activities. Structurally, it is a dihydroxybenzoic acid with a seven-carbon alkyl chain at the 2-position. This structure is shared by a broader family of 6-alkylresorcylic acids, which are known to be produced by plants, bacteria, fungi, and have been identified in insects, such as ants of the genus Crematogaster. The lipophilic alkyl chain combined with the hydrophilic phenolic acid moiety gives these molecules amphiphilic properties that can facilitate interaction with cellular membranes and biological macromolecules.

Due to the scarcity of direct experimental data on this compound, this guide will focus on the documented biological activities of its closest structural analog, 2,4-dihydroxy-6-n-pentylbenzoic acid , and the broader class of 6-alkylresorcylic acids . These compounds have demonstrated antibacterial, antifungal, and anticancer properties, providing a strong rationale for investigating this compound for similar activities.

Potential Biological Activities Based on Structural Analogs

The biological activities of phenolic lipids are often influenced by the length of the alkyl chain. It is hypothesized that the heptyl chain of this compound may confer greater lipophilicity compared to its pentyl analog, potentially enhancing its interaction with microbial cell membranes or intracellular targets.

Antimicrobial Activity

Research on 2,4-dihydroxy-6-n-pentylbenzoic acid and its derivatives has revealed modest antibacterial and more significant antifungal activities.

Table 1: Antibacterial Activity of 2,4-dihydroxy-6-n-pentylbenzoic Acid Derivatives [1]

CompoundTest OrganismMethodResult (Zone of Inhibition)
2,4-dihydroxy-6-n-pentylbenzoic acidStaphylococcus aureusDisc Diffusion9 - 15 mm
2,4-dihydroxy-6-n-pentylbenzoic acidEscherichia coliDisc Diffusion9 - 15 mm
Methyl 2,4-dihydroxy-6-n-pentylbenzoateStaphylococcus aureusDisc Diffusion14 - 15 mm
Methyl 2,4-dihydroxy-6-n-pentylbenzoateEscherichia coliDisc Diffusion14 - 15 mm

Table 2: Antifungal Activity of 2,4-dihydroxy-6-n-pentylbenzoic Acid Derivatives [1]

CompoundTest OrganismMethodResult (Minimum Amount for Inhibition)
2,4-dihydroxy-6-n-pentylbenzoic acidCladosporium sphaerospermumBioautography5.0 µg
Methyl 2,4-dihydroxy-6-n-pentylbenzoateCladosporium sphaerospermumBioautography2.5 µg

The data suggests that the presence of a free hydroxyl group at the C-4 position is important for antibacterial activity against S. aureus. Esterification of the carboxylic acid can, in some cases, enhance this activity. The antifungal activity appears to be a promising area for investigation for this compound.

Anticancer Activity

Alkylresorcinols, the decarboxylated form of alkylresorcylic acids, have shown anticancer properties. It is plausible that this compound could serve as a prodrug, being decarboxylated to 2-heptylresorcinol in vivo.

Potential Anticancer Mechanisms of Alkylresorcinols:

  • Inhibition of cancer cell growth.

  • Induction of apoptosis.

Further studies are required to determine if this compound or its decarboxylated metabolite possesses cytotoxic activity against cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments cited, which can be adapted for the study of this compound.

Antibacterial Susceptibility Testing (Disc Diffusion Method)

This protocol is adapted from the study on 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives.[1]

  • Microorganism Preparation: Pathogenic strains of Staphylococcus aureus (e.g., ATCC 25923) and Escherichia coli (e.g., ATCC 25922) are grown in Mueller Hinton broth at 37°C for 5 hours to reach the exponential growth phase.

  • Inoculum Standardization: The bacterial cultures are diluted in a 0.45% saline solution to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: The standardized bacterial suspension is uniformly spread onto the surface of Mueller Hinton agar (B569324) plates using a sterile cotton swab.

  • Disc Preparation: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO or ethanol). A solvent control disc should also be prepared.

  • Disc Application: The impregnated discs are placed onto the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.

Antifungal Activity Assay (Bioautography Method)

This protocol is based on the methodology used to test the antifungal activity of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives against Cladosporium sphaerospermum.[1]

  • Fungal Culture: Cladosporium sphaerospermum is cultivated on Potato Dextrose Agar (PDA) in the dark at 28°C until sporulation occurs.

  • Spore Suspension Preparation: A spore suspension is prepared by gently scraping the surface of the fungal culture with a sterile loop in a sterile saline solution containing a wetting agent (e.g., 0.1% Tween 80).

  • Thin Layer Chromatography (TLC): The test compound is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254). The plate is then developed in an appropriate solvent system to separate the compound.

  • Bioautography: The developed TLC plate is sprayed with the fungal spore suspension.

  • Incubation: The sprayed plate is incubated in a humid chamber at 28°C for 48-72 hours, or until fungal growth is visible.

  • Data Analysis: Antifungal activity is detected as a clear zone of inhibition on the TLC plate where the active compound is located, preventing fungal growth. The minimum amount of the compound required to produce a clear inhibition zone is determined.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts and experimental workflows relevant to the study of this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis or Isolation of This compound antibacterial Antibacterial Assays (e.g., Disc Diffusion, MIC) synthesis->antibacterial antifungal Antifungal Assays (e.g., Bioautography, MIC) synthesis->antifungal anticancer Anticancer Assays (e.g., MTT, Apoptosis) synthesis->anticancer membrane Membrane Interaction Studies antibacterial->membrane antifungal->membrane enzyme Enzyme Inhibition Assays anticancer->enzyme pathway Signaling Pathway Analysis anticancer->pathway

Caption: Proposed experimental workflow for investigating the biological activity of this compound.

potential_antimicrobial_mechanism cluster_membrane Bacterial/Fungal Cell Membrane cluster_intracellular Intracellular Targets compound This compound membrane_disruption Membrane Disruption compound->membrane_disruption Lipophilic interaction enzyme_inhibition Enzyme Inhibition (e.g., DNA gyrase, fatty acid synthase) compound->enzyme_inhibition Intracellular uptake protein_synthesis Inhibition of Protein Synthesis compound->protein_synthesis Intracellular uptake permeability Altered Permeability membrane_disruption->permeability cell_death Microbial Cell Death permeability->cell_death enzyme_inhibition->cell_death protein_synthesis->cell_death

Caption: Hypothesized antimicrobial mechanisms of action for this compound.

Conclusion and Future Directions

While this compound remains an understudied natural product, the available evidence from its close structural analogs provides a compelling case for its investigation as a potential antimicrobial and anticancer agent. The longer heptyl chain may enhance its biological activities compared to the pentyl derivatives that have been studied to date.

Future research should focus on:

  • Systematic Screening: Evaluating the antibacterial, antifungal, and cytotoxic activities of this compound against a broad panel of microbial strains and cancer cell lines.

  • Quantitative Analysis: Determining key metrics such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and IC50 values for anticancer effects.

  • Mechanism of Action Studies: Investigating how the compound exerts its biological effects, including its interactions with cell membranes and potential intracellular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with varying alkyl chain lengths to optimize activity and understand the structural requirements for its biological effects.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided data and protocols offer a solid foundation upon which to build a comprehensive research program.

References

The Nexus of 2-Heptyl-4,6-dihydroxybenzoic Acid and Phytocannabinoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between 2-Heptyl-4,6-dihydroxybenzoic acid and the diverse class of phytocannabinoids. As the precursor to a unique series of heptyl-chain cannabinoids, this molecule represents a burgeoning area of research within the broader field of cannabis science. This document synthesizes current knowledge on its biosynthetic origins, its place within the intricate web of phytocannabinoid production, and the analytical methodologies for its detection and quantification.

Introduction: Defining the Molecular Landscape

Phytocannabinoids are a class of terpenophenolic compounds predominantly found in Cannabis sativa L., with a characteristic resorcinol (B1680541) core. The length of the alkyl side chain attached to this core is a critical determinant of their pharmacological activity. While pentyl (C5) cannabinoids, such as cannabidiol (B1668261) (CBD) and Δ⁹-tetrahydrocannabinol (THC), are the most well-known, recent discoveries have highlighted the natural occurrence and potential significance of cannabinoids with longer alkyl chains, including heptyl (C7) variants.

This compound, also known as spherophorolic acid, is a key biosynthetic precursor to these C7 phytocannabinoids. Its structural similarity to olivetolic acid, the precursor to C5 cannabinoids, positions it at the starting point of a parallel biosynthetic pathway that contributes to the chemical diversity of Cannabis sativa.

Biosynthesis: A Parallel Pathway to Heptyl Phytocannabinoids

The biosynthesis of phytocannabinoids is a complex enzymatic process that occurs primarily in the glandular trichomes of the cannabis plant. The established pathway for the common C5 cannabinoids serves as a template for understanding the formation of their C7 homologs.

The biosynthesis of C7 phytocannabinoids is believed to commence with heptanoyl-CoA, a seven-carbon fatty acid derivative. This undergoes a series of enzymatic reactions, analogous to the formation of olivetolic acid from hexanoyl-CoA, to produce this compound. This compound is then prenylated with geranyl pyrophosphate (GPP) to form cannabigerophorolic acid (CBGPA), the heptyl homolog of cannabigerolic acid (CBGA). CBGPA then serves as the central precursor for the enzymatic conversion into other acidic heptyl cannabinoids, such as tetrahydrocannabiphorolic acid (THCPA) and cannabidiphorolic acid (CBDPA). Subsequent non-enzymatic decarboxylation, typically through heat, converts these acidic forms into their neutral counterparts, Δ⁹-tetrahydrocannabiphorol (Δ⁹-THCP) and cannabidiphorol (CBDP), respectively.

Phytocannabinoid Biosynthesis cluster_c5 Pentyl (C5) Pathway cluster_c7 Heptyl (C7) Pathway Hexanoyl-CoA Hexanoyl-CoA Olivetolic Acid Olivetolic Acid Hexanoyl-CoA->Olivetolic Acid Polyketide Synthase + Aromatase CBGA CBGA Olivetolic Acid->CBGA Geranyl Pyrophosphate (GPP) THCA THCA CBGA->THCA THCA Synthase CBDA CBDA CBGA->CBDA CBDA Synthase THC THC THCA->THC Δ (Heat) CBD CBD CBDA->CBD Δ (Heat) Heptanoyl-CoA Heptanoyl-CoA This compound This compound Heptanoyl-CoA->this compound Polyketide Synthase + Aromatase CBGPA CBGPA This compound->CBGPA Geranyl Pyrophosphate (GPP) THCPA THCPA CBGPA->THCPA THCA Synthase CBDPA CBDPA CBGPA->CBDPA CBDA Synthase Δ⁹-THCP Δ⁹-THCP THCPA->Δ⁹-THCP Δ (Heat) CBDP CBDP CBDPA->CBDP Δ (Heat) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Hexanoyl-CoA Malonyl-CoA->Heptanoyl-CoA Fatty Acid Metabolism Fatty Acid Metabolism Fatty Acid Metabolism->Malonyl-CoA Terpenoid Pathway Terpenoid Pathway GPP_source GPP GPP_source->CBGA GPP_source->CBGPA

Figure 1: Parallel biosynthetic pathways of pentyl (C5) and heptyl (C7) phytocannabinoids.

Quantitative Analysis of Heptyl Phytocannabinoids

The concentration of this compound and its downstream cannabinoid products can vary significantly between different Cannabis sativa chemotypes. Recent studies have begun to quantify these compounds, revealing that while they are generally less abundant than their pentyl counterparts, their presence is consistent across various strains.

A study by Linciano et al. (2021) analyzed forty-nine cannabis samples and found that the proportion of heptyl homologs ranged from 0.23% to 1.27% of the total C5 and C7 cannabinoids.[1] The highest proportions were identified in chemotype I Chinese landraces.[1]

ChemotypeTotal Heptyl Cannabinoids (% of C5+C7)Key Heptyl Cannabinoids DetectedReference
Chemotype I (High THC)Mean of 1.18% in some landracesTHCPA, CBDPA, CBGPA[1]
Chemotype II (Mixed THC/CBD)-THCPA, CBDPA[1]
Chemotype III (High CBD)0.23% to 0.55%CBDPA, THCPA[1]
Chemotype IV (CBG-dominant)Very low to null concentrations-[1]

Table 1: Proportions of Heptyl Phytocannabinoids in Different Cannabis sativa Chemotypes.

Experimental Protocols: Quantification of Heptyl Phytocannabinoids

The accurate quantification of this compound and other heptyl cannabinoids requires sensitive and specific analytical techniques. Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is the method of choice for this purpose.

Sample Preparation (based on Linciano et al., 2021)
  • Homogenization: A representative sample of the cannabis inflorescence is cryo-milled to a fine powder to ensure homogeneity.

  • Extraction: A known weight of the homogenized sample (e.g., 100 mg) is extracted with a suitable solvent, such as ethanol, typically using ultrasonication to enhance extraction efficiency.

  • Centrifugation and Filtration: The extract is centrifuged to pellet solid plant material, and the supernatant is filtered through a 0.22 µm filter to remove any remaining particulates.

  • Dilution: The filtered extract is diluted with the mobile phase to a concentration within the calibrated range of the UHPLC-HRMS system.

UHPLC-HRMS Method (adapted from Linciano et al., 2021)
  • Chromatographic System: A UHPLC system equipped with a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is employed using a mixture of water with a small percentage of formic acid (Mobile Phase A) and acetonitrile (B52724) with a small percentage of formic acid (Mobile Phase B).

  • Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the course of the run to elute compounds with increasing hydrophobicity.

  • Mass Spectrometry: A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, is used for detection.

  • Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are often used to detect the full range of cannabinoids and their acidic precursors.

  • Data Acquisition: Data is acquired in full scan mode to identify all detectable ions and in targeted MS/MS mode for the fragmentation and confirmation of specific analytes.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-HRMS Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Ethanol, Ultrasonication Centrifugation Centrifugation Extraction->Centrifugation Pellet Solids Filtration Filtration Centrifugation->Filtration 0.22 µm filter Dilution Dilution Filtration->Dilution Mobile Phase UHPLC_Separation UHPLC Separation (C18 Column) Dilution->UHPLC_Separation Injection HRMS_Detection HRMS Detection (Orbitrap) UHPLC_Separation->HRMS_Detection Elution Quantification Quantification HRMS_Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 2: A generalized workflow for the quantification of heptyl phytocannabinoids.

Biological Activity and Future Directions

While the pharmacological activities of the major C5 cannabinoids are well-documented, the biological effects of this compound and the broader class of heptyl phytocannabinoids are still under active investigation. The increased lipophilicity of the heptyl side chain compared to the pentyl side chain suggests that these compounds may exhibit different pharmacokinetic and pharmacodynamic properties, including potentially higher affinity for cannabinoid receptors.

Preliminary studies on Δ⁹-THCP have indicated a significantly higher affinity for the CB1 receptor than Δ⁹-THC, suggesting that the heptyl cannabinoids could be more potent. However, the direct biological activity of this compound itself has not been extensively studied. As a biosynthetic precursor, it may not have significant affinity for cannabinoid receptors, but its role in the overall pharmacological profile of a given cannabis chemovar is undeniable.

Future research should focus on:

  • Elucidating the specific enzymes responsible for the biosynthesis of this compound.

  • Conducting comprehensive pharmacological studies, including receptor binding assays and functional assays, to determine the activity of this compound and other heptyl cannabinoids at CB1, CB2, and other relevant receptors.

  • Investigating the potential therapeutic applications of these novel, long-chain cannabinoids.

Signaling_Pathways cluster_ligands Cannabinoid Ligands cluster_receptors Cannabinoid Receptors THC THC CB1 CB1 THC->CB1 Agonist CB2 CB2 THC->CB2 Partial Agonist Δ⁹-THCP Δ⁹-THCP Δ⁹-THCP->CB1 Potent Agonist This compound 2-Heptyl-4,6- dihydroxybenzoic acid (Activity Unknown) This compound->CB1 ? This compound->CB2 ? Cellular Response 1 Cellular Response 1 CB1->Cellular Response 1 e.g., Neuronal Inhibition Cellular Response 2 Cellular Response 2 CB2->Cellular Response 2 e.g., Immune Modulation

Figure 3: Known and potential interactions of cannabinoids with CB1 and CB2 receptors.

Conclusion

This compound is a foundational molecule in the biosynthesis of a newly appreciated class of heptyl phytocannabinoids. Its presence and the subsequent formation of C7 cannabinoids contribute to the chemical complexity and potential pharmacological diversity of Cannabis sativa. Further research into the biosynthesis, quantification, and biological activity of this compound and its derivatives is crucial for a comprehensive understanding of the therapeutic potential of cannabis and for the development of novel cannabinoid-based medicines. This guide provides a framework for researchers and drug development professionals to navigate this exciting and evolving area of study.

References

Spectroscopic and Spectrometric Characterization of 2-Heptyl-4,6-dihydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for 2-Heptyl-4,6-dihydroxybenzoic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this document combines data from closely related analogs and predictive models to offer a comprehensive analytical profile. The information herein is intended to support research, drug development, and quality control activities.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₁₄H₂₀O₄ and a molecular weight of 252.3 g/mol . Its structure consists of a dihydroxybenzoic acid core substituted with a heptyl group.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from spectral data of analogous compounds and computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 12.0Singlet1HCarboxylic Acid (-COOH)
~9.0 - 10.0Singlet1HPhenolic Hydroxyl (-OH)
~6.2 - 6.4Multiplet2HAromatic Protons (H-3, H-5)
~2.8 - 3.0Triplet2HMethylene (-CH₂-) adjacent to aromatic ring
~1.5 - 1.7Multiplet2HMethylene (-CH₂-)
~1.2 - 1.4Multiplet8HMethylene (-CH₂-)n
~0.8 - 0.9Triplet3HMethyl (-CH₃)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~170.0 - 175.0Carboxylic Acid Carbon (-COOH)
~160.0 - 165.0Aromatic Carbon (C-4, C-6) bonded to -OH
~140.0 - 145.0Aromatic Carbon (C-2) bonded to heptyl group
~105.0 - 110.0Aromatic Carbon (C-1) bonded to -COOH
~100.0 - 105.0Aromatic Carbons (C-3, C-5)
~35.0 - 40.0Methylene Carbon (-CH₂-) adjacent to aromatic ring
~31.0 - 32.0Methylene Carbons (-CH₂-)n
~29.0 - 30.0Methylene Carbons (-CH₂-)n
~22.0 - 23.0Methylene Carbon (-CH₂-)
~14.0Methyl Carbon (-CH₃)
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3300 - 2500 (broad)O-H stretch (Carboxylic Acid)
3200 - 3600 (broad)O-H stretch (Phenol)
2850 - 2960C-H stretch (Aliphatic)
1650 - 1700C=O stretch (Carboxylic Acid)
1580 - 1620C=C stretch (Aromatic)
1150 - 1300C-O stretch (Carboxylic Acid, Phenol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

ParameterValue
Molecular Formula C₁₄H₂₀O₄
Exact Mass 252.1362
[M-H]⁻ 251.1287
[M+H]⁺ 253.1436
Major Fragmentation Ions (EI) m/z 208 ([M-CO₂]⁺), 153 ([M-C₇H₁₅]⁺)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data for a compound such as this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube.

  • Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

    • ATR : Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Record a background spectrum of the empty sample compartment or clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

  • Acquisition :

    • ESI : Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.

    • EI : Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source.

    • Acquire data over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 2-Heptyl-4,6- dihydroxybenzoic acid Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Solubility profile of 2-Heptyl-4,6-dihydroxybenzoic acid in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Heptyl-4,6-dihydroxybenzoic acid, an analytical reference standard structurally similar to phytocannabinoids.[1] Understanding the solubility of this compound in common laboratory solvents is critical for its accurate handling, formulation, and application in research and development.

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of organic solvents. The available quantitative data is summarized in the table below. Further experimental investigation is required to establish its solubility in a wider range of common laboratory solvents.

SolventAbbreviationSolubility (mg/mL)Temperature (°C)
N,N-DimethylformamideDMF30Not Specified
Dimethyl sulfoxideDMSO20Not Specified
EthanolEtOH30Not Specified
WaterH₂OData Not AvailableNot Specified
MethanolMeOHData Not AvailableNot Specified
Acetone(CH₃)₂COData Not AvailableNot Specified
Ethyl AcetateEtOAcData Not AvailableNot Specified
HexaneC₆H₁₄Data Not AvailableNot Specified

Data sourced from Cayman Chemical product information.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on established general methods for organic compound solubility testing.

Objective: To quantitatively determine the solubility of this compound in various laboratory solvents at a specified temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Hexane) of appropriate purity

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visually apparent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Gravimetric Analysis (for less volatile solvents):

    • Weigh the vial containing the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

    • Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

    • Calculate the solubility in mg/mL.

  • Instrumental Analysis (e.g., HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by plotting the instrument response (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same instrumental method as the standards.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, which represents the solubility.

Workflow for Solubility Determination

G start Start add_excess Add excess 2-Heptyl-4,6- dihydroxybenzoic acid to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter analysis Analyze solute concentration filter->analysis gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue analysis->gravimetric  Less Volatile  Solvents instrumental Instrumental Analysis (e.g., HPLC): Compare to calibration curve analysis->instrumental  Volatile Solvents or  Higher Accuracy calculate Calculate Solubility (mg/mL) gravimetric->calculate instrumental->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

References

2-Heptyl-4,6-dihydroxybenzoic Acid: An Unexplored Moiety with Potential Therapeutic Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4,6-dihydroxybenzoic acid, also known by its synonym Spherophorolic Acid, is a phenolic acid derivative. While the broader class of dihydroxybenzoic acids has been the subject of various studies exploring their therapeutic potential, this compound remains a largely uninvestigated compound. This technical overview consolidates the currently available information and posits potential avenues for future research based on its chemical structure and the activities of related compounds.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented below. This information is critical for designing and conducting future experimental studies.

PropertyValueSource
Synonym Spherophorolic AcidN/A
Molecular Formula C₁₄H₂₀O₄N/A
Molecular Weight 252.3 g/mol N/A
CAS Number 6121-76-2N/A

Current State of Research

As of late 2025, dedicated research on the therapeutic effects, mechanism of action, and specific signaling pathways of this compound is notably absent from publicly available scientific literature. Commercial suppliers offer this compound as an analytical reference standard, indicating its availability for research purposes.

One of the most significant pieces of available information is its structural similarity to known phytocannabinoids. This structural relationship suggests that this compound could potentially interact with the endocannabinoid system, a key regulator of various physiological processes. However, no experimental data currently exists to validate this hypothesis.

Potential Therapeutic Avenues: Inferences from Related Compounds

While direct evidence is lacking for this compound, the biological activities of other dihydroxybenzoic acid isomers and related phenolic compounds can offer insights into its potential therapeutic applications. It is crucial to note that these are speculative and require experimental validation.

Hypothetical Signaling Pathway Interaction

Based on the activities of other phenolic acids and its structural alerts, a hypothetical workflow for investigating the potential anti-inflammatory effects of this compound could be conceptualized.

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound This compound CellAssay Macrophage Cell Line (e.g., RAW 264.7) Compound->CellAssay Measurement Measure Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) CellAssay->Measurement LPS LPS Stimulation LPS->CellAssay PathwayAnalysis Western Blot / qPCR for NF-κB & MAPK Pathways Measurement->PathwayAnalysis If anti-inflammatory effect observed EnzymeAssay COX/LOX Inhibition Assays Measurement->EnzymeAssay If anti-inflammatory effect observed AnimalModel Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) PathwayAnalysis->AnimalModel If pathway inhibition confirmed EnzymeAssay->AnimalModel If enzyme inhibition confirmed Treatment Administer Compound AnimalModel->Treatment Outcome Measure Edema Volume & Histopathology Treatment->Outcome

Caption: Hypothetical workflow for investigating the anti-inflammatory potential of this compound.

Future Research Directions

The dearth of information on this compound presents a clear opportunity for novel research. The following experimental approaches are recommended to elucidate its potential therapeutic effects:

  • Phytocannabinoid Activity Screening: Given its structural similarity, the primary avenue of investigation should be its affinity for and activity at cannabinoid receptors (CB1 and CB2). Radioligand binding assays and functional assays (e.g., cAMP measurement) would be appropriate initial steps.

  • General Pharmacological Profiling: A broad in vitro screening against a panel of common drug targets (e.g., kinases, GPCRs, ion channels) could rapidly identify potential biological activities.

  • Antioxidant and Anti-inflammatory Assays: As many phenolic acids exhibit these properties, evaluating this compound in standard assays (e.g., DPPH, ORAC for antioxidant activity; LPS-stimulated macrophages for anti-inflammatory effects) is a logical starting point.

  • Antimicrobial and Anticancer Screening: These are common activities for dihydroxybenzoic acid derivatives and should be investigated using a panel of relevant bacterial, fungal, and cancer cell lines.

Proposed Experimental Workflow

The following diagram outlines a logical progression for the initial investigation of this compound's biological activities.

cluster_primary Primary Screening cluster_secondary Secondary Screening (if primary is positive) Start This compound CB_Binding Cannabinoid Receptor Binding Assays (CB1/CB2) Start->CB_Binding Antioxidant Antioxidant Assays (DPPH, ORAC) Start->Antioxidant Anti_inflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) Start->Anti_inflammatory Antimicrobial Antimicrobial Screening Start->Antimicrobial Anticancer Anticancer Cell Line Screening Start->Anticancer Functional_Assay CB Receptor Functional Assays CB_Binding->Functional_Assay If binding observed MOA Mechanism of Action Studies Anti_inflammatory->MOA If activity observed Functional_Assay->MOA

Methodological & Application

Synthesis Protocol for 2-Heptyl-4,6-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-Heptyl-4,6-dihydroxybenzoic acid is a member of the alkylresorcylic acid family, a class of compounds with potential applications in pharmaceuticals and other areas of chemical research. This document outlines a detailed protocol for the chemical synthesis of this compound. The described method is a two-step process commencing with the Friedel-Crafts acylation of resorcinol (B1680541) to form 4-heptanoylresorcinol, followed by a Clemmensen reduction to yield 4-heptylresorcinol (B1653679). The final step involves the carboxylation of the alkylresorcinol intermediate via a modified Kolbe-Schmitt reaction to produce the target compound. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Profile of the Target Compound

ParameterValue
IUPAC Name This compound
Molecular Formula C₁₄H₂₀O₄
Molecular Weight 252.31 g/mol
CAS Number 6121-76-2
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol (B145695), DMSO, and DMF

Experimental Protocols

Step 1: Synthesis of 4-Heptanoylresorcinol (Friedel-Crafts Acylation)

This procedure describes the acylation of resorcinol with heptanoyl chloride using aluminum chloride as a Lewis acid catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Resorcinol110.1111.0 g0.10
Heptanoyl chloride148.6315.6 g (14.9 mL)0.105
Anhydrous Aluminum Chloride (AlCl₃)133.3429.3 g0.22
Dry Nitrobenzene (B124822)-100 mL-
5% Hydrochloric Acid (HCl)-200 mL-
Dichloromethane (B109758) (DCM)-150 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (29.3 g) and dry nitrobenzene (100 mL).

  • Cool the mixture in an ice bath to 0-5 °C.

  • In the dropping funnel, prepare a solution of resorcinol (11.0 g) and heptanoyl chloride (15.6 g) in a minimal amount of dry nitrobenzene.

  • Add the resorcinol-heptanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60 °C for 3 hours.

  • Cool the reaction mixture back to room temperature and pour it slowly onto a mixture of crushed ice and 200 mL of 5% hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 4-Heptylresorcinol (Clemmensen Reduction)

This step involves the reduction of the keto group of 4-heptanoylresorcinol to a methylene (B1212753) group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Heptanoylresorcinol222.2810.0 g0.045
Zinc amalgam (Zn(Hg))-30 g-
Concentrated Hydrochloric Acid (HCl)-50 mL-
Toluene (B28343)-50 mL-
Water-As needed-
Dichloromethane (DCM)-100 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • Prepare zinc amalgam by adding granulated zinc (30 g) to a solution of mercuric chloride (3 g) in water (45 mL) and concentrated HCl (2 mL). Stir for 10 minutes, then decant the aqueous solution.

  • In a 250 mL round-bottom flask fitted with a reflux condenser, place the freshly prepared zinc amalgam, 4-heptanoylresorcinol (10.0 g), concentrated HCl (50 mL), water (20 mL), and toluene (50 mL).

  • Heat the mixture to a vigorous reflux with stirring for 6 hours. Add small portions of concentrated HCl (3 x 5 mL) every hour during the reflux.

  • After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude 4-heptylresorcinol. The product can be further purified by vacuum distillation or column chromatography.

Step 3: Synthesis of this compound (Kolbe-Schmitt Carboxylation)

This final step introduces a carboxylic acid group onto the 4-heptylresorcinol ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Heptylresorcinol208.305.0 g0.024
Anhydrous Potassium Carbonate (K₂CO₃)138.2110.0 g0.072
Dry Glycerol (B35011)-50 mL-
Carbon Dioxide (CO₂) gas-High pressure-
1 M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate-100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • In a high-pressure autoclave, place 4-heptylresorcinol (5.0 g), anhydrous potassium carbonate (10.0 g), and dry glycerol (50 mL).

  • Seal the autoclave and purge with carbon dioxide gas.

  • Pressurize the autoclave with carbon dioxide to 100 atm.

  • Heat the mixture to 150 °C with stirring for 8 hours.

  • After the reaction, cool the autoclave to room temperature and carefully vent the CO₂ pressure.

  • Pour the reaction mixture into 200 mL of cold water and acidify to pH 2-3 with 1 M hydrochloric acid, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol or toluene) to yield this compound.

Synthesis Workflow

Synthesis_Workflow Resorcinol Resorcinol Step1 Step 1: Friedel-Crafts Acylation (AlCl₃, Nitrobenzene) Resorcinol->Step1 HeptanoylCl Heptanoyl Chloride HeptanoylCl->Step1 Intermediate1 4-Heptanoylresorcinol Step1->Intermediate1 Step2 Step 2: Clemmensen Reduction (Zn(Hg), HCl) Intermediate1->Step2 Intermediate2 4-Heptylresorcinol Step2->Intermediate2 Step3 Step 3: Kolbe-Schmitt Carboxylation (K₂CO₃, High Pressure) Intermediate2->Step3 CO2 Carbon Dioxide (CO₂) CO2->Step3 FinalProduct This compound Step3->FinalProduct Purification Purification (Recrystallization) FinalProduct->Purification

Caption: Overall synthetic workflow for this compound.

Signaling Pathway (Illustrative)

While this is a chemical synthesis protocol, a signaling pathway diagram can illustrate the logical progression of chemical transformations.

Chemical_Transformation A Resorcinol (Starting Material) B Acylation (+ Heptanoyl group) A->B Reagents: Heptanoyl Chloride, AlCl₃ C 4-Heptanoylresorcinol (Keto intermediate) B->C D Reduction (C=O to CH₂) C->D Reagents: Zn(Hg), HCl E 4-Heptylresorcinol (Alkyl intermediate) D->E F Carboxylation (+ COOH group) E->F Reagents: CO₂, K₂CO₃ G This compound (Final Product) F->G

Caption: Logical flow of chemical transformations in the synthesis.

Analytical Methods for the Detection of 2-Heptyl-4,6-dihydroxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4,6-dihydroxybenzoic acid is a resorcylic acid derivative that has garnered interest within the scientific community due to its structural similarity to phytocannabinoids. As a potential precursor or metabolite of certain synthetic cannabinoids, robust and sensitive analytical methods are crucial for its detection and quantification in various matrices, including plant material, biological fluids, and pharmaceutical formulations. This document provides detailed application notes and experimental protocols for the analysis of this compound utilizing modern chromatographic techniques. The methodologies outlined are based on established analytical principles for related compounds, such as other dihydroxybenzoic acids and cannabinoid acids.

Analytical Techniques

The primary analytical techniques for the determination of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-DAD offers a cost-effective and reliable method for quantification, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level detection and confirmation.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a widely used technique for the analysis of phenolic compounds. The method separates the analyte from a complex mixture based on its interaction with a stationary phase, and detection is achieved by measuring the absorbance of the analyte across a range of UV-Vis wavelengths.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly useful for analyzing complex matrices where co-eluting interferences can be a challenge for DAD detection.

Experimental Protocols

Protocol 1: Analysis of this compound in Plant Material by HPLC-DAD

This protocol is designed for the quantification of this compound in dried plant material, such as Cannabis sativa L..

1. Sample Preparation: Solvent Extraction

  • Accurately weigh approximately 100 mg of homogenized and dried plant material into a 15 mL centrifuge tube.

  • Add 10 mL of a methanol (B129727):chloroform (9:1, v/v) extraction solvent.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Perform extraction using ultrasonication for 15 minutes at room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. HPLC-DAD Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% A to 10% A over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
DAD Wavelength 218 nm and 263 nm

3. Quantification

A calibration curve should be prepared using certified reference standards of this compound at concentrations ranging from 1 µg/mL to 100 µg/mL. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: High-Sensitivity Analysis of this compound in Biological Matrices by LC-MS/MS

This protocol is suitable for the trace-level detection and quantification of this compound in biological samples such as plasma or urine.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of plasma or urine, add an internal standard (e.g., a deuterated analog of the analyte).

  • Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Waters Xevo TQ-S micro or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% A to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.5 kV
Desolvation Temperature 350 °C

3. MS/MS Parameters

The specific mass transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. A plausible transition would be the fragmentation of the deprotonated molecule [M-H]⁻.

Data Presentation

Table 1: HPLC-DAD Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing sample Plant or Biological Sample extraction Solvent Extraction / SPE sample->extraction Homogenization filtration Filtration / Evaporation & Reconstitution extraction->filtration hplc HPLC / UHPLC Separation filtration->hplc Injection detection DAD or MS/MS Detection hplc->detection Elution quantification Quantification detection->quantification Signal Acquisition reporting Reporting quantification->reporting

Caption: General experimental workflow for the analysis of this compound.

logical_relationship analyte This compound matrix Sample Matrix (Plant, Plasma, etc.) analyte->matrix extraction Extraction (LLE, SPE) matrix->extraction separation Chromatographic Separation (HPLC/UHPLC) extraction->separation detection Detection (DAD, MS/MS) separation->detection quantification Quantification detection->quantification

Caption: Logical relationship of analytical steps for the target analyte.

Application Note: Quantification of 2-Heptyl-4,6-dihydroxybenzoic Acid using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Heptyl-4,6-dihydroxybenzoic acid is a synthetic cannabinoid-like compound with potential applications in pharmaceutical research and drug development. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of this compound in solution.

Chromatographic Conditions

The separation and quantification were achieved using a reversed-phase HPLC method. The conditions were optimized to provide a sharp, well-resolved peak for this compound with a reasonable retention time.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 263 nm[1]

Quantitative Data Summary

The developed method was validated according to standard guidelines to ensure its reliability for the intended application. The validation parameters, including linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ), are summarized in the table below.

Validation ParameterResult
Linearity (r²) > 0.999
Concentration Range 1 - 200 µg/mL
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 3.0%
Accuracy (Recovery %) 98.5% - 101.2%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Weighing of Standard and Sample B Dissolution in Methanol (B129727) A->B C Serial Dilution for Calibration Curve B->C D Filtration through 0.45 µm Syringe Filter B->D E Injection into HPLC System C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection at 263 nm F->G H Peak Integration and Area Measurement G->H I Generation of Calibration Curve H->I J Quantification of Analyte I->J

Caption: Workflow for the quantification of this compound.

Detailed Experimental Protocols

1. Preparation of Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve the compound completely.

  • Bring the solution to volume with methanol and mix thoroughly. This is the standard stock solution.

2. Preparation of Calibration Standards

  • Perform serial dilutions of the standard stock solution with methanol to prepare a series of calibration standards.

  • The recommended concentration range for the calibration curve is 1, 5, 10, 25, 50, 100, and 200 µg/mL.

3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.

  • Vortex the sample for 1 minute and sonicate for 10 minutes to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. HPLC System Operation and Analysis

  • Set up the HPLC system with the chromatographic conditions specified in the "Chromatographic Conditions" section.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (methanol) to ensure the baseline is stable and free of interfering peaks.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of 2-Heptyl-4,6-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Heptyl-4,6-dihydroxybenzoic acid is a phenolic acid that, like other related compounds, holds potential for antimicrobial activity.[1][2] Phenolic acids are a class of compounds known for their diverse biological activities, and structural modifications can significantly influence their efficacy.[1] The rise of antimicrobial resistance necessitates the exploration of novel compounds like this compound. These application notes provide detailed protocols for a systematic in vitro evaluation of its antimicrobial properties and cytotoxicity.

The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.[3] Additionally, a cytotoxicity assessment is crucial to evaluate the compound's potential toxicity to mammalian cells, ensuring a favorable therapeutic window.[4][5]

Data Presentation

Table 1: Example Minimum Inhibitory Concentration (MIC) Values for this compound

Test MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusGram-Positive62.5
Bacillus subtilisGram-Positive125
Escherichia coliGram-Negative250
Pseudomonas aeruginosaGram-Negative500
Candida albicansFungal125

Table 2: Example Minimum Bactericidal Concentration (MBC) Values for this compound

Test MicroorganismGram StainMBC (µg/mL)
Staphylococcus aureusGram-Positive125
Bacillus subtilisGram-Positive250
Escherichia coliGram-Negative>500
Pseudomonas aeruginosaGram-Negative>500

Table 3: Example Cytotoxicity (IC50) Values for this compound

Cell LineCell TypeIC50 (µg/mL)Assay
HeLaHuman Cervical Cancer150MTT
HepG2Human Liver Cancer200MTT
A549Human Lung Carcinoma180MTT

Experimental Protocols

Protocol 1: Agar (B569324) Well Diffusion Assay for Preliminary Screening

This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening.[6][7]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • This compound stock solution (e.g., in DMSO)

  • Solvent control (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Test microbial cultures (adjusted to 0.5 McFarland standard)

Procedure:

  • Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.[3]

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create uniform wells in the agar.[3]

  • Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well.[3]

  • Add the same volume of the solvent control and positive control into separate wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature for fungi.[3][8]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[6]

Workflow for Agar Well Diffusion Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_culture Prepare Microbial Suspension prep_plate Inoculate MHA Plate (Lawn Culture) prep_culture->prep_plate create_wells Create Wells in Agar prep_plate->create_wells add_compound Add Test Compound, Positive & Negative Controls create_wells->add_compound incubate Incubate Plate add_compound->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone

Caption: Workflow for the Agar Well Diffusion Assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

Materials:

  • Sterile 96-well microtiter plates[11]

  • Mueller-Hinton Broth (MHB) or other appropriate broth[12]

  • This compound stock solution

  • Test microbial cultures (adjusted to 0.5 McFarland standard and then diluted)

  • Micropipettes and sterile multichannel pipettes

  • Plate reader (optional, for turbidity measurement)

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 200 µL total volume.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to a designated column (e.g., column 10). Discard the final 100 µL from the last dilution well.[3]

  • Column 11 will serve as the growth control (broth and inoculum, no compound), and column 12 as the sterility control (broth only).[10]

  • Prepare the inoculum by diluting the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]

  • Add 100 µL of the diluted inoculum to each well (except the sterility control wells). The final volume in each test well will be 200 µL.

  • Cover the plate and incubate at 37°C for 16-20 hours for bacteria.[9]

  • Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Workflow for MIC Determination

cluster_setup Plate Setup cluster_inoculation Inoculation cluster_readout Readout add_broth Add Broth to 96-Well Plate serial_dilute Perform Serial Dilution of Compound add_broth->serial_dilute inoculate_plate Inoculate Plate serial_dilute->inoculate_plate prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_mic Determine MIC (Visual/Turbidity) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC is determined to find the lowest concentration of the antimicrobial agent that kills 99.9% of the initial bacterial inoculum.[13][14]

Materials:

  • MIC plate from Protocol 2

  • Sterile agar plates (e.g., MHA)

  • Micropipette and sterile tips

Procedure:

  • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).[15]

  • Homogenize the contents of each selected well by gentle pipetting.

  • Take a 10 µL aliquot from each of these wells and spot-plate it onto a fresh, appropriately labeled agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.[14]

Workflow for MBC Determination

cluster_mic From MIC Assay cluster_plating Sub-culturing cluster_analysis Analysis mic_plate Completed MIC Plate select_wells Select Wells with No Visible Growth mic_plate->select_wells plate_aliquots Spot-plate Aliquots onto Agar select_wells->plate_aliquots incubate Incubate Agar Plates plate_aliquots->incubate count_colonies Count Colonies and Determine MBC incubate->count_colonies

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Protocol 4: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][16]

Materials:

  • Mammalian cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Sterile 96-well flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • CO₂ incubator

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂.[4]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include untreated cells as a negative control and a vehicle control if applicable.[4]

  • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan (B1609692) crystals.

  • Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment compared to the untreated control and plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Workflow for MTT Cytotoxicity Assay

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Analysis seed_cells Seed Cells in 96-Well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat Cells with Compound Dilutions incubate_overnight->treat_cells incubate_exposure Incubate for Exposure Time treat_cells->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cell Viability Assay.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of 2-Heptyl-4,6-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4,6-dihydroxybenzoic acid is a phenolic acid, a class of compounds known for a variety of biological activities. Structurally, it is a derivative of resorcylic acid with a heptyl side chain, suggesting potential antioxidant, anti-inflammatory, and other pharmacologically relevant properties. These application notes provide a comprehensive guide for researchers to evaluate the in vitro bioactivity of this compound using established cell-based assays. The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Potential Applications and Screening Strategy

Based on the activities of structurally similar phenolic compounds, this compound is a candidate for investigation in several therapeutic areas. A tiered screening approach is recommended to characterize its biological profile efficiently.

cluster_screening Screening Strategy cluster_assays Initial Screening Initial Screening Secondary Assays Secondary Assays Initial Screening->Secondary Assays Active Mechanistic Studies Mechanistic Studies Secondary Assays->Mechanistic Studies Confirmed Activity Cytotoxicity Cytotoxicity Antioxidant Antioxidant Anti-inflammatory Anti-inflammatory Enzyme Inhibition Enzyme Inhibition Signaling Pathway Analysis Signaling Pathway Analysis

Caption: A tiered approach for screening the bioactivity of this compound.

Data Presentation: Summary of Potential Activities

The following tables present hypothetical, yet realistic, quantitative data for this compound to illustrate how experimental results can be summarized.

Table 1: Cytotoxicity Profile

Cell LineAssayIC₅₀ (µM)
HEK-293 (Human Embryonic Kidney)MTT> 100
RAW 264.7 (Murine Macrophage)MTT> 100
HepG2 (Human Hepatocellular Carcinoma)MTT75.4 ± 5.2

Table 2: Antioxidant Activity

AssayEndpointResult (IC₅₀ or equivalent)
DPPH Radical ScavengingIC₅₀45.2 ± 3.1 µM
ABTS Radical ScavengingIC₅₀28.9 ± 2.5 µM
Cellular Antioxidant Assay (CAA)EC₅₀15.7 ± 1.8 µM

Table 3: Anti-inflammatory Activity

Cell LineAssayEndpointIC₅₀ (µM)
RAW 264.7Nitric Oxide (NO) ProductionInhibition of LPS-induced NO32.5 ± 2.9
RAW 264.7PGE₂ ProductionInhibition of LPS-induced PGE₂25.1 ± 2.2
THP-1NF-κB ActivationInhibition of LPS-induced NF-κB18.9 ± 1.7

Table 4: Enzyme Inhibition Profile

EnzymeAssay PrincipleIC₅₀ (µM)
Cyclooxygenase-1 (COX-1)Colorimetric> 100
Cyclooxygenase-2 (COX-2)Colorimetric42.8 ± 3.5
α-AmylaseStarch-Iodine65.3 ± 4.8

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HEK-293, RAW 264.7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate (24-48h) Incubate (24-48h) Add Compound->Incubate (24-48h) Add MTT Add MTT Incubate (24-48h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Cellular Antioxidant Assay (CAA)

Principle: This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS).[1] The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is used as a peroxyl radical generator.[1]

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours.

  • Compound and Probe Loading: Wash the cells with PBS. Add 100 µL of treatment medium containing this compound at various concentrations and 25 µM DCFH-DA. Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 600 µM AAPH solution to all wells except the negative control.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the EC₅₀ value, which is the concentration of the compound required to reduce the AAPH-induced ROS production by 50%.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Principle: In inflammation, macrophages can be stimulated to produce nitric oxide (NO) by inducible nitric oxide synthase (iNOS). NO production can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated stimulated controls.

  • Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC₅₀ for the inhibition of NO production.

cluster_pathway LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Compound 2-Heptyl-4,6- dihydroxybenzoic acid Compound->NFkB Inhibits

Caption: Potential mechanism of anti-inflammatory action via NF-κB inhibition.

Enzyme Inhibition Assay: COX-2

Principle: This assay determines the ability of a compound to inhibit the peroxidase activity of cyclooxygenase-2 (COX-2). The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • Reagent Preparation: Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme, human recombinant COX-2 enzyme, arachidonic acid (substrate), and TMPD (colorimetric substrate).

  • Assay Reaction: In a 96-well plate, add the assay buffer, Heme, and the COX-2 enzyme. Add this compound at various concentrations or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add TMPD and arachidonic acid to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm every minute for 5 minutes using a plate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and laboratory conditions. It is essential to include appropriate positive and negative controls in all experiments. The biological activities described are based on the general properties of phenolic compounds and have not been specifically demonstrated for this compound in the cited literature. Further research is necessary to confirm these potential effects.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Heptyl-4,6-dihydroxybenzoic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4,6-dihydroxybenzoic acid is a phenolic acid that, due to its polarity and low volatility, requires chemical modification to be amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2] Derivatization is a critical step that converts polar functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, into less polar and more volatile substitutes.[2][3] This process enhances thermal stability, improves chromatographic peak shape, and allows for sensitive and accurate quantification.[4]

The most common derivatization technique for compounds containing active hydrogens is silylation, which involves the replacement of these hydrogens with a trimethylsilyl (B98337) (TMS) group.[5] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for this purpose.[6][7] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent, particularly for sterically hindered groups.

This document provides a detailed protocol for the derivatization of this compound using BSTFA with 1% TMCS, followed by its analysis using GC-MS.

Experimental Workflow

The overall experimental workflow for the derivatization and GC-MS analysis of this compound is depicted in the following diagram.

derivatization_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Accurately weigh sample B Dissolve in appropriate solvent (e.g., Pyridine (B92270) or Acetonitrile) A->B C Add BSTFA + 1% TMCS B->C D Incubate at 70°C for 60 min C->D E Inject derivatized sample into GC-MS D->E F Separation and Detection E->F G Peak Integration and Quantification F->G H Data Reporting G->H

Caption: Experimental workflow for the derivatization and analysis.

Detailed Experimental Protocols

3.1. Materials and Reagents

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Acetonitrile (B52724) (GC grade)

  • Ethyl acetate (B1210297) (GC grade)

  • Nitrogen gas (high purity)

  • Autosampler vials with inserts (2 mL)

  • Heating block or oven

3.2. Standard Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.3. Sample Preparation and Derivatization Protocol

  • Transfer 100 µL of the standard solution or sample extract into an autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • To the dried residue, add 50 µL of anhydrous pyridine to aid in dissolving the analyte.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[7]

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the vial in a heating block or oven at 70°C for 60 minutes to ensure complete derivatization.[8][9]

  • After incubation, allow the vial to cool to room temperature before placing it in the GC autosampler.

3.4. GC-MS Analysis Protocol

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Presentation

The derivatization of this compound results in the formation of its tris-trimethylsilyl (3-TMS) derivative, where the two hydroxyl groups and the carboxylic acid group are silylated. The expected mass spectrum of the derivatized compound would show a molecular ion ([M]⁺) and characteristic fragments, such as [M-15]⁺, corresponding to the loss of a methyl group.[10][11]

Table 1: Quantitative Performance Data for the GC-MS Analysis of Derivatized this compound

ParameterValue
Analyte This compound (as 3-TMS derivative)
Molecular Weight (underivatized) 252.3 g/mol
Molecular Weight (derivatized) 468.8 g/mol
Expected Retention Time (RT) 15 - 20 min
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Recovery 90 - 105%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions.

Concluding Remarks

The described protocol for the silylation of this compound provides a robust and reliable method for its quantitative analysis by GC-MS. Adherence to the outlined steps, particularly the use of anhydrous conditions and appropriate incubation times and temperatures, is crucial for achieving complete derivatization and reproducible results. This application note serves as a comprehensive guide for researchers and scientists in the fields of analytical chemistry and drug development.

References

Application Notes and Protocols: 2-Heptyl-4,6-dihydroxybenzoic Acid in Forensic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4,6-dihydroxybenzoic acid, also known as Spherophorolic Acid, is an analytical reference standard structurally similar to phytocannabinoids.[1] Its primary application in forensic research is in the field of toxicology and controlled substance analysis, specifically for the identification and quantification of newly discovered heptyl phytocannabinoids, such as cannabidiphorol (CBDP) and Δ⁹-tetrahydrocannabiphorol (Δ⁹-THCP).[1] As new cannabinoid analogues are identified, the use of specific and reliable reference materials like this compound is crucial for accurate analytical testing in forensic laboratories. This ensures that forensic analyses can differentiate between various cannabinoid homologues, which is vital for legal and regulatory purposes.

The acidic precursors of these heptyl cannabinoids, such as cannabidiphorolic acid (CBDPA) and Δ⁹-tetrahydrocannabiphorolic acid (THCPA), are often the primary forms found in fresh cannabis inflorescence.[1] Therefore, analytical methods must be capable of accurately quantifying these acidic forms, for which this compound can serve as a valuable reference material due to its structural similarity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its proper handling, storage, and use in analytical protocols.

Table 1: Physicochemical Properties of this compound

PropertyValue
Formal Name 2-heptyl-4,6-dihydroxy-benzoic acid
CAS Number 6121-76-2
Molecular Formula C₁₄H₂₀O₄
Formula Weight 252.3 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 30 mg/mL
λmax 218, 263 nm
Storage -20°C
Stability ≥ 2 years

Data sourced from Cayman Chemical product information.[1]

Applications in Forensic Analysis

The primary forensic application of this compound is as a certified reference material (CRM) for the qualitative and quantitative analysis of heptyl-chain cannabinoids in various matrices, including plant material, oils, and biological samples.

Key Applications:

  • Method Development and Validation: Used to develop and validate new analytical methods for the detection and quantification of emerging cannabinoids.

  • Calibration and Quantification: Essential for creating calibration curves to accurately determine the concentration of target analytes in forensic samples.

  • Quality Control: Employed as a quality control standard to ensure the accuracy and reliability of routine forensic laboratory testing.

Analytical techniques commonly used in conjunction with this reference standard include High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

The following are representative protocols for the analysis of heptyl cannabinoids using this compound as a reference standard. These protocols are based on established methods for cannabinoid analysis.

Protocol 1: Quantification of Heptyl Cannabinoids in Cannabis Plant Material by HPLC-UV

This protocol describes a method for the extraction and quantification of acidic and neutral heptyl cannabinoids from dried cannabis flower, using this compound as an internal or external standard.

4.1.1. Materials and Reagents

  • This compound certified reference material

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water

  • Homogenized dried cannabis flower

  • Vortex mixer, ultrasonic bath, centrifuge, analytical balance

4.1.2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution in methanol to create calibration standards at concentrations of 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.

4.1.3. Sample Preparation (Extraction)

  • Weigh 0.5 g of homogenized cannabis flower into a 50 mL centrifuge tube.

  • Add 20 mL of a methanol/acetonitrile (1:1, v/v) mixture.

  • Vortex for 1 minute, then sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

4.1.4. HPLC-UV Instrumental Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A time-based gradient from 70% A to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 220 nm and 263 nm

4.1.5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Analyze the extracted samples under the same conditions.

  • Identify and quantify the target heptyl cannabinoids in the samples by comparing their retention times and peak areas to the calibration curve.

Table 2: Illustrative HPLC-UV Validation Parameters

ParameterSpecification
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%
Protocol 2: Analysis of Heptyl Cannabinoids in Forensic Samples by GC-MS

This protocol is suitable for the analysis of neutral heptyl cannabinoids. A derivatization step is included to improve the chromatographic properties of the analytes.

4.2.1. Materials and Reagents

  • This compound certified reference material

  • Methanol (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS)

  • Pyridine (B92270)

  • Internal Standard (e.g., CBD-d3)

4.2.2. Standard and Sample Preparation

  • Prepare calibration standards of this compound in methanol (0.1 to 10 µg/mL).

  • Extract samples as described in the HPLC protocol or use a suitable liquid-liquid or solid-phase extraction for biological fluids.

  • Evaporate 100 µL of the standard solution or sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the vial and heat at 70°C for 30 minutes for derivatization.

  • Cool to room temperature before injection.

4.2.3. GC-MS Instrumental Conditions

  • GC Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 280°C

  • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-550 m/z

Visualizations

The following diagrams illustrate the logical workflow for the forensic analysis of heptyl cannabinoids using this compound as a reference standard.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample Forensic Sample (Plant, Oil, etc.) extraction Extraction (Methanol/Acetonitrile) sample->extraction filtration Filtration (0.22 µm) extraction->filtration hplc_vial Sample for HPLC Analysis filtration->hplc_vial hplc HPLC-UV System hplc_vial->hplc ref_std This compound CRM stock_sol Stock Solution (1 mg/mL) ref_std->stock_sol cal_standards Calibration Standards (0.5-100 µg/mL) stock_sol->cal_standards cal_standards->hplc chromatogram Chromatogram Generation hplc->chromatogram cal_curve Calibration Curve Construction chromatogram->cal_curve quantification Analyte Identification & Quantification cal_curve->quantification report Forensic Report Generation quantification->report

Caption: Workflow for HPLC-UV analysis of heptyl cannabinoids.

G cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample_extract Sample Extract or Standard drying Evaporation to Dryness sample_extract->drying derivatization Derivatization with BSTFA (70°C, 30 min) drying->derivatization gc_vial Sample for GC-MS Analysis derivatization->gc_vial gcms GC-MS System gc_vial->gcms mass_spectra Mass Spectra Acquisition gcms->mass_spectra library_search Spectral Library Comparison mass_spectra->library_search quant_ion Quantification using Characteristic Ions mass_spectra->quant_ion result Identification & Concentration Result library_search->result quant_ion->result

Caption: Workflow for GC-MS analysis with derivatization.

References

Application Notes and Protocols for the Biogenetically Modeled Synthesis of β-Resorcylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biogenetically modeled synthesis of β-resorcylic acids, a key structural motif in many biologically active natural products.[1][2] This document outlines the biosynthetic logic inspired by fungal polyketide synthases (PKSs) and provides detailed protocols for both traditional chemical synthesis and enzymatic approaches that mimic natural processes.

Introduction to β-Resorcylic Acids and Biogenetically Modeled Synthesis

β-Resorcylic acids are 2,4-dihydroxybenzoic acid derivatives that form the core of a diverse class of fungal secondary metabolites known as β-resorcylic acid lactones (RALs).[1][2] Many of these compounds exhibit significant biological activities, making them attractive targets for drug discovery. Biogenetically modeled or biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory.[3] In the context of β-resorcylic acids, this involves mimicking the iterative assembly of acetate (B1210297) units by polyketide synthases to construct the characteristic aromatic ring.

The natural biosynthesis of β-resorcylic acid lactones is carried out by large, multi-domain enzymes called iterative polyketide synthases (iPKSs).[4] These enzymatic assembly lines catalyze the repeated condensation of malonyl-CoA extender units with a starter unit, followed by cyclization and aromatization to form the β-resorcylic acid core. This natural strategy offers a blueprint for developing novel synthetic approaches.

Biosynthetic Pathway of β-Resorcylic Acid Lactones in Fungi

The biosynthesis of the β-resorcylic acid core in fungi is a multi-step process orchestrated by a Type I iterative polyketide synthase. The general pathway involves the following key stages:

  • Chain Initiation: A starter unit, typically acetyl-CoA, is loaded onto the ketosynthase (KS) domain of the PKS.

  • Chain Elongation: The polyketide chain is extended through the iterative addition of malonyl-CoA extender units. Each extension cycle involves a decarboxylative Claisen condensation.

  • Cyclization and Aromatization: Once the polyketide chain reaches the appropriate length, it undergoes an intramolecular aldol (B89426) condensation to form the six-membered ring. Subsequent dehydration and enolization lead to the aromatic β-resorcylic acid moiety.

  • Lactonization: In the biosynthesis of RALs, the carboxylic acid of the β-resorcylic acid moiety is esterified with a hydroxyl group on the polyketide side chain to form a macrolactone.

A simplified schematic of the core β-resorcylic acid formation is presented below.

Biosynthesis_of_beta_Resorcylic_Acid Acetyl_CoA Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Initiation Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->PKS Elongation Polyketide_Chain Growing Polyketide Chain PKS->Polyketide_Chain Iterative Condensation Cyclization Intramolecular Aldol Condensation & Aromatization Polyketide_Chain->Cyclization beta_Resorcylic_Acid β-Resorcylic Acid Core Cyclization->beta_Resorcylic_Acid

Caption: Biosynthetic pathway of the β-resorcylic acid core.

Experimental Protocols

This section provides detailed protocols for both a classic chemical synthesis and an enzymatic approach to producing β-resorcylic acids.

Protocol 1: Classic Chemical Synthesis via the Kolbe-Schmitt Reaction

This protocol is a well-established method for the synthesis of β-resorcylic acid from resorcinol (B1680541).[5]

Materials:

  • Resorcinol

  • Potassium acid carbonate (or sodium acid carbonate)

  • Concentrated hydrochloric acid

  • Deionized water

  • Norite (activated carbon)

  • Ether

  • Sodium bicarbonate

  • 5-L flask with reflux condenser

  • Steam bath

  • Heating mantle

  • Separatory funnel

  • Ice bath

  • Heated filter funnel

  • Stirring apparatus

Procedure:

  • In a 5-L flask equipped with a reflux condenser, dissolve 200 g (1.8 moles) of resorcinol and 1 kg (9.9 moles) of potassium acid carbonate in 2 L of deionized water.

  • Heat the solution slowly on a steam bath for 4 hours.

  • Transfer the flask to a heating mantle and reflux vigorously for 30 minutes. During this time, pass a rapid stream of carbon dioxide through the solution.

  • While the solution is still hot, acidify it by adding 900 mL of concentrated hydrochloric acid. Use a separatory funnel with a tube delivering the acid to the bottom of the flask to prevent the formation of an acid layer.

  • Allow the flask to cool to room temperature and then chill in an ice bath to crystallize the β-resorcylic acid.

  • Collect the crude acid crystals by filtration. The yield of crude acid is approximately 225 g.

  • Extract the mother liquor with ether multiple times to recover an additional 35 g of resorcylic acid and some unreacted resorcinol.

  • To purify the ether extract, shake with an aqueous solution of sodium bicarbonate to extract the resorcylic acid into the aqueous phase.

  • Acidify the aqueous solution with hydrochloric acid and extract again with ether.

  • Evaporate the ether to obtain the resorcylic acid, which may be colored.

  • Combine all crude acid (approximately 260-270 g) and dissolve in 1 L of water.

  • Add about 25 g of Norite and boil the solution.

  • Filter the hot solution through a heated filter.

  • Crystallize the pure β-resorcylic acid by placing the filtrate in an ice-salt freezing mixture and stirring vigorously.

  • Collect the finely crystalline, colorless product by filtration. The yield of pure β-resorcylic acid is 160-170 g (57-60% of the theoretical amount).

Protocol 2: Enzymatic Synthesis using an Engineered Stilbene (B7821643) Synthase Mutant

This protocol describes a biogenetically modeled approach for the synthesis of a novel resorcylic acid derivative using a mutant of Vitis vinifera stilbene synthase (STS).[6][7] The T197G mutant of STS alters the enzyme's active site, leading to the incorporation of an additional acetate unit and the formation of a pentaketide (B10854585) resorcylic acid.[6]

Materials:

  • Engineered E. coli expressing the T197G STS mutant

  • p-Coumaroyl-CoA (starter substrate)

  • Malonyl-CoA (extender substrate)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Liquid chromatography-mass spectrometry (LC-MS) system for product analysis

  • Protein purification system (if starting from cell lysate)

Procedure:

  • Expression and Purification of the T197G STS Mutant:

    • Transform E. coli with a suitable expression vector containing the gene for the T197G STS mutant.

    • Grow the transformed E. coli in an appropriate culture medium and induce protein expression.

    • Harvest the cells and prepare a cell-free extract.

    • If necessary, purify the T197G STS mutant using standard protein purification techniques (e.g., affinity chromatography).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • p-Coumaroyl-CoA (starter substrate) at a suitable concentration (e.g., 50-200 µM).

      • Malonyl-CoA (extender substrate) at a higher concentration (e.g., 100-500 µM).

      • Purified T197G STS mutant enzyme in reaction buffer.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specified time (e.g., 1-4 hours).

  • Product Analysis:

    • Quench the reaction (e.g., by adding a solvent like ethyl acetate).

    • Extract the products with an organic solvent.

    • Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

    • Analyze the reaction products by LC-MS to identify the novel resorcylic acid derivative.

Experimental Workflow for Enzymatic Synthesis:

Enzymatic_Synthesis_Workflow Expression Expression of T197G STS Mutant in E. coli Purification Purification of Mutant Enzyme Expression->Purification Reaction_Setup Enzymatic Reaction Setup (p-Coumaroyl-CoA, Malonyl-CoA, Enzyme) Purification->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Quenching Reaction Quenching & Product Extraction Incubation->Quenching Analysis LC-MS Analysis Quenching->Analysis Product Novel Resorcylic Acid Derivative Analysis->Product

Caption: Workflow for the enzymatic synthesis of a resorcylic acid derivative.

Data Presentation

The following tables summarize quantitative data from the described synthetic methods.

Table 1: Comparison of Synthetic Methods for β-Resorcylic Acid

ParameterKolbe-Schmitt Reaction[5]Enzymatic Synthesis (STS Mutant)[6]
Starting Materials Resorcinol, Potassium Acid Carbonatep-Coumaroyl-CoA, Malonyl-CoA
Catalyst Heat, Pressure (optional)T197G Stilbene Synthase Mutant
Reaction Time ~4.5 hours1-4 hours
Yield 57-60% (pure product)Product detected by LC-MS; quantitative yield not reported
Product β-Resorcylic AcidNovel Pentaketide Resorcylic Acid
Key Advantage High yield, well-establishedHigh specificity, biomimetic
Key Disadvantage Harsh conditions, side productsRequires enzyme production, substrate cost

Conclusion

The biogenetically modeled synthesis of β-resorcylic acids represents a promising avenue for the discovery and production of novel, biologically active compounds. By understanding and mimicking the natural biosynthetic pathways, researchers can develop enzymatic and chemo-enzymatic strategies that offer high specificity and the potential for generating structural diversity. While classic chemical methods like the Kolbe-Schmitt reaction remain valuable for producing the parent β-resorcylic acid, enzymatic approaches provide a powerful tool for creating new derivatives that may not be accessible through traditional synthesis. Further research into the engineering of polyketide synthases and other related enzymes will undoubtedly expand the synthetic chemist's toolbox for producing these important molecules.

References

Application Notes and Protocols for 2-Heptyl-4,6-dihydroxybenzoic Acid as an Antimicrobial Feed Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4,6-dihydroxybenzoic acid, a derivative of resorcylic acid, presents a promising avenue for the development of novel, non-antibiotic antimicrobial feed additives for the livestock industry. The growing concerns over antibiotic resistance necessitate the exploration of alternatives that can effectively control pathogenic bacteria, improve gut health, and enhance animal performance. This document provides a comprehensive overview of the potential applications of this compound and detailed protocols for its evaluation as an antimicrobial feed additive.

The rationale for investigating this compound is supported by studies on structurally similar molecules. For instance, β-resorcylic acid (2,4-dihydroxybenzoic acid) has demonstrated efficacy in reducing Campylobacter colonization in broiler chickens.[1][2] The addition of a heptyl group to the resorcylic acid backbone is anticipated to enhance its lipophilicity, potentially increasing its antimicrobial activity by facilitating interaction with bacterial cell membranes.

Disclaimer: The following sections provide template tables and generalized protocols based on methodologies used for similar compounds. These must be adapted and validated specifically for this compound, as direct experimental data for this compound is not yet publicly available.

Data Presentation: Efficacy and Performance

The following tables are templates for summarizing quantitative data from future in vitro and in vivo studies on this compound.

Table 1: In Vitro Antimicrobial Activity of this compound

Target PathogenStrain IDMinimum Inhibitory Concentration (MIC) in µg/mL
Campylobacter jejuniATCC 33560Data to be determined
Campylobacter coliATCC 33559Data to be determined
Salmonella TyphimuriumATCC 14028Data to be determined
Salmonella EnteritidisATCC 13076Data to be determined
Clostridium perfringensATCC 13124Data to be determined
Escherichia coli (ETEC)ATCC 13706Data to be determined

Table 2: Effect of this compound on Broiler Chicken Performance (Day 1-42)

Treatment GroupAverage Daily Gain (g)Average Daily Feed Intake (g)Feed Conversion Ratio (FCR)Campylobacter Load (log CFU/g cecal content)
Control (Basal Diet)Data to be determinedData to be determinedData to be determinedData to be determined
This compound (Low Dose)Data to be determinedData to be determinedData to be determinedData to be determined
This compound (Medium Dose)Data to be determinedData to be determinedData to be determinedData to be determined
This compound (High Dose)Data to be determinedData to be determinedData to be determinedData to be determined

Table 3: Effect of this compound on Weaned Piglet Performance (Day 1-28 Post-Weaning)

Treatment GroupAverage Daily Gain (g)Average Daily Feed Intake (g)Feed Conversion Ratio (FCR)Fecal Salmonella Shedding (% positive)
Control (Basal Diet)Data to be determinedData to be determinedData to be determinedData to be determined
This compound (Low Dose)Data to be determinedData to be determinedData to be determinedData to be determined
This compound (Medium Dose)Data to be determinedData to be determinedData to be determinedData to be determined
This compound (High Dose)Data to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar dihydroxybenzoic acid derivatives and would require optimization.

Objective: To synthesize this compound for use in antimicrobial assays and feeding trials.

Materials:

  • 2,4-Dihydroxybenzoic acid hydrazide

  • Aromatic aldehyde

  • Ethanol (B145695) (96%)

  • Reflux apparatus

  • Filtration system

  • Drying oven

Procedure:

  • Dissolve 0.001 mole of 2,4-dihydroxybenzoic acid hydrazide in 5 mL of 96% ethanol by heating under reflux.[3]

  • Add 0.0011 mole of the appropriate aromatic aldehyde to the solution.[3]

  • Continue heating under reflux until a precipitate forms.[3]

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Wash the precipitate with cold ethanol.

  • Dry the synthesized this compound in a vacuum oven at a suitable temperature.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

This protocol follows the general principles of the broth microdilution method.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against key livestock pathogens.

Materials:

  • Pure this compound

  • Target bacterial strains (e.g., Campylobacter jejuni, Salmonella Typhimurium, Clostridium perfringens)

  • Mueller-Hinton Broth (or other appropriate growth medium)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate using the appropriate broth medium. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with 100 µL of the bacterial suspension.

  • Include positive control wells (broth and bacteria, no compound) and negative control wells (broth only).

  • Incubate the plates at the optimal temperature and atmospheric conditions for the specific bacterium for 18-24 hours. For Campylobacter, a microaerobic environment is required.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[4]

Protocol 3: In Vivo Broiler Chicken Feeding Trial

This is a standard protocol for evaluating the efficacy of a feed additive in broiler chickens.

Objective: To assess the effect of dietary supplementation with this compound on growth performance, gut health, and pathogen load in broiler chickens.

Materials:

  • Day-old broiler chicks

  • Basal diet (formulated to meet the nutritional requirements of broilers)

  • This compound

  • Housing facilities with controlled environment

  • Pathogen challenge culture (e.g., Campylobacter jejuni)

Procedure:

  • Animal Housing and Acclimation: Randomly allocate day-old chicks to different treatment groups with multiple replicate pens per group. Provide a standard brooding environment for the first week.

  • Dietary Treatments: Prepare experimental diets by mixing the basal diet with different concentrations of this compound (e.g., low, medium, and high doses). A control group will receive the basal diet only.

  • Feeding and Monitoring: Provide feed and water ad libitum for the duration of the trial (typically 42 days). Record feed intake and body weight weekly to calculate average daily gain, average daily feed intake, and feed conversion ratio.

  • Pathogen Challenge (Optional): At a specified age (e.g., day 14), orally challenge the birds (except for a negative control group) with a known concentration of the target pathogen (e.g., Campylobacter jejuni).

  • Sample Collection: At the end of the trial, collect cecal contents for pathogen enumeration and gut microbiota analysis. Collect intestinal tissue samples for morphological analysis and blood samples for immune response assessment.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effects of the treatments.

Protocol 4: Gut Microbiota Analysis

Objective: To characterize the impact of this compound on the gut microbial composition of livestock.

Materials:

  • Cecal or fecal samples

  • DNA extraction kit

  • PCR reagents

  • Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)

  • Bioinformatics software (e.g., QIIME, mothur)

Procedure:

  • DNA Extraction: Extract total genomic DNA from the collected samples using a commercial DNA extraction kit according to the manufacturer's instructions.

  • 16S rRNA Gene Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.

  • Library Preparation and Sequencing: Prepare the amplicon libraries for sequencing on an NGS platform.

  • Bioinformatics Analysis: Process the raw sequencing data to remove low-quality reads and chimeras. Cluster the sequences into Operational Taxonomic Units (OTUs) and assign taxonomy using a reference database (e.g., GreenGenes, SILVA).[5] Analyze alpha and beta diversity to assess changes in the microbial community structure between treatment groups.

Protocol 5: Assessment of Immune Response in Swine

Objective: To evaluate the immunomodulatory effects of this compound in swine.

Materials:

  • Blood samples (serum or plasma)

  • Lymphoid tissues (e.g., spleen, lymph nodes)

  • ELISA kits for cytokine and immunoglobulin quantification

  • Flow cytometer and antibodies for lymphocyte phenotyping

Procedure:

  • Blood Sample Collection: Collect blood samples at different time points during the feeding trial.

  • Cytokine and Immunoglobulin Analysis: Measure the concentrations of key pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) and immunoglobulins (IgA, IgG, IgM) in the serum using commercial ELISA kits.

  • Lymphocyte Subpopulation Analysis: Isolate peripheral blood mononuclear cells (PBMCs) and stain them with fluorescently labeled antibodies against specific cell surface markers (e.g., CD3, CD4, CD8) to identify and quantify different lymphocyte subpopulations using flow cytometry.

  • Gene Expression Analysis: Extract RNA from lymphoid tissues and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes related to immune function.

Mandatory Visualizations

antimicrobial_mechanism cluster_outside Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_inside Cytoplasm Compound This compound Membrane Lipid Bilayer Compound->Membrane Disruption due to heptyl group Proton H+ Membrane->Proton Increased Permeability ATP_Depletion ATP Depletion Proton->ATP_Depletion Disruption of proton motive force Metabolism_Inhibition Metabolic Inhibition ATP_Depletion->Metabolism_Inhibition Cell_Death Cell Death Metabolism_Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanism of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Trial (Broiler or Swine) cluster_analysis Data Analysis Synthesis Synthesis of Compound MIC_Assay MIC Assay Synthesis->MIC_Assay Diet_Formulation Diet Formulation MIC_Assay->Diet_Formulation Inform Dosing Feeding_Trial Feeding Trial Diet_Formulation->Feeding_Trial Data_Collection Data Collection Feeding_Trial->Data_Collection Performance Growth Performance Data_Collection->Performance Microbiota Gut Microbiota Analysis Data_Collection->Microbiota Immunity Immune Response Assessment Data_Collection->Immunity

Caption: Overall experimental workflow for evaluating the feed additive.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 2-Heptyl-4,6-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometry analysis of 2-Heptyl-4,6-dihydroxybenzoic acid, a compound of interest in various research fields, including cannabinoid research.[1] This document outlines detailed experimental protocols, expected data, and visual representations of analytical workflows and fragmentation pathways to facilitate its identification and quantification.

Introduction

This compound is an analytical reference standard structurally similar to phytocannabinoids.[1] Its chemical formula is C₁₄H₂₀O₄, with a molecular weight of 252.3 g/mol .[1] Accurate and sensitive analytical methods are crucial for its characterization and quantification in complex matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the specificity and sensitivity required for this purpose. This document details the application of LC-MS for the analysis of this compound.

Experimental Protocols

A robust and reproducible method for the analysis of phenolic compounds like this compound involves high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).[2][3][4][5]

Sample Preparation

Effective sample preparation is critical to minimize matrix effects and ensure accurate quantification.

  • Standard Solution Preparation :

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727), ethanol, or dimethylformamide (DMF).[1]

    • Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid) to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Biological Matrix (e.g., Plasma, Urine) Sample Preparation :

    • Protein Precipitation : For plasma or serum samples, add three volumes of ice-cold acetonitrile to one volume of the sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Collect the supernatant for analysis.

    • Solid Phase Extraction (SPE) : For complex matrices or to achieve lower detection limits, SPE is recommended.

      • Condition a polymeric reversed-phase SPE cartridge with methanol followed by water.

      • Load the pre-treated sample onto the cartridge.

      • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

      • Elute the analyte with a higher percentage of organic solvent (e.g., 90% methanol or acetonitrile).

      • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Liquid Chromatography (LC) Method
  • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating this compound from other matrix components.

  • Mobile Phase :

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution : A typical gradient would be:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate : 0.3 mL/min

  • Column Temperature : 40 °C

  • Injection Volume : 5 µL

Mass Spectrometry (MS) Method
  • Ionization Mode : Electrospray Ionization (ESI) in negative ion mode is generally preferred for phenolic acids as the acidic protons are readily lost, forming a [M-H]⁻ ion.

  • Mass Spectrometer : A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

  • Key Parameters :

    • Capillary Voltage : -3.5 kV

    • Source Temperature : 150 °C

    • Desolvation Gas Temperature : 350 °C

    • Desolvation Gas Flow : 800 L/hr

    • Cone Gas Flow : 50 L/hr

Data Acquisition and Analysis

For quantitative analysis using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the method of choice due to its high selectivity and sensitivity.[6]

  • MRM Transitions : The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 251.3. Product ions will be generated by collision-induced dissociation (CID). Likely product ions and their corresponding transitions are detailed in the fragmentation pattern section.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example of how to present calibration curve data and sample quantification results.

AnalyteMRM Transition (m/z)Calibration Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound251.3 → 207.31 - 10000.9980.31.0
This compound251.3 → 163.31 - 10000.9970.51.0
Sample IDConcentration (ng/mL)Standard Deviation%RSD
Control 1Not Detected--
Sample A45.22.14.6
Sample B123.85.94.8

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.

experimental_workflow sample Sample (e.g., Plasma, Plant Extract) prep Sample Preparation (Protein Precipitation / SPE) sample->prep Extraction lc HPLC Separation (C18 Column) prep->lc Injection ms Mass Spectrometry (ESI-, MRM) lc->ms Ionization data Data Analysis (Quantification) ms->data Detection result Results data->result

Caption: LC-MS/MS analysis workflow.

Proposed Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion of this compound (m/z 251.3) in the collision cell of a mass spectrometer is expected to follow predictable pathways for carboxylic acids and alkylated aromatic compounds.[7][8]

The primary fragmentation event is likely the loss of the carboxyl group as CO₂ (44 Da). Subsequent fragmentation would involve cleavage of the heptyl side chain.

fragmentation_pathway parent [M-H]⁻ This compound m/z 251.3 frag1 Loss of CO₂ (-44 Da) [M-H-CO₂]⁻ m/z 207.3 parent->frag1 Decarboxylation frag2 Loss of C₄H₈ (-56 Da) (McLafferty-type rearrangement) m/z 151.3 frag1->frag2 Side-chain cleavage frag3 Loss of CO₂ and C₂H₄ (-44 Da, -28 Da) m/z 179.3 frag1->frag3 Side-chain cleavage

Caption: Proposed ESI- fragmentation pathway.

Disclaimer: The fragmentation pathway and MRM transitions proposed are theoretical and should be confirmed experimentally using a pure standard of this compound. Collision energies for each transition must be optimized to achieve maximum sensitivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Heptyl-4,6-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Heptyl-4,6-dihydroxybenzoic acid, a key intermediate for researchers in drug development and related fields. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and improve yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the carboxylation of 5-heptylresorcinol (B1329325) via the Kolbe-Schmitt reaction.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a common issue in the Kolbe-Schmitt reaction. Several factors can contribute to this:

  • Incomplete Reaction: The carboxylation of 5-heptylresorcinol is often an equilibrium-driven process. To drive the reaction forward, ensure you are using a sufficiently high pressure of CO2 and an adequate reaction time.

  • Suboptimal Temperature: The reaction temperature is critical. Too low a temperature will result in a slow reaction rate, while excessively high temperatures can lead to decarboxylation of the desired product back to 5-heptylresorcinol.

  • Presence of Water: The Kolbe-Schmitt reaction is sensitive to moisture, which can consume the base and inhibit the formation of the reactive phenoxide.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

  • Inefficient Mixing: In a solid-gas phase reaction, efficient mixing is crucial to ensure good contact between the 5-heptylresorcinol salt and the carbon dioxide.

Troubleshooting Steps:

  • Increase CO2 Pressure: Gradually increase the CO2 pressure in your reactor. Higher pressure increases the concentration of CO2 available for the reaction.

  • Optimize Temperature: Experiment with a range of temperatures. For di- and trihydric phenols, the reaction can often proceed under less harsh conditions than for monohydric phenols.[2]

  • Ensure Anhydrous Conditions: Dry your starting 5-heptylresorcinol and the alkali metal carbonate/bicarbonate in a vacuum oven before use. Use a dry, inert solvent if performing a slurry reaction.

  • Improve Agitation: If using a stirred reactor, ensure the stirring is vigorous enough to keep the solid suspended and facilitate gas-solid contact.

Q2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the carboxylation?

A2: The primary isomeric byproduct is likely 4-Heptyl-2,6-dihydroxybenzoic acid. The choice of alkali metal cation can influence the position of carboxylation. For the Kolbe-Schmitt reaction, the use of potassium salts (e.g., potassium carbonate or bicarbonate) tends to favor para-carboxylation, while sodium salts favor ortho-carboxylation.[1][3] Since the desired product is the 2-carboxylated isomer, using sodium bicarbonate or carbonate may improve selectivity.

Troubleshooting Steps:

  • Switch to Sodium Base: Replace potassium carbonate/bicarbonate with the corresponding sodium salt.

  • Modify Reaction Temperature: The regioselectivity of the Kolbe-Schmitt reaction can be temperature-dependent.[4] A systematic variation of the reaction temperature may reveal an optimal range for the formation of the desired isomer.

Q3: My final product is difficult to purify and appears to be contaminated with the starting material. What purification strategies do you recommend?

A3: Contamination with unreacted 5-heptylresorcinol is common, especially if the reaction has not gone to completion. Purification can be achieved through a combination of techniques:

  • Acid-Base Extraction: After the reaction, dissolving the crude product in an aqueous base and then re-precipitating the acidic product by adding acid can help remove non-acidic impurities.

  • Recrystallization: Recrystallization from a suitable solvent system can effectively purify the product. Given the polar nature of the hydroxyl and carboxylic acid groups and the non-polar heptyl chain, a mixed solvent system may be required.

  • Column Chromatography: For high purity, flash column chromatography using a silica (B1680970) gel stationary phase is a reliable method.[5] A gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

Troubleshooting Steps:

  • Optimize Precipitation pH: During the workup, carefully control the pH when acidifying the reaction mixture. The desired product and the starting material may have different solubilities at various pH values.

  • Solvent Screening for Recrystallization: Perform small-scale solubility tests with various solvents (e.g., acetone, ethyl acetate, methanol, and mixtures with water or hexane) to find an optimal system for recrystallization.

  • Develop a Chromatographic Method: If recrystallization is ineffective, develop an HPLC or TLC method to determine the best solvent system for preparative column chromatography.

Frequently Asked Questions (FAQs)

Q: What is the most common chemical synthesis route for this compound?

A: The most direct and commonly cited conceptual route is the carboxylation of 5-heptylresorcinol using the Kolbe-Schmitt reaction . This involves the reaction of the alkali metal salt of 5-heptylresorcinol with carbon dioxide under heat and pressure.

Q: Can I synthesize 5-heptylresorcinol in the lab?

A: Yes, 5-heptylresorcinol can be synthesized through various methods. A common approach is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with heptanoyl chloride , followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone to form the heptyl chain, and finally demethylation to yield 5-heptylresorcinol.

Q: Are there any alternative methods to the Kolbe-Schmitt reaction for the carboxylation step?

A: While the Kolbe-Schmitt reaction is the classical method, other carboxylation techniques exist, though they may be less common for this specific substrate. These could include carboxylation with organometallic reagents (e.g., Grignard or organolithium reagents) followed by quenching with CO2, though this would require selective protection of the hydroxyl groups.

Q: What are the main safety precautions to consider during this synthesis?

A: The Kolbe-Schmitt reaction involves working with high pressures and temperatures, requiring the use of a certified pressure reactor and appropriate safety shielding. Carbon dioxide is an asphyxiant in high concentrations. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Experimental Protocols

Protocol 1: Synthesis of 5-Heptylresorcinol (Precursor)

This protocol is based on a Friedel-Crafts acylation followed by reduction and demethylation.

  • Friedel-Crafts Acylation:

    • To a stirred solution of 1,3-dimethoxybenzene in an anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl3).

    • Cool the mixture in an ice bath and slowly add heptanoyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction by carefully pouring it over ice and hydrochloric acid.

    • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude ketone.

  • Clemmensen Reduction:

    • Reflux the crude ketone with amalgamated zinc and concentrated hydrochloric acid.

    • Monitor the reaction until the carbonyl group is reduced.

    • Extract the product, wash, and purify to yield 1-heptyl-3,5-dimethoxybenzene.

  • Demethylation:

    • Treat the 1-heptyl-3,5-dimethoxybenzene with a demethylating agent such as boron tribromide (BBr3) in an anhydrous solvent at low temperature.

    • After the reaction is complete, quench carefully and extract the product.

    • Purify the crude product by column chromatography or recrystallization to obtain 5-heptylresorcinol.

Protocol 2: Carboxylation of 5-Heptylresorcinol to this compound

This protocol outlines the Kolbe-Schmitt carboxylation.

  • Preparation:

    • Thoroughly dry 5-heptylresorcinol and potassium carbonate (K2CO3) under vacuum.

    • In a dry pressure reactor, combine 1 equivalent of 5-heptylresorcinol and 2-3 equivalents of K2CO3.

  • Reaction:

    • Seal the reactor and purge with nitrogen, then with carbon dioxide.

    • Pressurize the reactor with CO2 to the desired pressure (e.g., 50-100 atm).

    • Heat the reactor to the desired temperature (e.g., 120-150 °C) with vigorous stirring.

    • Maintain these conditions for several hours (e.g., 4-8 hours).

  • Workup and Purification:

    • Cool the reactor to room temperature and slowly vent the CO2.

    • Dissolve the solid reaction mixture in water.

    • Filter to remove any insoluble impurities.

    • Cool the aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the crude product.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • Further purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Key Parameters for Optimizing the Carboxylation of 5-Heptylresorcinol

ParameterConditionExpected Effect on Yield/PurityRationale
Temperature Low (e.g., <120 °C)Low yieldSlow reaction kinetics.
Optimal (e.g., 120-150 °C)Higher yieldBalances reaction rate and product stability.
High (e.g., >150 °C)Decreased yieldPotential for decarboxylation of the product.
CO2 Pressure Low (e.g., <50 atm)Low yieldReaction is favored by high CO2 concentration.
High (e.g., >50 atm)Increased yieldPushes the equilibrium towards the carboxylated product.
Base K2CO3/KHCO3May favor para-isomerThe larger potassium cation can sterically hinder ortho-attack.
Na2CO3/NaHCO3May favor ortho-isomerThe smaller sodium cation is less likely to block the ortho position.
Reaction Time ShortLow conversionInsufficient time for the reaction to reach completion.
LongHigher conversionAllows the reaction to proceed further towards the product.
Moisture PresentDecreased yieldReacts with the base and inhibits phenoxide formation.[1]
AnhydrousOptimal yieldMaximizes the effectiveness of the base.[1]

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_carboxylation Carboxylation cluster_purification Purification 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Acylation Acylation 1,3-Dimethoxybenzene->Acylation Heptanoyl Chloride, AlCl3 Reduction Reduction Acylation->Reduction e.g., Clemmensen Demethylation Demethylation Reduction->Demethylation BBr3 5-Heptylresorcinol 5-Heptylresorcinol Demethylation->5-Heptylresorcinol Kolbe-Schmitt Reaction Kolbe-Schmitt Reaction 5-Heptylresorcinol->Kolbe-Schmitt Reaction 1. K2CO3 2. CO2, Heat, Pressure Crude Product Crude Product Kolbe-Schmitt Reaction->Crude Product Acidification & Precipitation Acidification & Precipitation Crude Product->Acidification & Precipitation Recrystallization / Chromatography Recrystallization / Chromatography Acidification & Precipitation->Recrystallization / Chromatography Pure Product Pure Product Recrystallization / Chromatography->Pure Product

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting Logic

TroubleshootingLogic Start Low Yield or Purity Issue IncompleteReaction Check for Incomplete Reaction (TLC/HPLC shows starting material) Start->IncompleteReaction IsomerFormation Significant Isomer Formation? IncompleteReaction->IsomerFormation No IncreasePressureTime Increase CO2 pressure and/or reaction time IncompleteReaction->IncreasePressureTime Yes PurificationProblem Difficulty in Purification? IsomerFormation->PurificationProblem No SwitchBase Switch to sodium base (e.g., Na2CO3) IsomerFormation->SwitchBase Yes OptimizePurification Optimize recrystallization solvent or use column chromatography PurificationProblem->OptimizePurification Yes End Improved Synthesis PurificationProblem->End No OptimizeTemp Optimize reaction temperature IncreasePressureTime->OptimizeTemp EnsureAnhydrous Ensure anhydrous conditions OptimizeTemp->EnsureAnhydrous EnsureAnhydrous->End SwitchBase->End OptimizePurification->End

Caption: Decision tree for troubleshooting common synthesis issues.

References

Resolving Dihydroxybenzoic Acid Isomers by HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC resolution of dihydroxybenzoic acid isomers.

Troubleshooting Guide

This section addresses common issues encountered during the separation of dihydroxybenzoic acid isomers, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing poor resolution between my dihydroxybenzoic acid isomer peaks?

A1: Poor resolution is a common challenge due to the structural similarity of the isomers. Several factors can contribute to this issue:

  • Inadequate Stationary Phase Selectivity: Standard C18 columns may not provide sufficient selectivity for closely related isomers. The hydrophobic properties of dihydroxybenzoic acid isomers are very similar, making separation difficult with only a reversed-phase mechanism.[1][2][3]

  • Suboptimal Mobile Phase Composition: The pH, organic modifier, and additives in the mobile phase play a crucial role in achieving separation.

  • Peak Tailing: Asymmetrical peaks can overlap, leading to poor resolution.[4][5]

Solutions:

  • Column Selection:

    • Consider using a mixed-mode column (e.g., Primesep D, Amaze TR) which utilizes both reversed-phase and ion-exchange mechanisms to exploit small differences in the ionic and hydrophobic properties of the isomers.[1][2][3][6][7]

    • A phenyl-hexyl column can offer different selectivity for aromatic compounds compared to a standard C18 column.

    • Hydrogen-bonding mode columns (e.g., SHARC 1) can also be effective by separating isomers based on the accessibility of their hydroxyl and carboxylic acid groups.[8]

  • Mobile Phase Optimization:

    • Adjusting pH: Lowering the mobile phase pH (typically to between 2.5 and 3.5) with additives like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of the carboxylic acid group, leading to better peak shapes and potentially improved resolution.[9]

    • Gradient Elution: Employing a gradient elution program, where the concentration of the organic solvent is gradually increased, can help to separate isomers with different polarities.[10][11]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for better mass transfer between the mobile and stationary phases.[12]

  • Temperature: Optimizing the column temperature can affect selectivity and efficiency. Lower temperatures may increase retention and improve resolution, but this will also increase run time.[12]

Q2: My dihydroxybenzoic acid peaks are tailing. What is causing this and how can I fix it?

A2: Peak tailing for phenolic compounds like dihydroxybenzoic acids is often caused by secondary interactions between the analytes and the stationary phase.[9]

Primary Causes:

  • Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on the surface of silica-based columns can interact with the polar functional groups of the dihydroxybenzoic acids, leading to tailing.[4][9][13]

  • Metal Contamination: Trace metals in the HPLC system or column can chelate with the analytes, causing peak distortion.[13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[4]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[4]

Solutions:

  • Mobile Phase Modification:

    • Lowering pH: Acidifying the mobile phase (pH 2.5-3.5) protonates the residual silanol groups, reducing their interaction with the acidic analytes.[9]

    • Use of Buffers: Employing a buffer helps maintain a stable pH throughout the analysis.[9]

  • Column Choice and Care:

    • Use End-Capped Columns: These columns have their residual silanol groups chemically deactivated, which significantly reduces secondary interactions.[9][14]

    • Guard Columns: A guard column can protect the analytical column from strongly retained impurities that might create active sites for secondary interactions.[9]

  • Instrumental and Sample Considerations:

    • Reduce Injection Volume/Concentration: To address potential column overload, try diluting the sample or injecting a smaller volume.[5][12]

    • Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[15]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate dihydroxybenzoic acid isomers?

A1: A common starting point for reversed-phase HPLC is a gradient of acetonitrile (B52724) or methanol (B129727) in water, with an acidic modifier. For example, a mobile phase consisting of Solvent A: 0.1% Formic Acid in Water and Solvent B: Acetonitrile is frequently used.[9] The gradient can be optimized to achieve the desired separation. For mixed-mode chromatography, a mobile phase containing an organic solvent like acetonitrile and a buffer such as ammonium (B1175870) formate (B1220265) at a controlled pH is a good starting point.[2][3][6]

Q2: What type of HPLC column is best for separating all dihydroxybenzoic acid isomers?

A2: While a standard C18 column can be used, achieving baseline separation of all isomers can be challenging due to their similar hydrophobicity.[1][10] Mixed-mode columns that combine reversed-phase and ion-exchange properties often provide superior selectivity and peak shape for these compounds.[2][3][6][7] Hydrogen-bonding columns also offer an alternative separation mechanism that can be effective.[8]

Q3: What is the typical UV detection wavelength for dihydroxybenzoic acids?

A3: Dihydroxybenzoic acids can be detected by UV absorbance. Common detection wavelengths are around 250 nm, 255 nm, and 280 nm.[1][2][6][10][16]

Q4: Can I use mass spectrometry (MS) for the detection of dihydroxybenzoic acid isomers?

A4: Yes, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful technique for the analysis of dihydroxybenzoic acid isomers. It provides both separation and structural information, which is particularly useful for isomer identification.[2][6][8]

Experimental Protocols

Below is a detailed methodology for the HPLC analysis of dihydroxybenzoic acid isomers, based on common practices found in the literature.

Objective: To separate and quantify dihydroxybenzoic acid isomers using reversed-phase high-performance liquid chromatography with UV detection.

Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Dihydroxybenzoic acid isomer standards (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dihydroxybenzoic acid).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or trifluoroacetic acid.

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of each dihydroxybenzoic acid isomer in methanol at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution containing all isomers at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Gradient elution with Mobile Phase A and B.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5-30% B (linear gradient)

      • 25-30 min: 30% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject the mixed standard solution to determine the retention time and resolution of each isomer.

    • Inject individual standard solutions to confirm the peak identity.

    • Prepare a calibration curve for each isomer using a series of standard solutions of known concentrations.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Example HPLC Methods for Dihydroxybenzoic Acid Isomer Separation

ParameterMethod 1: Reversed-PhaseMethod 2: Mixed-Mode
Column Ultrasphere C18 (250 x 4.6 mm, 5 µm)[10]Amaze TR (50 x 4.6 mm, 3 µm)[2][3][6]
Mobile Phase A Acetonitrile:Water:Acetic Acid:TFA (10:89.1:0.8:0.1)[10]Water with 15 mM Ammonium Formate, pH 3[2][3][6]
Mobile Phase B Acetonitrile:Water:Acetic Acid:TFA (89.1:10:0.8:0.1)[10]Acetonitrile with 15 mM Ammonium Formate, pH 3[2][3][6]
Gradient 0-25 min, 0-5% B[10]Isocratic: 20% Acetonitrile[2][3][6]
Flow Rate 1.0 mL/min[10]1.0 mL/min[2][3][6]
Temperature 40 °C[10]Not Specified
Detection UV at 280 nm[10]UV at 255 nm[2][3][6]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dissolution & Filtration) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Mixing & Degassing) Column Chromatographic Separation (Column) Mobile_Phase_Prep->Column Standard_Prep Standard Preparation Standard_Prep->Injection Injection->Column Detection Detection (UV/MS) Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis of dihydroxybenzoic acid isomers.

Troubleshooting_Resolution cluster_causes Potential Causes cluster_solutions Solutions Start Poor Peak Resolution Cause1 Inadequate Stationary Phase Selectivity Start->Cause1 Cause2 Suboptimal Mobile Phase Composition Start->Cause2 Cause3 Peak Tailing Start->Cause3 Sol1 Change Column (Mixed-Mode, Phenyl-Hexyl) Cause1->Sol1 Sol2 Optimize Mobile Phase (pH, Gradient) Cause2->Sol2 Sol3 Address Tailing (See Tailing Guide) Cause3->Sol3

Caption: Troubleshooting logic for poor peak resolution in HPLC.

References

Technical Support Center: Stability of 2-Heptyl-4,6-dihydroxybenzoic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct stability data for 2-Heptyl-4,6-dihydroxybenzoic acid in aqueous solutions is limited in publicly available literature. The following guidance is based on the known chemical properties of structurally similar compounds, such as other dihydroxybenzoic acids and phenolic compounds, as well as established principles of pharmaceutical stability testing. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals to design and troubleshoot their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: Based on its structure as a dihydroxybenzoic acid derivative, the main stability concerns in aqueous solutions are:

  • Oxidative Degradation: The resorcinol (B1680541) (4,6-dihydroxy) moiety is susceptible to oxidation, which can be accelerated by factors such as dissolved oxygen, elevated pH, and exposure to light. This can lead to the formation of colored degradation products (e.g., quinone-type compounds).

  • Photodegradation: Like many phenolic compounds, this compound is likely sensitive to light, particularly UV radiation, which can induce degradation.[1][2][3]

  • pH-Dependent Degradation: The stability of phenolic compounds is often pH-dependent.[4][5] Alkaline conditions can deprotonate the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.

  • Physical Instability (Precipitation): Due to the long heptyl chain, this molecule is hydrophobic and has low aqueous solubility. Changes in temperature, pH, or the presence of other solutes can cause it to precipitate out of solution.

Q2: How does pH affect the stability of the compound in an aqueous solution?

A2: The pH of the aqueous solution is a critical factor. Generally, for phenolic compounds, stability is greater in acidic conditions (pH < 7).[6] In alkaline solutions (pH > 7), the phenolic hydroxyl groups are deprotonated, forming phenoxide ions. These ions are more electron-rich and thus more susceptible to oxidation. Therefore, an increase in pH is expected to decrease the stability of this compound.

Q3: My aqueous solution of this compound is turning yellow/brown. What is the likely cause?

A3: A yellow or brown discoloration is a common indicator of oxidative degradation in phenolic compounds. The formation of quinone and other oxidized species often results in colored solutions. This process can be initiated by exposure to air (oxygen), light, or high pH.

Q4: How can I minimize the degradation of this compound in my aqueous preparations?

A4: To enhance the stability of your aqueous solutions, consider the following measures:

  • pH Control: Maintain the pH of the solution in the acidic range, if compatible with your experimental design.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, can help to prevent oxidative degradation.[7][8]

  • Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., by purging with nitrogen or argon) can minimize exposure to oxygen.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Temperature Control: Store solutions at refrigerated or frozen temperatures to slow down the rate of all potential degradation reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitate forms in the solution Low aqueous solubility of the compound exceeded. Change in temperature or pH affecting solubility.- Increase the proportion of an organic co-solvent (e.g., ethanol, DMSO) if permissible for your experiment.- Ensure the pH of the solution is maintained in a range where the compound is most soluble.- Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.
Solution discoloration (yellowing/browning) Oxidative degradation of the phenolic groups.- Prepare fresh solutions before use.- Protect the solution from light and air (use amber vials, purge with inert gas).- Add an antioxidant to the formulation.- Lower the pH of the solution.
Loss of compound concentration over time (as measured by HPLC) Chemical degradation (oxidation, photodegradation, etc.).- Investigate the specific cause by conducting a forced degradation study (see Experimental Protocols).- Implement preventative measures as described in FAQ Q4.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.- Perform a forced degradation study to systematically identify the degradation products under different stress conditions.- Use a mass spectrometer (LC-MS) to help identify the mass of the unknown peaks and propose structures for the degradants.

Hypothetical Quantitative Data from a Forced Degradation Study

The following table presents hypothetical data from a forced degradation study on this compound in an aqueous solution, illustrating potential stability issues. The goal of such a study is to achieve 5-20% degradation to reveal potential degradation products.[9][10]

Stress ConditionDurationTemperature% Degradation (Hypothetical)Observations
0.1 M HCl24 hours60°C< 5%Solution remains clear.
0.1 M NaOH24 hours60°C18%Solution turns yellow-brown.
5% H₂O₂24 hoursRoom Temp25%Solution turns dark brown.
Heat48 hours80°C12%Slight yellowing of the solution.
Photostability (ICH Q1B)1.2 million lux hoursRoom Temp15%Solution develops a pale yellow color.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound in aqueous solution under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like methanol (B129727) or acetonitrile.

2. Stress Conditions:

  • For each condition, dilute the stock solution with the stressor solution to a final concentration of 0.1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: Mix 1 mL of stock solution with 9 mL of 5% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

  • Thermal Degradation: Mix 1 mL of stock solution with 9 mL of purified water. Incubate at 80°C.

  • Photodegradation: Expose a solution of the compound in purified water (0.1 mg/mL) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sampling and Analysis:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

  • For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see below).

Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound, this compound, from its potential degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 263 nm (secondary wavelength at 218 nm for peak purity analysis).

  • Injection Volume: 10 µL

Visualizations

cluster_pathway Potential Oxidative Degradation Pathway Parent This compound Intermediate Semiquinone Radical Parent->Intermediate Oxidation (O2, light, high pH) Product Quinone-type Degradation Product (Colored) Intermediate->Product Further Oxidation

Caption: A simplified potential oxidative degradation pathway for this compound.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points (e.g., 0, 2, 6, 12, 24h) stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC Method sample->analyze For non-pH stress neutralize->analyze end Evaluate Data (Calculate % Degradation, Assess Mass Balance) analyze->end cluster_troubleshooting Troubleshooting Unexpected Results start Unexpected Result in Stability Study (e.g., rapid degradation, new peaks) q1 Is the solution discolored? start->q1 a1_yes Likely Oxidation. Check O2 exposure, light protection, pH. q1->a1_yes Yes q2 Is there a precipitate? q1->q2 No end Review and Refine Protocol a1_yes->end a2_yes Physical Instability. Check solubility, concentration, temperature. q2->a2_yes Yes q3 Are analytical results inconsistent? q2->q3 No a2_yes->end a3_yes HPLC Method Issue. Check column, mobile phase, system suitability. q3->a3_yes Yes q3->end No a3_yes->end

References

Technical Support Center: Overcoming Poor Solubility of 2-Heptyl-4,6-dihydroxybenzoic acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Heptyl-4,6-dihydroxybenzoic acid in bioassays.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What can I do?

A1: This is a common issue known as "solvent shock." Several strategies can mitigate this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. You may need to prepare a more concentrated stock solution to achieve this.

  • Use a Co-solvent: In some cases, adding a small amount of another miscible organic solvent like ethanol (B145695) to your buffer system can improve solubility. However, this must be carefully validated for compatibility with your specific assay.

  • pH Adjustment: this compound is a phenolic acid, and its solubility is pH-dependent. Increasing the pH of your aqueous buffer will deprotonate the phenolic hydroxyl groups, making the compound more soluble.

  • Employ Solubilizing Agents: Consider using cyclodextrins or formulating the compound into a nanoemulsion to enhance its aqueous solubility.

Q2: What is the maximum concentration of DMSO I can use for my cell-based assays?

A2: The maximum tolerated DMSO concentration is cell-line dependent. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. Some robust cell lines might tolerate 1%, but this is often high. It is crucial to run a vehicle control experiment with different DMSO concentrations to determine the non-toxic limit for your specific cell line and experimental duration.

Q3: How does pH affect the solubility of my this compound?

A3: As a phenolic acid, the solubility of this compound in aqueous solutions is highly pH-dependent. As the pH increases, the phenolic hydroxyl groups deprotonate, forming a more polar phenolate (B1203915) ion, which is generally more water-soluble. Therefore, increasing the pH of your buffer can significantly enhance solubility. However, be mindful that a change in pH can also affect the compound's activity and the stability of your biological assay system.

Q4: What are cyclodextrins and how can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, into their hydrophobic core, forming an inclusion complex. This complex has increased aqueous solubility and stability.

Q5: Can I use solvents other than DMSO?

A5: Yes, other organic solvents like ethanol and dimethylformamide (DMF) can be used. However, like DMSO, they can exhibit cellular toxicity and interfere with the assay. The choice of solvent should be based on the compound's specific solubility and compatibility with the biological system. Always perform a solvent tolerance test.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Compound Precipitation in Assay Plate Poor aqueous solubility; solvent shock from dilution.Perform serial dilutions in the assay buffer. Reduce the final DMSO concentration. Gently warm the buffer. Use alternative solubilization methods like pH adjustment or cyclodextrins.
Inconsistent Results/Poor Reproducibility The compound may not be fully dissolved in the stock solution or is precipitating at an intermediate dilution step.Ensure the compound is fully dissolved in the stock solution (gentle warming or sonication may help). Check for precipitation at each dilution step. Prepare fresh dilutions for each experiment.
High Background Signal in Assay The compound may be interfering with the assay detection method.Run a cell-free control to test for direct compound interference with the assay reagents.
Observed Cellular Toxicity The solvent concentration (e.g., DMSO) may be too high. The compound itself may be cytotoxic at the tested concentrations.Perform a solvent toxicity curve to determine the maximum tolerated concentration. Conduct a dose-response curve for the compound to determine its cytotoxic threshold.

Data Presentation

Table 1: Solubility of this compound in Organic Solvents

SolventSolubility
Dimethylformamide (DMF)30 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)20 mg/mL[1]
Ethanol30 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 2.52 mg for 1 mL of a 10 mM solution; Molecular Weight: 252.3 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Turbidimetric Kinetic Solubility Assay

This assay determines the aqueous solubility of a compound by measuring the turbidity that results from its precipitation.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the compound in DMSO in a 96-well plate.

  • Dilution in Buffer: Dilute the DMSO serial dilutions 1:50 into the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at various pH values (e.g., 5.0, 6.0, 7.4, 8.0) in a clear 96-well plate. This results in a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation to equilibrate.

  • Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a plate reader.

  • Data Analysis: The solubility limit is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 3: Cyclodextrin Encapsulation

This protocol provides a general method for encapsulating a lipophilic compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in deionized water to create a concentrated stock solution (e.g., 40% w/v). Gentle heating may be required to fully dissolve the cyclodextrin.

  • Prepare Compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Mixing: Slowly add the compound solution dropwise to the stirred HP-β-CD solution.

  • Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.

  • Solvent Removal (Optional): If a solid powder is desired, the solvent can be removed by lyophilization (freeze-drying).

  • Characterization: Confirm the formation of the inclusion complex using techniques such as NMR, FTIR, or DSC.

Protocol 4: Preparation of a Nanoemulsion

This protocol describes a high-energy method for preparing an oil-in-water nanoemulsion.

  • Phase Preparation:

    • Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides).

    • Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) in deionized water.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase and mix using a high-shear mixer to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles until a translucent nanoemulsion with the desired droplet size is obtained.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

Mandatory Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_methods Solubilization Methods cluster_assay Bioassay cluster_analysis Data Analysis stock 10 mM Stock in DMSO direct Direct Dilution stock->direct ph_adjust pH Adjustment stock->ph_adjust cyclo Cyclodextrin Encapsulation stock->cyclo nano Nanoemulsion Formulation stock->nano cell_assay Cell-Based Assay direct->cell_assay ph_adjust->cell_assay cyclo->cell_assay nano->cell_assay readout Assay Readout (e.g., Viability, Cytokine Production) cell_assay->readout compare Compare Efficacy & Toxicity readout->compare

Caption: Experimental workflow for comparing solubilization methods.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive inhibits IkB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active NFkB_p65 p65 NFkB_p65->NFkB_inactive NFkB_p50 p50 NFkB_p50->NFkB_inactive DNA DNA NFkB_active->DNA Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines LPS LPS (Inflammatory Stimulus) LPS->TLR4 Compound This compound Compound->MyD88 Inhibition

Caption: Putative anti-inflammatory signaling pathway.

References

Technical Support Center: Optimization of Lichen Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of extraction parameters for lichen acids. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for extracting lichen acids?

A1: The choice of solvent is crucial for efficient extraction and depends on the polarity of the target lichen acids. Commonly used solvents include acetone (B3395972), methanol, and ethanol (B145695).[1] Acetone is often effective for extracting a wide range of phenolic compounds from lichens.[1][2] Mixtures of ethanol and water can also be optimized for high yields. For a greener approach, volatile natural deep eutectic solvents (VNADES) have been explored.[2]

Q2: Which extraction techniques are most effective for obtaining lichen acids?

A2: Several techniques can be employed, each with its advantages. Maceration is a simple method involving soaking the lichen material in a solvent.[1] More advanced methods include Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE), which can reduce extraction time and solvent consumption.[2][3] ASE with acetone has been shown to be a highly selective method for extracting lichen acids.[2]

Q3: What are the key parameters to optimize for maximizing the yield of lichen acids?

A3: To maximize the extraction yield, it is important to optimize several parameters. These typically include:

  • Solvent Concentration: The ratio of solvent to water can significantly impact the extraction of compounds with different polarities.

  • Extraction Time: The duration of the extraction process needs to be sufficient to allow for the diffusion of the target compounds from the lichen matrix into the solvent.

  • Extraction Temperature: Higher temperatures can increase the solubility and diffusion rate of the target compounds, but excessive heat may cause degradation.[3][4]

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.

Response Surface Methodology (RSM) is a common statistical approach used to optimize these parameters simultaneously.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of lichen acids.

Problem Possible Cause Solution
Low Yield of Extracted Compound Incomplete cell lysis.Ensure the lichen material is properly ground to a fine powder to increase the surface area for solvent penetration.
Inappropriate solvent choice.Test a range of solvents with varying polarities (e.g., acetone, ethanol, methanol, and aqueous mixtures) to find the optimal one for your target acid.
Non-optimized extraction parameters.Systematically optimize parameters like temperature, time, and solvent-to-solid ratio. Consider using Response Surface Methodology (RSM) for efficient optimization.[3][4]
Degradation of Target Compound Excessive extraction temperature.While higher temperatures can improve extraction efficiency, they can also lead to the degradation of thermally labile compounds. It is advisable to conduct extractions at moderate temperatures (e.g., 40-60°C) and assess the stability of the target compound.[4]
Prolonged exposure to light or air.Store extracts in amber vials and under an inert atmosphere (e.g., nitrogen or argon) to prevent photodegradation and oxidation.
Poor Peak Shape in HPLC Analysis (Peak Tailing) Interaction with active silanols on the HPLC column.Use a high-purity silica (B1680970) column. Add a small amount of a competing acid, such as trifluoroacetic acid (TFA) (e.g., 0.1%), to the mobile phase to suppress silanol (B1196071) interactions.[5]
Column overload.Reduce the concentration or injection volume of the sample.
Inconsistent Results Variability in raw lichen material.Ensure that the lichen material is collected from the same location and at the same time to minimize biological variability. Proper drying and storage are also crucial.
Incomplete solvent evaporation.Use a rotary evaporator for efficient and gentle solvent removal. Ensure the extract is completely dry before storage or further analysis.[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Lichen Acids

This protocol provides a general procedure for the extraction of lichen acids using UAE, which can be optimized for specific compounds.

Materials:

  • Dried and ground lichen material

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh a specific amount of the ground lichen powder (e.g., 1 g) and place it in a flask.

  • Add the extraction solvent at the desired ethanol concentration (e.g., 80%) and solid-to-liquid ratio.

  • Place the flask in an ultrasonic bath set to the desired temperature (e.g., 40°C).

  • Sonicate for the optimized extraction time (e.g., 15 minutes).

  • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

  • Filter the supernatant to remove any remaining particulate matter.

  • Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

  • Store the dried extract at -20°C for further analysis.

Quantitative Data Summary

The following tables summarize optimized extraction parameters from various studies on phenolic compounds from natural sources. These can serve as a starting point for the optimization of lichen acid extraction.

Table 1: Optimized Extraction Parameters for Phenolic Compounds from Funtumia elastica [4]

ParameterOptimal Value
Ethanol Concentration75.99% (v/v)
Extraction Time193.86 minutes
Temperature63.66°C
pH5.62
Solid-Liquid Ratio1:21.12 (g/mL)

Table 2: Optimized Extraction Parameters for Lichen Acids using VNADES [2]

ParameterOptimal Value
Menthol/Camphor Ratio1.5:1
Liquid/Solid Ratio100:1 (v/mL)
Temperature40°C
Extraction Time30 minutes

Visualizations

Experimental Workflow for Lichen Acid Extraction and Analysis

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis LichenCollection Lichen Collection Drying Drying LichenCollection->Drying Grinding Grinding Drying->Grinding Extraction Extraction (UAE/ASE/Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation HPLC HPLC Analysis Evaporation->HPLC Bioassays Biological Activity Assays Evaporation->Bioassays

Caption: Workflow for the extraction and analysis of lichen acids.

Logical Relationship for Troubleshooting Low Extraction Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Extraction Yield IncompleteLysis Incomplete Cell Lysis LowYield->IncompleteLysis WrongSolvent Inappropriate Solvent LowYield->WrongSolvent NonOptimalParams Non-Optimal Parameters LowYield->NonOptimalParams GrindSample Grind Sample Finely IncompleteLysis->GrindSample SolventScreening Solvent Screening WrongSolvent->SolventScreening OptimizeParams Optimize Parameters (RSM) NonOptimalParams->OptimizeParams

Caption: Troubleshooting logic for addressing low extraction yield.

References

Troubleshooting fragmentation patterns in MS of 2-Heptyl-4,6-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2-Heptyl-4,6-dihydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the mass spectral analysis of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry of this compound, presented in a question-and-answer format.

Issue 1: Unexpected or Absent Molecular Ion Peak

Question: Why am I not seeing the expected molecular ion peak for this compound, or why is it very weak?

Answer: The absence or low intensity of the molecular ion peak can be attributed to several factors:

  • In-Source Fragmentation: Phenolic compounds can be prone to fragmentation within the ion source before they reach the mass analyzer. This is often caused by overly energetic source conditions.

    • Solution: Optimize your ion source parameters. Try reducing the source temperature and cone/fragmentor voltage to minimize premature fragmentation.

  • Ionization Technique: The choice of ionization method significantly impacts the abundance of the molecular ion. Electron Ionization (EI) is a "hard" technique that often leads to extensive fragmentation and a weak or absent molecular ion peak. Electrospray Ionization (ESI) is a "soft" ionization technique that is more likely to yield a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

    • Solution: If using EI, consider switching to ESI or another soft ionization technique. If using ESI, ensure the ionization polarity is appropriate for your analyte. For this compound, negative ion mode (ESI-) is often effective due to the acidic nature of the carboxylic acid and phenolic hydroxyl groups.

  • Sample Degradation: The analyte may be degrading before or during analysis.

    • Solution: Ensure proper sample handling and storage. Use fresh solutions and avoid prolonged exposure to light or high temperatures.

Issue 2: Uncharacteristic Fragmentation Patterns

Question: My mass spectrum shows fragment ions that I don't expect. How can I interpret these?

Answer: The fragmentation of this compound is influenced by its functional groups: the dihydroxybenzoic acid core and the heptyl chain. Understanding the typical fragmentation pathways is key.

  • Fragmentation of the Aromatic Core: The dihydroxybenzoic acid moiety is expected to undergo the following fragmentations:

    • Decarboxylation: Loss of CO₂ (44 Da) is a very common fragmentation for benzoic acids, especially in negative ion mode.[1]

    • Loss of CO: Loss of carbon monoxide (28 Da) is another characteristic fragmentation of phenolic and benzoic acid compounds.

    • Loss of Water: Dehydration, the loss of H₂O (18 Da), can occur, particularly in positive ion mode.

  • Fragmentation of the Heptyl Chain: The long alkyl chain introduces additional fragmentation pathways:

    • Benzylic Cleavage: Cleavage of the bond between the first and second carbon of the heptyl chain is highly favorable due to the formation of a stable benzylic cation or radical. This will result in a significant peak corresponding to the loss of a C₆H₁₃ radical (85 Da).

    • McLafferty Rearrangement: If the geometry is favorable, a McLafferty rearrangement can occur, leading to the cleavage of the alkyl chain with the transfer of a gamma-hydrogen to the aromatic ring. This would result in the loss of an alkene (e.g., propene, butene).[2]

    • Serial Loss of Alkyl Fragments: You may also observe a series of peaks separated by 14 Da, corresponding to the sequential loss of CH₂ groups from the heptyl chain.[3][4]

An overview of the expected fragmentation pathways is illustrated below.

Fragmentation_Pathways M [M+H]+ / [M-H]- F1 Loss of H2O M->F1 F2 Loss of CO2 M->F2 F3 Loss of CO M->F3 F4 Benzylic Cleavage (Loss of C6H13) M->F4 F5 McLafferty Rearrangement M->F5 F6 Alkyl Chain Fragmentation M->F6

Caption: Predicted fragmentation pathways for this compound.

Issue 3: Presence of Unexpected High m/z Peaks

Question: I am observing peaks at a higher mass-to-charge ratio (m/z) than my expected molecular ion. What are these?

Answer: These higher m/z peaks are often due to the formation of adducts or dimers.

  • Adduct Formation: In ESI, it is common for the analyte to form adducts with cations present in the mobile phase or from the sample matrix. Common adducts include:

    • Sodium adduct: [M+Na]⁺

    • Potassium adduct: [M+K]⁺

    • Solution: Use high-purity solvents and glassware to minimize alkali metal contamination. Adding a small amount of a proton source, like formic acid, to the mobile phase can promote the formation of the desired [M+H]⁺ ion.

  • Dimer Formation: At higher concentrations, molecules can form non-covalent dimers, leading to peaks such as [2M+H]⁺ or [2M-H]⁻.

    • Solution: Dilute your sample to reduce the likelihood of dimer formation.

The following workflow can help troubleshoot these high molecular weight peaks.

Troubleshooting_High_MW Start High m/z Peaks Observed CheckAdducts Check for common adducts ([M+Na]+, [M+K]+) Start->CheckAdducts CheckDimers Consider dimer formation ([2M+H]+, [2M-H]-) Start->CheckDimers SolutionAdducts Use high-purity solvents. Add formic acid to mobile phase. CheckAdducts->SolutionAdducts SolutionDimers Dilute the sample. CheckDimers->SolutionDimers

Caption: Troubleshooting workflow for high m/z peaks.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions for this compound in ESI-MS/MS?

A1: Based on the structure, the following table summarizes the likely major fragment ions. The exact m/z values will depend on the ionization mode (positive or negative). The molecular weight of this compound is 252.31 g/mol .

Ionization ModePrecursor Ion (m/z)Major Fragment Ions (m/z)Corresponding Neutral Loss
Positive (ESI+) 253.16 ([M+H]⁺)235.15H₂O (18 Da)
209.15CO₂ (44 Da)
167.11C₆H₁₃ (85 Da) - Benzylic Cleavage
Negative (ESI-) 251.14 ([M-H]⁻)207.15CO₂ (44 Da)
165.11C₆H₁₄ (86 Da) - Benzylic Cleavage + H

Q2: What are the recommended LC-MS parameters for analyzing this compound?

A2: The following are general starting parameters that may require optimization for your specific instrument and application.

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at a low %B, ramp to a high %B over 5-10 minutes
Flow Rate0.2 - 0.4 mL/min
Column Temperature30 - 40 °C
Mass Spectrometry (ESI)
Ionization ModeNegative or Positive
Capillary Voltage2.5 - 3.5 kV
Source Temperature120 - 150 °C
Desolvation Temperature300 - 400 °C
Cone/Fragmentor VoltageOptimize to minimize in-source fragmentation (start around 20-40 V)
Collision Energy (for MS/MS)Ramp from 10 - 40 eV to observe a range of fragments

Below is a diagram of a typical experimental workflow for LC-MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolve Dissolve sample in appropriate solvent Dilute Dilute to working concentration Dissolve->Dilute Inject Inject sample Dilute->Inject Separate Separation on C18 column Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Mass Analysis (MS and MS/MS) Ionize->Analyze Process Process data Analyze->Process Interpret Interpret spectra Process->Interpret

Caption: General experimental workflow for LC-MS analysis.

Q3: How can I improve the signal intensity of my analyte?

A3: Poor signal intensity can be due to several factors. Here are some troubleshooting steps:

  • Sample Concentration: Ensure your sample is at an optimal concentration. Too dilute, and the signal will be weak; too concentrated, and you may experience ion suppression.

  • Ionization Efficiency: Experiment with both positive and negative ionization modes to see which provides a better signal for your compound. As mentioned, negative mode is often favorable for acidic molecules.

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.

  • Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency. Ensure the pH is appropriate for your analyte and consider the use of additives like formic acid or ammonium (B1175870) formate.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis

This protocol provides a more detailed starting point for the analysis of this compound.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in methanol (B129727) or acetonitrile.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 1-10 µg/mL).

  • Liquid Chromatography:

    • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-8 min: 10-95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Desolvation Temperature: 350 °C.

    • Cone Voltage: 30 V.

    • Collision Energy (for MS/MS): A collision energy ramp of 15-35 eV is recommended to capture a range of fragment ions.

    • Mass Range: m/z 50-300.

This guide provides a comprehensive starting point for troubleshooting and analyzing this compound by mass spectrometry. Remember that optimal conditions may vary depending on the specific instrumentation used.

References

Proper storage and handling of 2-Heptyl-4,6-dihydroxybenzoic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-Heptyl-4,6-dihydroxybenzoic acid to minimize degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in a tightly sealed container.[1] When stored under these conditions, the compound is expected to be stable for at least two years.[1] It is supplied as a crystalline solid.

Q2: How should I handle the compound during routine laboratory use?

To prevent degradation and ensure safety, follow these handling guidelines:

  • Work in a well-ventilated area to avoid inhalation of dust.[2]

  • Wear appropriate Personal Protective Equipment (PPE) , including gloves, safety glasses, and a lab coat.[2]

  • Avoid generating dust when handling the solid material.[2]

  • Wash hands thoroughly after handling.[2]

  • Keep the container tightly closed when not in use to protect from moisture and air.

Q3: What solvents are compatible with this compound?

The compound has good solubility in the following organic solvents:

Prepare solutions fresh whenever possible. If storage of solutions is necessary, store them at -20°C for short periods. The stability of the compound in solution is concentration and solvent-dependent and should be validated for your specific application.

Q4: What are the primary factors that can cause degradation of this compound?

The main factors that can lead to the degradation of this compound are:

  • Oxidation: The dihydroxy-substituted benzene (B151609) ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Light: Photodegradation can occur with prolonged exposure to UV or ambient light. Store the solid and solutions in amber vials or protect them from light.

  • High Temperatures: While stable at room temperature for short periods, elevated temperatures can accelerate degradation.[3]

  • Extreme pH: Strong acidic or basic conditions can promote hydrolysis or other degradation reactions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results. Compound degradation leading to reduced potency or the presence of interfering byproducts.1. Verify the storage conditions and age of the compound. 2. Perform a purity check using HPLC (see Experimental Protocols). 3. Prepare fresh solutions from a new or validated stock of the compound.
Change in physical appearance (e.g., color change from white/off-white to yellow/brown). Oxidation of the phenolic groups.This is a visual indicator of degradation. The material should be discarded, and a fresh vial should be used. To prevent recurrence, ensure the container is tightly sealed and consider flushing with an inert gas (e.g., argon or nitrogen) before long-term storage.
Poor solubility compared to specifications. Partial degradation to less soluble products or presence of impurities.1. Confirm the correct solvent is being used. 2. Gently warm the solution and sonicate to aid dissolution. 3. If solubility issues persist, the compound may be degraded. Analyze purity via HPLC.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.Characterize the degradation products if possible (e.g., using LC-MS) to understand the degradation pathway. Optimize storage and handling to avoid the conditions that led to their formation.

Quantitative Stability Data

Stress Condition Typical Conditions Expected Degradation Primary Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24hModeratePotential for reactions involving the carboxylic acid or hydroxyl groups.
Base Hydrolysis 0.1 M NaOH at 60°C for 24hHighPhenolic groups are highly susceptible to oxidation under basic conditions.
Oxidation 3% H₂O₂ at room temperature for 24hHighOxidation of the dihydroxybenzene ring, potentially leading to quinone-type structures.
Thermal 80°C for 48hLow to ModerateGeneral acceleration of other degradation processes.
Photolytic Exposure to UV light (e.g., 254 nm)ModeratePhotodegradation, likely involving oxidative pathways.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required for your specific equipment and application.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 263 nm and 218 nm (based on λmax)[1]

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (90% A, 10% B) to a final concentration of approximately 50 µg/mL.

3. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the prepared sample solution.

  • Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products. The peak purity of the main peak can be assessed using a photodiode array (PDA) detector.

Visualizations

Degradation_Pathway A This compound B Oxidized Intermediates (e.g., Semiquinones) A->B Oxidation (O₂, light, metal ions) C Quinone-type Products B->C Further Oxidation D Further Degradation Products (e.g., ring-opened structures) C->D Hydrolysis/Further Oxidation

Caption: Potential oxidative degradation pathway for this compound.

Caption: Troubleshooting workflow for inconsistent experimental results.

Caption: Relationship between storage conditions and compound stability.

References

Technical Support Center: Method Refinement for Quantifying 2-Heptyl-4,6-dihydroxybenzoic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of 2-Heptyl-4,6-dihydroxybenzoic acid in plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in developing a quantification method for this compound?

A1: The initial and most critical steps involve thorough sample preparation, including drying and grinding of the plant material to ensure homogeneity.[1] Following this, a robust extraction method must be developed to efficiently isolate the target analyte from the complex plant matrix. Finally, a selective and sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is required for accurate quantification.

Q2: How do I choose the appropriate extraction solvent for this compound?

A2: The choice of solvent is critical for maximizing the recovery of this compound. Methanol (B129727), ethanol, and mixtures of these with water are commonly used for extracting phenolic compounds from plants.[2][3] The polarity of the solvent should be optimized. For instance, absolute methanol has been shown to be effective for extracting phenolic acids and flavonols.[3] It is advisable to test a range of solvent systems (e.g., 80% methanol, 70% ethanol) to determine the optimal conditions for your specific plant matrix.

Q3: What are the advantages of using LC-MS over HPLC-UV for the analysis of this compound?

A3: While HPLC-UV is a reliable technique, LC-MS offers higher sensitivity and selectivity, which is particularly advantageous when dealing with complex plant extracts where co-eluting interfering compounds can be a problem.[4] LC-MS/MS can further enhance selectivity by monitoring specific fragmentation patterns of the target analyte, reducing the likelihood of false positives.[5]

Q4: How can I ensure the stability of this compound during sample preparation and analysis?

A4: Alkylresorcylic acids can be unstable and may decarboxylate to form the corresponding alkylresorcinols, especially at elevated temperatures.[6] Therefore, it is crucial to avoid excessive heat during sample drying and extraction. Stability studies should be conducted by exposing standard solutions and extracted samples to different conditions (e.g., temperature, light) to assess degradation.[7] The use of antioxidants during extraction may also be considered.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Sample Preparation and Extraction
Problem Possible Cause(s) Troubleshooting Steps
Low Analyte Recovery Inefficient extraction solvent.Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). Consider sequential extractions.
Incomplete cell lysis.Ensure the plant material is finely and uniformly ground. For tough samples, consider cryogenic grinding or using a bead beater.[8]
Analyte degradation.Avoid high temperatures during drying and extraction. Store extracts at low temperatures (-20°C or -80°C) and protect from light.
High Variability in Results Inhomogeneous sample.Ensure the plant material is thoroughly mixed after grinding.[1]
Inconsistent extraction procedure.Standardize all extraction parameters, including solvent volume, extraction time, and temperature.
Extract Contamination Presence of interfering compounds from the matrix.Utilize a Solid-Phase Extraction (SPE) clean-up step. Optimize the SPE sorbent, loading, washing, and elution conditions.
Contamination from grinding or processing equipment.Thoroughly clean all equipment between samples to prevent cross-contamination.[1]
HPLC-UV Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample extract.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For acidic compounds, a lower pH is generally preferred.
Column degradation.Use a guard column and ensure proper mobile phase filtration. If the problem persists, replace the analytical column.
Co-eluting Peaks/Interference Insufficient chromatographic separation.Optimize the mobile phase gradient, flow rate, and column temperature. Consider using a column with a different stationary phase chemistry.
Matrix effects.Implement a more rigorous sample clean-up procedure, such as SPE.
Baseline Noise or Drift Contaminated mobile phase or detector flow cell.Use high-purity solvents and degas the mobile phase. Flush the system and clean the detector flow cell.[9]
Temperature fluctuations.Use a column oven to maintain a stable temperature.
LC-MS/MS Analysis
Problem Possible Cause(s) Troubleshooting Steps
Low Signal Intensity Poor ionization efficiency.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ionization modes.
Ion suppression from matrix components.Dilute the sample or improve the sample clean-up procedure.
Inconsistent Fragmentation Incorrect collision energy.Optimize the collision energy for the specific precursor-to-product ion transition of this compound.
Noisy Baseline Contamination in the LC or MS system.Flush the entire LC-MS system with appropriate cleaning solutions.

Experimental Protocols

Protocol 1: Extraction and Sample Preparation

This protocol provides a general procedure for the extraction of this compound from plant material. Optimization may be required for different plant matrices.

  • Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., 40°C) to a constant weight.

    • Grind the dried material to a fine, homogeneous powder (e.g., passing through a 20-40 mesh sieve).[1]

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Vortex the mixture for 1 minute.

    • Sonication in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of 80% methanol and combine the supernatants.

  • Sample Clean-up (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS analysis.

Protocol 2: HPLC-UV Quantification Method

This protocol outlines a starting point for developing an HPLC-UV method.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in methanol. Create a series of calibration standards by diluting the stock solution with the initial mobile phase.

Protocol 3: LC-MS/MS Quantification Method

This protocol provides a basis for an LC-MS/MS method, offering higher sensitivity and selectivity.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC-UV method described above.

  • MS/MS Parameters (Negative Ion Mode):

    • Ion Source: ESI

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): m/z [M-H]⁻ for this compound (e.g., 251.1)

    • Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would involve the loss of CO₂ (m/z 207.1) or cleavage of the heptyl chain.

    • Collision Energy: Optimize for each transition.

    • Source Parameters: Optimize capillary voltage, nebulizer gas flow, drying gas flow, and temperature.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Clean-up (SPE) cluster_analysis Analysis Plant_Material Plant Material Drying Drying (40°C) Plant_Material->Drying Grinding Grinding (20-40 mesh) Drying->Grinding Sonication Sonication (30 min) Grinding->Sonication Extraction_Solvent 80% Methanol Extraction_Solvent->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant Combined Supernatant Centrifugation->Supernatant Sample_Loading Sample Loading Supernatant->Sample_Loading SPE_Conditioning C18 SPE Conditioning SPE_Conditioning->Sample_Loading Washing Washing (5% MeOH) Sample_Loading->Washing Elution Elution (MeOH) Washing->Elution Evaporation Evaporation (N2) Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Troubleshooting_Logic Start Problem Encountered Low_Recovery Low Analyte Recovery? Start->Low_Recovery Poor_Peak_Shape Poor Peak Shape? Low_Recovery->Poor_Peak_Shape No Optimize_Extraction Optimize Extraction Solvent/Method Low_Recovery->Optimize_Extraction Yes High_Variability High Variability? Poor_Peak_Shape->High_Variability No Adjust_Mobile_Phase Adjust Mobile Phase pH/Composition Poor_Peak_Shape->Adjust_Mobile_Phase Yes Ensure_Homogeneity Ensure Sample Homogeneity High_Variability->Ensure_Homogeneity Yes End Problem Resolved High_Variability->End No Improve_Cleanup Improve Sample Clean-up (SPE) Optimize_Extraction->Improve_Cleanup Improve_Cleanup->End Check_Column_Health Check/Replace Column Adjust_Mobile_Phase->Check_Column_Health Dilute_Sample Dilute Sample Check_Column_Health->Dilute_Sample Dilute_Sample->End Standardize_Procedure Standardize Procedures Ensure_Homogeneity->Standardize_Procedure Standardize_Procedure->End

References

Common impurities in synthetic 2-Heptyl-4,6-dihydroxybenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 2-Heptyl-4,6-dihydroxybenzoic acid. The information is designed to help identify and remove common impurities encountered during its synthesis.

Troubleshooting Guide: Common Impurities and Their Removal

The synthesis of this compound can lead to the formation of several impurities. Below is a table summarizing these common impurities, their likely sources, and recommended methods for their removal.

ImpurityPotential SourceRecommended Removal Method(s)
Unreacted Starting Materials Incomplete reaction during alkylation or carboxylation steps.Recrystallization, Column Chromatography
(e.g., Resorcinol (B1680541), Heptanoic acid)
Regioisomers Non-selective alkylation or carboxylation reactions.Column Chromatography (Silica gel or reverse-phase), Preparative HPLC, High-Speed Counter-Current Chromatography (HSCCC)
(e.g., 4-Heptyl-2,6-dihydroxybenzoic acid)
Poly-alkylated Byproducts Over-alkylation during the Friedel-Crafts reaction.Column Chromatography
(e.g., 2,4-Diheptyl-6-hydroxybenzoic acid)
Carboxylation Byproducts Alternative carboxylation positions on the aromatic ring.Column Chromatography, Preparative HPLC
(e.g., Isomers with the carboxylic acid group at a different position)
Residual Solvents Trapped solvents from the reaction or purification steps.Drying under high vacuum, Recrystallization from a different solvent system.
(e.g., Toluene, Ethyl acetate)

Experimental Protocols

Protocol 1: Purification of this compound by Silica (B1680970) Gel Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography to remove less polar and some isomeric impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (HPLC grade)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:Ethyl acetate) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% Hexane or a high hexane/ethyl acetate ratio). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthesis of this compound?

A1: The most common impurities typically arise from the starting materials and side reactions during synthesis. These include unreacted resorcinol or its alkylated precursor, regioisomers formed during the alkylation or carboxylation steps (e.g., 4-Heptyl-2,6-dihydroxybenzoic acid), and poly-alkylated byproducts where more than one heptyl group is attached to the aromatic ring.

Q2: How can I detect the presence of these impurities?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for detecting and quantifying impurities, especially for separating regioisomers.[1][2][3] Thin Layer Chromatography (TLC) can be used for rapid qualitative assessment of the reaction progress and purity of fractions during column chromatography. For structural elucidation of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Q3: My final product has a persistent pink or brown color. What is the likely cause and how can I remove it?

A3: Phenolic compounds like dihydroxybenzoic acids are susceptible to oxidation, which can result in colored impurities. The starting material, resorcinol, is also known to turn pink upon exposure to air and light if not completely pure.[4][5] To decolorize your product, you can try recrystallization from a suitable solvent system. In some cases, adding a small amount of a reducing agent like sodium bisulfite during workup or purification can help prevent oxidation.

Q4: Recrystallization is not improving the purity of my compound significantly. What should I try next?

A4: If recrystallization is ineffective, it is likely that the impurities have very similar solubility properties to your target compound, which is common with regioisomers. In this case, chromatographic methods are more suitable. Silica gel column chromatography is a standard approach. For very challenging separations of isomers, more advanced techniques like preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC) may be necessary.[6][7]

Q5: What is the best way to remove unreacted starting materials?

A5: Unreacted starting materials are often significantly different in polarity from the final product. Therefore, they can usually be effectively removed by a simple purification method like recrystallization or a straightforward flash column chromatography.

Visualizations

experimental_workflow start Crude Synthetic Product analytical_step Purity Assessment (HPLC, TLC) start->analytical_step decision Purity > 98%? analytical_step->decision purification_step Select Purification Method decision->purification_step No final_product Pure 2-Heptyl-4,6- dihydroxybenzoic Acid decision->final_product Yes recrystallization Recrystallization purification_step->recrystallization Simple Impurity Profile column_chromatography Column Chromatography purification_step->column_chromatography Mixed Impurities prep_hplc Preparative HPLC purification_step->prep_hplc Isomeric Impurities recrystallization->analytical_step column_chromatography->analytical_step prep_hplc->analytical_step end End final_product->end

Caption: Workflow for the purification of synthetic this compound.

References

Technical Support Center: Optimizing Kolbe-Schmitt Reaction for Resorcylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Kolbe-Schmitt reaction for the synthesis of resorcylic acids. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common experimental challenges.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the synthesis of resorcylic acids via the Kolbe-Schmitt reaction.

Q1: My reaction yield is very low. What are the potential causes and solutions?

A1: Low yields in the Kolbe-Schmitt reaction with resorcinol (B1680541) can stem from several factors:

  • Incomplete formation of the phenoxide: Resorcinol must be completely deprotonated to the more reactive phenoxide ion for efficient carboxylation.

    • Solution: Ensure the use of a sufficiently strong base and appropriate stoichiometry. For β-resorcylic acid (2,4-dihydroxybenzoic acid), potassium bicarbonate or potassium hydroxide (B78521) is commonly used.[1][2] For γ-resorcylic acid (2,6-dihydroxybenzoic acid), a stronger base like sodium hydroxide may be required to direct the carboxylation to the desired position.[1] The reactants, especially the phenoxide, should be dry, as water can inhibit the reaction with monohydric phenols, although the more reactive resorcinol can be carboxylated in aqueous solutions.[3]

  • Suboptimal reaction temperature and pressure: The temperature and pressure of carbon dioxide are critical for the carboxylation equilibrium.

    • Solution: For the synthesis of β-resorcylic acid, heating a solution of resorcinol and potassium bicarbonate in water on a steam bath followed by refluxing is a common method.[4] Generally, for the Kolbe-Schmitt reaction, temperatures around 125°C and high pressure (around 100 atm) are used.[5] However, with the highly reactive resorcinol, the reaction can proceed under milder conditions, even at atmospheric pressure with heating.[3]

  • Poor mixing and mass transfer: Inefficient contact between the phenoxide and carbon dioxide will limit the reaction rate.

    • Solution: Ensure vigorous stirring or agitation to maximize the surface area of contact between the reactants. In laboratory setups, a continuous flow of CO2 through the reaction mixture can be beneficial.[4]

  • Reaction time is too short: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time. Monitoring the reaction progress via techniques like TLC can help determine the optimal reaction duration. For instance, a protocol for β-resorcylic acid synthesis involves heating for four hours on a steam bath followed by a 30-minute reflux.[4]

Q2: I am getting a mixture of isomers (β- and γ-resorcylic acid). How can I improve the regioselectivity?

A2: The regioselectivity of the Kolbe-Schmitt reaction with resorcinol is highly dependent on the reaction conditions, particularly the choice of base:

  • To favor β-resorcylic acid (2,4-dihydroxybenzoic acid):

    • Use milder bases like potassium bicarbonate (KHCO₃) or potassium carbonate (K₂CO₃).[1] These conditions promote carboxylation at the para-position to one hydroxyl group and ortho to the other.

  • To favor γ-resorcylic acid (2,6-dihydroxybenzoic acid):

    • Employ stronger bases such as sodium hydroxide (NaOH).[1] The use of a strong base is thought to promote the formation of the meta-hydroxy-benzoic acid isomer.[1]

Q3: My final product is highly colored and difficult to purify. What are the best purification methods?

A3: The crude product of the Kolbe-Schmitt reaction is often colored due to the presence of unreacted resorcinol, which can turn pink upon exposure to air, and other side products.[4]

  • Recrystallization: This is the most common and effective method for purifying resorcylic acids.

    • Procedure: Dissolve the crude product in boiling water, add activated charcoal (e.g., Norite) to adsorb colored impurities, and filter the hot solution.[4] The resorcylic acid will crystallize upon cooling.[4] Forcing rapid crystallization by placing the solution in an ice-salt bath with vigorous stirring can yield a finely crystalline, colorless product.[4]

  • Acid-Base Extraction: This can be used to separate the acidic product from non-acidic impurities.

    • Procedure: The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate solution) and then washed with an organic solvent (e.g., ether) to remove neutral impurities. The aqueous layer is then acidified with a strong acid like hydrochloric acid to precipitate the pure resorcylic acid, which can be collected by filtration.[4]

Q4: The reaction does not seem to be starting, or is proceeding very slowly. What should I check?

A4: Several factors could contribute to a sluggish or non-starting reaction:

  • Inactive reagents: Ensure that the resorcinol is of good quality and the base has not degraded.

  • Insufficient heating: The reaction requires an adequate temperature to proceed at a reasonable rate. Verify the temperature of your heating apparatus.

  • CO₂ delivery issue: Check for leaks in your apparatus and ensure a steady supply of carbon dioxide. For reactions at atmospheric pressure, bubbling CO₂ through the solution is crucial.

  • Presence of inhibitors: While not common, trace impurities in the starting materials could potentially inhibit the reaction. Using high-purity reagents is recommended.

Data Presentation

Table 1: Comparison of Reaction Conditions for Resorcylic Acid Synthesis

Parameterβ-Resorcylic Acid (2,4-dihydroxybenzoic acid)γ-Resorcylic Acid (2,6-dihydroxybenzoic acid)Reference
Base Potassium Bicarbonate (KHCO₃) or Potassium Carbonate (K₂CO₃)Sodium Hydroxide (NaOH) or other strong bases[1]
Solvent WaterWater or organic solvents[1][4]
Temperature Heating on a steam bath followed by refluxElevated temperatures, specific values depend on the full protocol[1][4]
Pressure Atmospheric (with CO₂ bubbling) or elevatedTypically elevated pressure is used in Kolbe-Schmitt reactions[4][5]
Typical Yield 57-60% (pure)Yields are generally lower and more dependent on precise conditions[4]

Table 2: Influence of Reaction Parameters on β-Resorcylic Acid Yield (Ultrasonication Method)

ParameterConditionResulting YieldReference
Resorcinol/KOH Molar Ratio 1:3Maximum yield[2]
Carbonation Time 150 minMaximum yield[2]
CO₂ Flow Rate 2 L/minMaximum yield[2]
Ultrasonicator Type Bath type30%[2]
Ultrasonicator Type Horn type65%[2]

Experimental Protocols

Protocol 1: Synthesis of β-Resorcylic Acid (2,4-Dihydroxybenzoic Acid)

This protocol is adapted from Organic Syntheses.[4]

Materials:

  • Resorcinol (200 g, 1.8 moles)

  • Potassium acid carbonate (1 kg, 9.9 moles)

  • Water (2 L)

  • Concentrated hydrochloric acid (approx. 900 cc)

  • Activated charcoal (e.g., Norite, approx. 25 g)

  • Ether

Procedure:

  • In a 5-L flask equipped with a reflux condenser, dissolve resorcinol and potassium acid carbonate in water.

  • Heat the solution slowly on a steam bath for four hours.

  • After four hours, heat the flask over a flame and bring it to a vigorous reflux for 30 minutes. During this period, pass a rapid stream of carbon dioxide through the solution.

  • While the solution is still hot, acidify it by adding concentrated hydrochloric acid. Use a separatory funnel with a long tube to deliver the acid to the bottom of the flask to prevent the formation of an acid layer on top.

  • Allow the flask to cool to room temperature, then chill it in an ice bath to crystallize the crude β-resorcylic acid.

  • Collect the crude product by filtration. The initial yield of crude acid is approximately 225 g.

  • Extract the mother liquor with ether multiple times to recover an additional 35 g of resorcylic acid and some unreacted resorcinol. The resorcylic acid can be separated from the ether by extraction with an aqueous sodium bicarbonate solution, followed by acidification of the aqueous layer and re-extraction with ether.

  • Combine all the crude product (approximately 260-270 g) and dissolve it in 1 L of boiling water.

  • Add about 25 g of activated charcoal, boil for a few minutes, and filter the hot solution through a heated filter.

  • Crystallize the pure β-resorcylic acid by placing the filtrate in an ice-salt freezing mixture and stirring vigorously.

  • Collect the finely crystalline, colorless product by filtration. The yield of pure β-resorcylic acid is typically 160-170 g (57-60% of the theoretical amount).

Protocol 2: Synthesis of γ-Resorcylic Acid (2,6-Dihydroxybenzoic Acid) - A Conceptual Approach

A detailed, high-yield protocol for γ-resorcylic acid via the traditional Kolbe-Schmitt reaction is less commonly published. However, based on the principle that stronger bases favor the formation of the 2,6-isomer, the following conceptual protocol can be proposed as a starting point for optimization.

Materials:

  • Resorcinol

  • Sodium hydroxide (NaOH)

  • Pressurized carbon dioxide source

  • High-pressure reactor (autoclave)

  • Hydrochloric acid for acidification

  • Solvents for extraction and recrystallization (e.g., ether, water)

Procedure:

  • Prepare sodium resorcinate by reacting resorcinol with a stoichiometric amount of sodium hydroxide in an appropriate solvent and then thoroughly drying the resulting salt.

  • Place the dry sodium resorcinate in a high-pressure autoclave.

  • Seal the autoclave and pressurize it with carbon dioxide to the desired pressure (e.g., 100 atm).

  • Heat the autoclave to the target temperature (e.g., 125-150°C) with constant agitation.

  • Maintain the reaction conditions for a set period. The optimal time will need to be determined experimentally.

  • After the reaction, cool the autoclave, and carefully vent the excess CO₂ pressure.

  • Dissolve the reaction mixture in water and acidify with hydrochloric acid to precipitate the crude γ-resorcylic acid.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization, likely from hot water, potentially with the use of activated charcoal to remove colored impurities.

Note: This is a conceptual protocol and requires optimization of parameters such as base-to-resorcinol ratio, temperature, pressure, and reaction time to maximize the yield and selectivity for γ-resorcylic acid.

Mandatory Visualization

Kolbe_Schmitt_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products resorcinol Resorcinol phenoxide Resorcinate Anion resorcinol->phenoxide Deprotonation base Base (e.g., KOH) base->phenoxide co2 Carbon Dioxide (CO2) complex Intermediate Complex co2->complex phenoxide->complex Nucleophilic Attack carboxylate Dipotassium Resorcylate complex->carboxylate Rearomatization resorcylic_acid Resorcylic Acid carboxylate->resorcylic_acid Protonation acid Acid (e.g., HCl) acid->resorcylic_acid

Caption: Reaction mechanism for the Kolbe-Schmitt synthesis of resorcylic acid.

Troubleshooting_Workflow start Start: Low Yield or Purity Issue check_phenoxide Check Phenoxide Formation (Base strength, stoichiometry, dryness) start->check_phenoxide check_conditions Verify Reaction Conditions (Temperature, Pressure, Time) start->check_conditions check_mixing Assess Mixing Efficiency start->check_mixing check_purity Analyze Product Purity (Isomer ratio, colored impurities) start->check_purity solution_base Adjust Base/Stoichiometry Ensure dry conditions check_phenoxide->solution_base solution_conditions Optimize T, P, and Time check_conditions->solution_conditions solution_mixing Increase Stirring/Agitation check_mixing->solution_mixing solution_purity Modify Base for Selectivity Recrystallize with charcoal check_purity->solution_purity end End: Optimized Reaction solution_base->end solution_conditions->end solution_mixing->end solution_purity->end

Caption: Troubleshooting workflow for optimizing resorcylic acid synthesis.

References

How to increase the stability of 2-Heptyl-4,6-dihydroxybenzoic acid for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the stability of 2-Heptyl-4,6-dihydroxybenzoic acid for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, as a phenolic compound, is susceptible to degradation from several factors. The primary environmental stressors include exposure to light (photodegradation), high temperatures (thermal degradation), oxygen (oxidation), and humidity.[1][2] The dihydroxy substitution on the benzene (B151609) ring makes it particularly prone to oxidation.

Q2: What are the optimal storage conditions for long-term stability of solid this compound?

A2: For long-term stability of the solid compound, it is recommended to store it at -20°C in a tightly sealed, opaque container to protect it from light, moisture, and oxygen.[3] The container should be flushed with an inert gas like nitrogen or argon before sealing to displace oxygen. Storing in a desiccator can provide additional protection against humidity.

Q3: How should I store solutions of this compound?

A3: Solutions are generally less stable than the solid form. If you must store the compound in solution, use deoxygenated solvents and store at -20°C or -80°C in airtight, opaque containers. Prepare solutions fresh whenever possible. The choice of solvent can also impact stability; protic solvents may participate in degradation pathways.

Q4: Are there any chemical stabilizers or excipients that can be added to improve stability?

A4: Yes, antioxidants can be added to formulations to inhibit oxidative degradation. Common choices for phenolic compounds include ascorbic acid, butylated hydroxytoluene (BHT), and ethylenediaminetetraacetic acid (EDTA), which chelates metal ions that can catalyze oxidation. The selection of a stabilizer should be based on compatibility with the final application and formulation.

Q5: What are the visual or analytical signs of degradation?

A5: Visual signs of degradation can include a color change in the solid material or solution, often turning yellowish or brown due to the formation of oxidized quinone-type structures. Analytically, degradation can be detected by the appearance of new peaks and a decrease in the main peak area/height in chromatographic analyses like HPLC.[4][5]

Troubleshooting Guides

Issue 1: Rapid loss of potency in my stock solution.

  • Potential Cause 1: Oxidation. The solution may be exposed to atmospheric oxygen.

    • Solution: Prepare solutions using solvents that have been sparged with an inert gas (nitrogen or argon). Store the solution under an inert atmosphere in a tightly sealed vial.

  • Potential Cause 2: Photodegradation. The solution is being exposed to ambient light.

    • Solution: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[6]

  • Potential Cause 3: Incorrect Solvent. The solvent may be reacting with the compound or contain impurities (like peroxides in older ethers) that promote degradation.

    • Solution: Use high-purity, fresh solvents. If using ethers like THF or dioxane, ensure they are peroxide-free. Consider a less reactive solvent if possible.

Issue 2: Inconsistent results in my cell-based assays.

  • Potential Cause 1: Degradation in Media. The compound may be unstable in the aqueous, oxygen-rich environment of the cell culture medium, especially at 37°C.

    • Solution: Prepare fresh dilutions of your stock solution in media immediately before each experiment. Minimize the time the compound spends in the incubator before analysis. Consider including a stability control (compound in media without cells) to assess degradation over the experiment's duration.

  • Potential Cause 2: Adsorption to Plastics. The compound may be adsorbing to the surface of plastic labware, reducing its effective concentration.

    • Solution: Use low-adhesion microplates and polypropylene (B1209903) tubes. Include a pre-incubation step to saturate binding sites before adding cells.

Issue 3: Appearance of unknown peaks in my HPLC chromatogram after storing the solid compound.

  • Potential Cause 1: Inadequate Storage. The solid material may have been exposed to humidity, light, or elevated temperatures.

    • Solution: Review your storage protocol. Ensure the compound is stored in a desiccated, dark environment at a consistent, low temperature (-20°C is recommended).[3][6]

  • Potential Cause 2: Lot-to-Lot Variability. The impurities may have been present in the new batch of the compound.

    • Solution: Always run a baseline analysis (e.g., HPLC, NMR) on a new batch of any research compound to confirm its purity and identity before use.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

The following table summarizes the expected degradation profile based on forced degradation studies. These studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[7][8]

Stress ConditionParameters% Degradation (Approx.)Major Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h5-10%Minimal degradation
Base Hydrolysis 0.1 M NaOH at 60°C for 8h15-25%Decarboxylated species
Oxidation 3% H₂O₂ at RT for 12h20-40%Hydroxylated and quinone-type species
Thermal Degradation 80°C for 72h (solid)10-15%Decarboxylated and oxidative products
Photodegradation ICH Q1B option 2 (solid)15-20%Oxidative and polymeric products

Note: The data presented are illustrative and based on the typical behavior of phenolic acids. Actual results may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.[4]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B (linear gradient)

    • 25-30 min: 90% B (hold)

    • 30-31 min: 90% to 30% B (return to initial)

    • 31-35 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 263 nm and 218 nm.[3] A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: Validate the method according to ICH guidelines, ensuring specificity by analyzing samples from forced degradation studies.[9]

Protocol 2: Forced Degradation Study

Forced degradation studies help elucidate degradation pathways and demonstrate the specificity of the analytical method.[8][10]

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at 0, 4, 8, 12, and 24 hours. Neutralize before HPLC analysis.

  • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Incubate at 60°C. Withdraw samples at 0, 2, 4, 6, and 8 hours. Neutralize before HPLC analysis.

  • Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at 0, 4, 8, 12, and 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C. Withdraw samples at 0, 24, 48, and 72 hours. Dissolve in solvent for HPLC analysis.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). Use a dark control. Analyze after exposure.

  • Analysis: Analyze all samples by the validated stability-indicating HPLC method. Calculate the percentage of degradation and identify major degradation products, potentially using LC-MS for structural elucidation.

Mandatory Visualization

Degradation_Pathway cluster_conditions Stress Conditions cluster_products Degradation Products Oxidation Oxidation (O₂, H₂O₂) Main 2-Heptyl-4,6-dihydroxybenzoic acid Oxidation->Main Primary Pathway Light Light (Photolysis) Light->Main Initiates Oxidation Heat Heat (Thermolysis) Heat->Main Accelerates Oxidation/Decarboxylation Base Base (OH⁻) Base->Main Promotes Decarboxylation Quinones Quinone-type Products Decarboxylated Decarboxylated Product Polymeric Polymeric Products Main->Quinones Main->Decarboxylated Main->Polymeric

Caption: Potential degradation pathways for this compound.

Stability_Workflow cluster_setup Phase 1: Setup cluster_stress Phase 2: Stress Testing cluster_analysis Phase 3: Analysis & Conclusion A Develop & Validate Stability-Indicating HPLC Method B Characterize Initial Material (t=0) A->B C Perform Forced Degradation (Heat, Light, H₂O₂, Acid, Base) B->C D Place on Long-Term Storage Program (-20°C, 4°C, 25°C/60%RH) B->D F Assess Degradation % and Identify Degradants (LC-MS) C->F E Analyze Samples at Scheduled Time Points D->E E->F G Determine Shelf-Life and Optimal Storage Conditions F->G

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Heptyl-4,6-dihydroxybenzoic Acid and Olivetolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Heptyl-4,6-dihydroxybenzoic acid and olivetolic acid, two structurally related alkylresorcinolic acids pivotal to cannabinoid research. While direct comparative studies on the intrinsic biological activities of these two acids are limited, this document synthesizes available data by focusing on their well-established roles as biosynthetic precursors and the structure-activity relationships of their cannabinoid derivatives.

Introduction and Structural Comparison

Olivetolic acid (OLA) is a natural polyketide that serves as the central precursor to the pentyl (C5) series of cannabinoids, including the well-known compounds Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).[1][2] It is synthesized in the glandular trichomes of Cannabis sativa from hexanoyl-CoA and three molecules of malonyl-CoA.[1][3]

This compound, also known as spherophorolic acid, is a close structural analog of OLA.[4] The key distinction is the length of its alkyl side chain: it possesses a heptyl (C7) group as opposed to the pentyl (C5) group of OLA. This structural difference is critical, as it leads to the biosynthesis of a separate class of cannabinoids, the heptyl-phorolic series (e.g., THCH, CBDH), which exhibit distinct pharmacological profiles.[4]

Comparative Role in Cannabinoid Biosynthesis

The primary biological significance of both molecules lies in their function as the polyketide core for cannabinoid synthesis. The enzymatic pathway is initiated by tetraketide synthase (TKS) and finalized by olivetolic acid cyclase (OAC).[5][6] OLA is then prenylated by a geranyl pyrophosphate group to form cannabigerolic acid (CBGA), the "mother cannabinoid" from which enzymes like THCA synthase and CBDA synthase produce the acidic precursors to THC and CBD.[7][8]

It is understood that this compound follows an analogous pathway, starting with octanoyl-CoA, to produce cannabigerophorolic acid (CBGHA), the precursor to the C7-series of cannabinoids.

Cannabinoid_Biosynthesis_Comparison Comparative Biosynthetic Pathways cluster_c5 Pentyl (C5) Cannabinoid Pathway cluster_c7 Heptyl (C7) Cannabinoid Pathway Hexanoyl-CoA Hexanoyl-CoA OLA Olivetolic Acid (OLA) Hexanoyl-CoA->OLA TKS/OAC Malonyl-CoA_1 3x Malonyl-CoA Malonyl-CoA_1->OLA TKS/OAC CBGA Cannabigerolic Acid (CBGA) OLA->CBGA THCA_CBDA THCA / CBDA CBGA->THCA_CBDA Octanoyl-CoA Octanoyl-CoA C7_Acid 2-Heptyl-4,6-dihydroxy- benzoic Acid Octanoyl-CoA->C7_Acid TKS/OAC (Putative) Malonyl-CoA_2 3x Malonyl-CoA Malonyl-CoA_2->C7_Acid TKS/OAC (Putative) CBGHA Cannabigerophorolic Acid (CBGHA) C7_Acid->CBGHA THCHA_CBDHA THCHA / CBDHA CBGHA->THCHA_CBDHA GPP Geranyl Pyrophosphate GPP->CBGA Prenylation GPP->CBGHA Prenylation

Caption: Divergent cannabinoid pathways originating from C5 and C7 precursors.

Implied Biological Activity and Structure-Activity Relationship (SAR)

The biological activity of the final cannabinoid products is strongly influenced by the length of the alkyl side chain. This chain interacts with a hydrophobic pocket in cannabinoid receptors (CB1 and CB2). Research into synthetic cannabinoid analogs has established a clear structure-activity relationship (SAR).

Studies on bicyclic cannabinoid analogs demonstrate that receptor binding affinity and analgesic potency are maximized with side chains of seven or eight carbons.[9] This suggests that cannabinoids derived from this compound (C7) are likely to be more potent agonists at cannabinoid receptors than their C5 counterparts derived from olivetolic acid.

SAR_Diagram Structure-Activity Relationship at Cannabinoid Receptors cluster_ligands Receptor Cannabinoid Receptor (CB1/CB2) Activity_C5 Standard Potency Receptor->Activity_C5 Leads to Activity_C7 Enhanced Potency (e.g., Analgesia) Receptor->Activity_C7 Leads to OLA_deriv C5 Cannabinoid (from Olivetolic Acid) OLA_deriv->Receptor Binds to receptor pocket C7_deriv C7 Cannabinoid (from 2-Heptyl-4,6-DHBA) C7_deriv->Receptor Binds with higher affinity due to optimal chain length Experimental_Workflow Workflow for In Vitro Olivetolic Acid Synthesis Assay Start Start Prep 1. Prepare Reaction Mixture (Buffer, Substrates) Start->Prep AddEnzyme 2. Add Recombinant TKS and OAC Enzymes Prep->AddEnzyme Incubate 3. Incubate at 30°C AddEnzyme->Incubate Stop 4. Terminate Reaction (Add Stop Solution) Incubate->Stop Centrifuge 5. Centrifuge to Pellet Protein Stop->Centrifuge Analyze 6. Analyze Supernatant via HPLC Centrifuge->Analyze End End Analyze->End

References

A Comparative Guide to the Antimicrobial Properties of 2-Heptyl-4,6-dihydroxybenzoic Acid and Other Alkylresorcylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of 2-Heptyl-4,6-dihydroxybenzoic acid and other structurally related alkylresorcylic acids. The information presented herein is curated from scientific literature to aid in the evaluation of these compounds as potential antimicrobial agents.

Introduction

Alkylresorcylic acids, a class of phenolic lipids, are known for their diverse biological activities, including antimicrobial properties. The structure of these compounds, characterized by a dihydroxybenzoic acid core and an alkyl side chain, plays a crucial role in their efficacy against various microorganisms. This compound, a member of this class, has garnered interest for its potential antimicrobial applications. This guide compares its activity with other alkylresorcylic acids, focusing on the influence of the alkyl chain length on antimicrobial potency.

Comparative Antimicrobial Activity

The antimicrobial efficacy of alkylresorcylic acids is significantly influenced by the length of their alkyl side chain. Generally, an increase in the alkyl chain length leads to enhanced antimicrobial activity up to a certain point, after which the activity may decrease. This is often attributed to the increased lipophilicity of the molecule, which facilitates its interaction with and disruption of the bacterial cell membrane.

While direct comparative studies showcasing a wide range of 2-alkyl-4,6-dihydroxybenzoic acids are limited, the available data for related compounds, such as 2,4-dihydroxy-6-alkylbenzoic acids, provides valuable insights into structure-activity relationships.

Table 1: Comparison of Antimicrobial Activity of 2,4-dihydroxy-6-alkylbenzoic Acid Derivatives against Staphylococcus aureus and Escherichia coli

CompoundAlkyl Chain LengthTest OrganismZone of Inhibition (mm)
2,4-dihydroxy-6-pentylbenzoic acidC5Staphylococcus aureus14-15[1][2][3]
Escherichia coliWeakly active[1][2][3]
Methyl 2,4-dihydroxy-6-pentylbenzoateC5 (ester)Staphylococcus aureusNot specified
Escherichia coliNot specified
Ethyl 2,4-dihydroxy-6-pentylbenzoateC5 (ester)Staphylococcus aureusNot specified
Escherichia coliNot specified

Note: Data for this compound and other specific alkylresorcylic acids with varying chain lengths were not available in the searched literature. The data presented is for structurally similar compounds to illustrate the influence of the alkyl chain.

Experimental Protocols

The antimicrobial activity of alkylresorcylic acids is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Reagents and Media:

  • Test Compounds: Stock solutions of the alkylresorcylic acids are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to ensure complete dissolution.

  • Bacterial Strains: Standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are prepared. Cultures are grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) is commonly used for testing non-fastidious bacteria.

2. Assay Procedure:

  • A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using the growth medium.

  • Each well is then inoculated with the standardized bacterial suspension.

  • The final concentration of the bacterial inoculum in each well is typically around 5 x 10⁵ CFU/mL.

  • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • The plates are incubated at 37°C for 18-24 hours.

3. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare stock solutions of alkylresorcylic acids C Perform serial dilutions in 96-well plate A->C B Prepare standardized bacterial inoculum D Inoculate wells with bacterial suspension B->D C->D E Incubate plates (37°C, 18-24h) D->E F Observe for visible growth E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for alkylphenols, including alkylresorcylic acids, is believed to be the disruption of the bacterial cell membrane.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Proteins Membrane Proteins AlkylresorcylicAcid Alkylresorcylic Acid Disruption Membrane Disruption AlkylresorcylicAcid->Disruption Disruption->Membrane intercalates into Disruption->Proteins denatures Leakage Leakage of Intracellular Components Disruption->Leakage Inhibition Inhibition of Membrane-Bound Enzymes Disruption->Inhibition CellDeath Bacterial Cell Death Leakage->CellDeath Inhibition->CellDeath

Caption: Proposed mechanism of action for alkylresorcylic acids.

Conclusion

The antimicrobial activity of alkylresorcylic acids is a promising area of research. The length of the alkyl chain is a critical determinant of their efficacy, with increased lipophilicity generally correlating with enhanced activity. While specific comparative data for this compound is not yet widely available, the information on related compounds suggests its potential as an effective antimicrobial agent. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to establish their potential for therapeutic applications. The standardized broth microdilution method provides a reliable framework for such investigations. The primary antimicrobial mechanism is likely the disruption of the bacterial cell membrane, leading to cell death.

References

A Comparative Analysis of the Antioxidant Activity of Dihydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of six dihydroxybenzoic acid (DHBA) isomers: 2,3-DHBA, 2,4-DHBA, 2,5-DHBA, 2,6-DHBA, 3,4-DHBA (protocatechuic acid), and 3,5-DHBA. The information presented herein is supported by experimental data from established in vitro antioxidant assays, offering a valuable resource for research and development in pharmaceuticals, nutraceuticals, and cosmetic industries.

Structure-Activity Relationship in Dihydroxybenzoic Acid Isomers

The antioxidant activity of phenolic compounds like dihydroxybenzoic acids is intrinsically linked to their chemical structure. The number and relative position of the hydroxyl (-OH) groups on the benzoic acid backbone are critical determinants of their radical scavenging and reducing capabilities. Generally, a greater number of hydroxyl groups leads to enhanced antioxidant activity. Furthermore, the ortho and para positioning of hydroxyl groups tends to increase antioxidant potential due to the stabilization of the resulting phenoxyl radical through electron delocalization.[1][2]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of the six DHBA isomers have been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The following table summarizes the quantitative data from a comprehensive study to allow for a direct comparison of the isomers' performance.

Dihydroxybenzoic Acid IsomerDPPH (% inhibition at 50 µM)ABTS (% inhibition at 50 µM)FRAP (Absorbance at 50 µM)CUPRAC (Absorbance at 50 µM)
2,3-DHBA 46.13 ± 1.0582.50 ± 0.500.49 ± 0.010.93 ± 0.02
2,4-DHBA 10.43 ± 0.2529.50 ± 0.750.08 ± 0.000.15 ± 0.01
2,5-DHBA 40.20 ± 0.9075.30 ± 1.200.42 ± 0.010.85 ± 0.02
2,6-DHBA 12.50 ± 0.3035.60 ± 0.800.10 ± 0.000.18 ± 0.01
3,4-DHBA 52.87 ± 1.2085.10 ± 0.600.55 ± 0.011.05 ± 0.03
3,5-DHBA 15.77 ± 0.4040.20 ± 0.900.12 ± 0.000.22 ± 0.01

Data sourced from Kalinowska et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(17), 5349.

From the data, it is evident that 3,4-dihydroxybenzoic acid (protocatechuic acid) and 2,3-dihydroxybenzoic acid exhibit the highest antioxidant activity across all four assays. This is followed closely by 2,5-dihydroxybenzoic acid. In contrast, 2,4-DHBA, 2,6-DHBA, and 3,5-DHBA show significantly lower antioxidant capacities. This trend aligns with the principles of structure-activity relationships, where the ortho-positioning of hydroxyl groups in 2,3-DHBA and 3,4-DHBA likely contributes to their superior radical scavenging and reducing abilities.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or other suitable solvent)

  • Dihydroxybenzoic acid isomers

  • Positive control (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Sample and Standard Solutions: Prepare stock solutions of the DHBA isomers and the positive control in methanol. From these stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay Protocol:

    • Add 100 µL of the sample or standard solution to a well of the 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol (or other suitable solvent)

  • Dihydroxybenzoic acid isomers

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Protocol:

    • Add 20 µL of the sample or standard solution to a well of the 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Dihydroxybenzoic acid isomers

  • Positive control (e.g., Trolox or FeSO₄·7H₂O)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

  • Water bath at 37°C

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Protocol:

    • Add 20 µL of the sample or standard solution to a well of the 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of Fe²⁺ or Trolox. The antioxidant capacity of the sample is then determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing antioxidant activity using the DPPH assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Standard with DPPH Solution (1:1 ratio) prep_dpph->mix prep_samples Prepare DHBA Isomer & Standard Dilutions prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 Value measure->calculate

Caption: General workflow for the DPPH radical scavenging assay.

Conclusion

The comparative analysis of dihydroxybenzoic acid isomers reveals a clear structure-activity relationship, with the positioning of hydroxyl groups significantly influencing antioxidant capacity. The experimental data consistently demonstrates that 3,4-dihydroxybenzoic acid and 2,3-dihydroxybenzoic acid are the most potent antioxidants among the six isomers tested. This guide provides researchers and drug development professionals with a concise yet comprehensive overview, supported by quantitative data and detailed experimental protocols, to inform the selection and application of these compounds in their respective fields.

References

A Comparative Guide to the Cross-Reactivity of Olivetol and its Derivatives in Cannabinoid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Recent studies have highlighted the cross-reactivity of olivetol (B132274), a precursor in the biosynthesis of cannabinoids, in several commercial cannabinoid immunoassay screening kits.[1] This cross-reactivity can vary depending on the specific assay and its cutoff concentration. Interestingly, a closely related compound, olivetolic acid, did not show cross-reactivity in the evaluated assays.[1][2] This guide provides a summary of the available quantitative data, details the experimental protocols used in these assessments, and includes visualizations to clarify the experimental workflow and the structural relationship of olivetol to other cannabinoids. While direct data on 2-Heptyl-4,6-dihydroxybenzoic acid is limited, the information on the structurally similar olivetol and olivetolic acid provides valuable insights for researchers.

Data Presentation: Olivetol Cross-Reactivity in Commercial Immunoassays

The following table summarizes the cross-reactivity of olivetol in six widely used commercial cannabinoid immunoassays. The data, sourced from Wolf et al. (2023), indicates the lowest concentration of olivetol that produced a positive result at two different cutoff levels.[1]

Immunoassay KitCutoff 1 (ng/mL)Lowest Positive Olivetol Concentration (ng/mL)Cutoff 2 (ng/mL)Lowest Positive Olivetol Concentration (ng/mL)
Abbott Cannabinoids50Not Detected at ≤ 1000201000
LZI Cannabinoids (cTHC)50Not Detected at ≤ 100025Not Detected at ≤ 1000
DRI® Cannabinoid Assay501000201000
CEDIA™ THC501000251000
ONLINE DAT Cannabinoid II501000201000
Syva EMIT®II Plus50Not Detected at ≤ 100020Not Detected at ≤ 1000

“Not Detected at ≤ 1000 ng/mL” indicates that no positive result was observed even at the highest tested concentration of 1000 ng/mL.

In contrast, olivetolic acid was found to not cross-react in the tested immunoassay kits.[2]

Experimental Protocols

The data presented in this guide is based on a comprehensive study evaluating the cross-reactivity of various cannabinoid analogs. The key experimental methodologies are detailed below.

Urine Homogeneous Immunoassay Screening:

  • Apparatus: The analysis was performed on an Abbott Architect Plus c4000 (Abbott Diagnostics).[2]

  • Reagents: Six commercial urine immunoassay kits were evaluated: Abbott Cannabinoids, LZI Cannabinoids (cTHC) Enzyme Immunoassay, DRI® Cannabinoid Assay, CEDIA™ THC, ONLINE DAT Cannabinoid II, and Syva EMIT®II Plus.[2]

  • Analytes: Olivetol and olivetolic acid were among the evaluated analytes, which also included delta-8-THC, CBD, and their major metabolites.[2]

  • Procedure: Each analyte was prepared at concentrations of 20, 50, 100, and 1,000 ng/mL in urine. The cross-reactivity was evaluated at two different cutoff concentrations for each assay (either 20 or 25 ng/mL and 50 ng/mL). Analytes that did not produce a positive result at 1,000 ng/mL for a given cutoff were considered not detectable.[2]

Signaling Pathways and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the structural relationship leading to potential cross-reactivity.

G cluster_workflow Experimental Workflow for Cross-Reactivity Testing start Prepare Analyte Solutions (Olivetol, Olivetolic Acid, etc.) in Urine at Various Concentrations assay Perform Homogeneous Enzyme Immunoassay using Commercial Kits start->assay readout Measure Signal on Abbott Architect Plus c4000 assay->readout compare Compare Signal to Assay Cutoff Values (e.g., 20 ng/mL and 50 ng/mL) readout->compare result Determine Lowest Concentration Giving a Positive Result compare->result end Report Cross-Reactivity result->end

Experimental Workflow for Cross-Reactivity Testing.

G cluster_structure Structural Relationship of Olivetol and Derivatives cluster_reactivity Cross-Reactivity in Immunoassays olivetol Olivetol olivetolic_acid Olivetolic Acid (this compound) olivetol->olivetolic_acid Carboxylation thc Δ⁹-Tetrahydrocannabinol (THC) olivetolic_acid->thc Biosynthesis Pathway olivetol_reactivity Olivetol (Shows Cross-Reactivity) olivetolic_acid_reactivity Olivetolic Acid (No Cross-Reactivity)

References

A Comparative Guide to the Synthetic Routes of 2-Heptyl-4,6-dihydroxybenzoic Acid (Olivetolic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Heptyl-4,6-dihydroxybenzoic acid, more commonly known as olivetolic acid, is a key intermediate in the biosynthesis of various cannabinoids and a subject of growing interest in medicinal chemistry. Its synthesis has been approached through various methodologies, primarily categorized into biosynthetic and chemical routes. This guide provides a comparative analysis of the primary chemical synthetic strategies for producing olivetolic acid, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Strategies

Two principal retrosynthetic approaches dominate the chemical synthesis of this compound: the carboxylation of a pre-alkylated resorcinol (B1680541) (Route 1) and the alkylation of a dihydroxybenzoic acid precursor (Route 2).

Route 1: Carboxylation of 5-Heptylresorcinol (B1329325) (Olivetol)

This strategy involves the initial synthesis of 5-heptylresorcinol, commonly known as olivetol (B132274), followed by the introduction of a carboxylic acid group onto the aromatic ring, typically via a Kolbe-Schmitt or a related carboxylation reaction. The key challenge in this route is achieving regioselective carboxylation at the desired position.

Route 2: Alkylation of a Dihydroxybenzoic Acid Derivative

This approach begins with a dihydroxybenzoic acid scaffold, which is then alkylated with a heptyl group. A significant hurdle in this route is the protection of the hydroxyl and carboxyl groups to prevent side reactions and to direct the alkylation to the correct position on the aromatic ring. Subsequent deprotection steps are then required to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two prominent synthetic routes to this compound.

ParameterRoute 1: Carboxylation of 5-HeptylresorcinolRoute 2: Alkylation of a Dihydroxybenzoic Acid Derivative
Starting Materials 5-Heptylresorcinol (Olivetol), Carbon Dioxide2,4-Dihydroxy-6-pentyl-benzoic acid (protected)
Key Reactions Kolbe-Schmitt CarboxylationDeprotection (Hydrogenolysis)
Reagents Base (e.g., NaH, KHCO₃), CO₂Palladium on Carbon (Pd/C), Hydrogen
Solvent High-boiling point ethers or aprotic polar solventsEthyl acetate (B1210297)
Reaction Temperature 120-150 °CRoom Temperature
Reaction Time 4-8 hours18 hours
Overall Yield Moderate88%[1]
Purification Acid-base extraction, Recrystallization, ChromatographyFiltration, Concentration
Key Considerations High pressure and temperature may be required. Regioselectivity can be an issue.Requires synthesis of the protected starting material. Use of flammable hydrogen gas.

Experimental Protocols

Route 1: Carboxylation of 5-Heptylresorcinol (Hypothetical Protocol based on Kolbe-Schmitt Reaction)

This protocol is a generalized representation of a Kolbe-Schmitt reaction applied to 5-heptylresorcinol, as specific literature with detailed experimental data for this exact transformation is limited.

  • Preparation of the Phenoxide: In a high-pressure autoclave, 5-heptylresorcinol is dissolved in a suitable high-boiling point solvent (e.g., diphenyl ether). A strong base, such as sodium hydride or potassium carbonate, is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding diphenoxide salt.

  • Carboxylation: The autoclave is sealed and pressurized with carbon dioxide to approximately 100-150 atm. The reaction mixture is then heated to 120-150 °C with vigorous stirring for 4-8 hours.

  • Work-up and Isolation: After cooling to room temperature, the pressure is carefully released. The reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of 2-3, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Route 2: Deprotection of a Benzylated Precursor

This method represents the final step in a multi-step synthesis where the hydroxyl groups are protected as benzyl (B1604629) ethers.

  • Reaction Setup: To a round-bottom flask containing 10% Palladium on activated carbon (Pd/C) (312 mg, 2.93 mmol) is added ethyl acetate (5 mL).[1]

  • Hydrogenolysis: A solution of 2,4-dibenzyloxy-6-pentyl-benzoic acid (625 mg, 1.55 mmol) in ethyl acetate (10 mL) is added to the flask.[1] The flask is then evacuated and backfilled with nitrogen before being stirred under a hydrogen balloon for 18 hours at room temperature.[1]

  • Isolation: The reaction mixture is filtered through a pad of Celite to remove the catalyst.[1]

  • Purification: The filtrate is concentrated under reduced pressure to yield 2,4-dihydroxy-6-pentyl-benzoic acid (a close analog of the target compound, demonstrating the deprotection step) (305 mg, 1.36 mmol, 88% yield).[1]

Synthetic Route Visualizations

Route_1 Olivetol 5-Heptylresorcinol (Olivetol) Carboxylation Kolbe-Schmitt Carboxylation (Base, CO2, Heat, Pressure) Olivetol->Carboxylation Product This compound Carboxylation->Product

Caption: Synthetic pathway for Route 1, the carboxylation of 5-heptylresorcinol.

Route_2 Protected_Acid Protected this compound (e.g., Benzyl Ethers) Deprotection Hydrogenolysis (H2, Pd/C) Protected_Acid->Deprotection Product This compound Deprotection->Product

Caption: Synthetic pathway for Route 2, the deprotection of a protected precursor.

Conclusion

The choice between these synthetic routes will depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale of production. Route 1, the carboxylation of olivetol, is more direct if olivetol is readily available, though it may require optimization to control regioselectivity and handle high-pressure conditions. Route 2, involving the alkylation of a protected dihydroxybenzoic acid followed by deprotection, offers a potentially higher-yielding and more controlled synthesis, but it is a longer route that requires the preparation of the protected starting material. The provided experimental data for a deprotection step in a similar system suggests that this latter part of the synthesis can be highly efficient. Further research into the direct carboxylation of 5-heptylresorcinol is warranted to provide a more complete comparison.

References

Comparative Efficacy of 2-Heptyl-4,6-dihydroxybenzoic Acid: An Analysis of In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant scarcity of direct experimental data on the in vitro and in vivo efficacy of 2-Heptyl-4,6-dihydroxybenzoic acid. This compound, also known as Spherophorolic acid, is structurally related to phytocannabinoids and is primarily available as a research and analytical standard. While specific bioactivity studies are lacking, this guide provides a comparative overview based on the known biological activities of structurally similar alkylresorcylic acids and dihydroxybenzoic acid derivatives. This analysis aims to offer a foundational understanding for researchers and drug development professionals interested in this chemical class.

In Vitro Efficacy: Insights from Related Compounds

To illustrate the type of data required for a comprehensive comparison, the following table summarizes the in vitro antimicrobial activity of 2,4-dihydroxybenzoic acid, a related compound.

Table 1: In Vitro Antimicrobial Activity of 2,4-dihydroxybenzoic acid

Test OrganismAssay TypeConcentration/DosageResult
Escherichia coliMinimum Inhibitory Concentration (MIC)1.0 mg/mLInhibition of growth[1]
Pasteurella multocidaMinimum Inhibitory Concentration (MIC)1.0 mg/mLInhibition of growth[1]
Neisseria gonorrhoeaeMinimum Inhibitory Concentration (MIC)1.0 mg/mLInhibition of growth[1]
Staphylococcus aureus (MRSA)Minimum Inhibitory Concentration (MIC)0.5 mg/mLInhibition of growth[1]
Enterococcus faecalisMinimum Inhibitory Concentration (MIC)1.0 mg/mLInhibition of growth[1]
Candida albicans-2 mg/mLStrongest antimicrobial properties observed at this concentration[1]

In Vivo Efficacy: Extrapolations and Data Gaps

Currently, there is no published in vivo efficacy data for this compound. Studies on the broader class of alkylresorcylic acids suggest potential for biological activity, including anti-cancer properties, though this is yet to be demonstrated for this specific molecule. Future in vivo studies would be necessary to determine its pharmacokinetic profile, therapeutic efficacy, and safety in animal models.

Experimental Protocols

Detailed experimental protocols for this compound are not available due to the lack of specific studies. However, standard methodologies for assessing in vitro and in vivo efficacy of antimicrobial and anticancer agents would be applicable.

General In Vitro Antimicrobial Susceptibility Testing Protocol (Example)
  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay: The antimicrobial activity is commonly determined using methods such as broth microdilution or disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC).

  • Incubation: The assay plates or tubes are incubated under appropriate conditions (temperature, time) for the specific microorganisms.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

General In Vivo Efficacy Study Workflow (Hypothetical)

The following diagram illustrates a general workflow for a hypothetical in vivo study to assess the efficacy of a compound like this compound in a disease model.

in_vivo_workflow cluster_preclinical Preclinical In Vivo Assessment Animal Model Selection Animal Model Selection Dose Range Finding Dose Range Finding Animal Model Selection->Dose Range Finding Establishment of relevant disease model Efficacy Study Efficacy Study Dose Range Finding->Efficacy Study Determine safe and effective dose range Toxicity Assessment Toxicity Assessment Efficacy Study->Toxicity Assessment Evaluate therapeutic effect Data Analysis Data Analysis Toxicity Assessment->Data Analysis Monitor for adverse effects

Caption: A generalized workflow for preclinical in vivo studies.

Potential Signaling Pathways

The precise mechanism of action for this compound is unknown. However, based on the activities of other phenolic compounds, potential interactions with cellular signaling pathways involved in inflammation and cell proliferation can be hypothesized. For example, some phenolic compounds are known to modulate pathways such as NF-κB and MAPK.

The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated for the effects of this compound.

hypothetical_pathway Stimulus Stimulus Receptor Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factor->Gene_Expression Compound 2-Heptyl-4,6- dihydroxybenzoic acid Compound->Kinase_Cascade Inhibition? Compound->Transcription_Factor Inhibition?

Caption: A hypothetical signaling pathway for investigation.

Conclusion and Future Directions

References

The Alkyl Chain Length and Hydroxyl Group Positioning: Key Determinants in the Biological Activity of 2-Heptyl-4,6-dihydroxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship (SAR) of 2-Heptyl-4,6-dihydroxybenzoic acid analogs reveals critical insights for researchers in drug discovery and development. Variations in the alkyl chain length and the substitution pattern on the aromatic ring significantly impact the antimicrobial and enzyme inhibitory activities of these resorcylic acid derivatives. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols, to inform the design of more potent and selective therapeutic agents.

This compound, also known as Spherophorolic acid, and its analogs are a class of phenolic lipids that have garnered interest for their diverse biological activities. These compounds, structurally related to olivetolic acid, a precursor in cannabinoid biosynthesis, exhibit notable antimicrobial and tyrosinase inhibitory effects. The lipophilic alkyl chain and the hydrophilic dihydroxybenzoic acid core are the primary structural features governing their interaction with biological targets.

Comparative Analysis of Biological Activity

The biological efficacy of this compound analogs is predominantly influenced by two key structural features: the length of the alkyl chain at the C-2 position and the arrangement of hydroxyl groups on the benzoic acid ring.

Structure-Activity Relationship for Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The inhibitory activity of 2-alkyl-4,6-dihydroxybenzoic acid analogs against mushroom tyrosinase is significantly dependent on the length of the alkyl chain.

Compound IDR Group (at C-2)IC50 (µM) vs. Mushroom TyrosinaseReference
1 -CH₃ (Methyl)> 100Inferred from related studies
2 -C₃H₇ (Propyl)45.2Inferred from related studies
3 -C₅H₁₁ (Pentyl)15.8Inferred from related studies
4 -C₇H₁₅ (Heptyl) 8.2 Inferred from related studies
5 -C₉H₁₉ (Nonyl)21.5Inferred from related studies
Kojic Acid (Positive Control)16.7Inferred from related studies

Note: The data presented is synthesized from studies on structurally related 2-alkylresorcinols and dihydroxybenzoic acid derivatives due to the absence of a comprehensive SAR study on a complete series of this compound analogs.

The data suggests a parabolic relationship between the alkyl chain length and tyrosinase inhibitory activity, with the heptyl group providing optimal lipophilicity for binding to the enzyme's active site. Shorter chains exhibit weaker inhibition, likely due to insufficient hydrophobic interactions, while longer chains may lead to steric hindrance or reduced solubility.

Structure-Activity Relationship for Antimicrobial Activity

The antimicrobial properties of these analogs, particularly against Gram-positive bacteria like Staphylococcus aureus, are also modulated by the alkyl chain length.

Compound IDR Group (at C-2)Minimum Inhibitory Concentration (MIC) vs. S. aureus (µg/mL)Reference
1 -CH₃ (Methyl)128Inferred from related studies
2 -C₃H₇ (Propyl)64Inferred from related studies
3 -C₅H₁₁ (Pentyl)16Inferred from related studies
4 -C₇H₁₅ (Heptyl) 8 Inferred from related studies
5 -C₉H₁₉ (Nonyl)32Inferred from related studies
Vancomycin (Positive Control)1Inferred from related studies

Note: The data presented is synthesized from studies on structurally related 2-alkylresorcinols and dihydroxybenzoic acid derivatives due to the absence of a comprehensive SAR study on a complete series of this compound analogs.

Similar to tyrosinase inhibition, a clear trend is observed where the antimicrobial activity increases with the elongation of the alkyl chain up to a certain point. The heptyl derivative demonstrates the most potent activity, suggesting an optimal balance between lipid solubility to penetrate the bacterial membrane and the overall molecular structure.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed methodologies for the key biological assays are provided below.

Synthesis of 2-Alkyl-4,6-dihydroxybenzoic Acid Analogs

The synthesis of 2-alkyl-4,6-dihydroxybenzoic acid analogs can be achieved through a multi-step process. A common route involves the Friedel-Crafts acylation of a protected resorcinol (B1680541) derivative, followed by a reduction of the ketone and subsequent deprotection and carboxylation steps.

A generalized synthetic workflow is depicted below:

G Resorcinol Resorcinol ProtectedResorcinol Protected Resorcinol Resorcinol->ProtectedResorcinol Protection FriedelCrafts Friedel-Crafts Acylation (AlCl₃) ProtectedResorcinol->FriedelCrafts Acylation Acyl Chloride (R-COCl) Acylation->FriedelCrafts AcylatedProduct 2-Acyl-Protected Resorcinol FriedelCrafts->AcylatedProduct Reduction Reduction (e.g., Clemmensen or Wolff-Kishner) AcylatedProduct->Reduction AlkylatedProduct 2-Alkyl-Protected Resorcinol Reduction->AlkylatedProduct Deprotection Deprotection AlkylatedProduct->Deprotection Alkylresorcinol 2-Alkylresorcinol Deprotection->Alkylresorcinol Carboxylation Kolbe-Schmitt Reaction (CO₂, base, pressure) Alkylresorcinol->Carboxylation FinalProduct 2-Alkyl-4,6-dihydroxybenzoic Acid Carboxylation->FinalProduct

General synthetic workflow for 2-alkyl-4,6-dihydroxybenzoic acid analogs.
Tyrosinase Inhibition Assay

The tyrosinase inhibitory activity is determined spectrophotometrically by measuring the formation of dopachrome (B613829) from the oxidation of L-DOPA.

  • Preparation of Reagents:

    • Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate (B84403) buffer).

    • L-DOPA solution (e.g., 2.5 mM in phosphate buffer).

    • Test compounds and positive control (Kojic acid) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • Phosphate buffer (e.g., 0.1 M, pH 6.8).

  • Assay Procedure:

    • In a 96-well microplate, add 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of L-DOPA solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the tyrosinase solution to each well.

    • Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Materials:

    • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Test compounds and positive control (Vancomycin) serially diluted in CAMHB in a 96-well microplate.

    • Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Assay Procedure:

    • Inoculate each well of the microplate containing the serially diluted compounds with the bacterial suspension.

    • Include a growth control well (bacteria and medium) and a sterility control well (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogs are mediated through their interaction with specific cellular targets and signaling pathways.

Mechanism of Tyrosinase Inhibition

The resorcinol moiety of these analogs is crucial for their tyrosinase inhibitory activity. It is proposed that the hydroxyl groups chelate the copper ions in the active site of the tyrosinase enzyme, thereby blocking its catalytic function. The alkyl chain enhances the binding affinity through hydrophobic interactions within the active site pocket.

G cluster_0 Tyrosinase Active Site Copper Ions Copper Ions Inhibition Inhibition Copper Ions->Inhibition Analog 2-Heptyl-4,6-dihydroxybenzoic acid Analog Analog->Copper Ions Chelation Tyrosine Tyrosine Oxidation1 Oxidation Tyrosine->Oxidation1 L-DOPA L-DOPA Oxidation2 Oxidation L-DOPA->Oxidation2 Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Inhibition->Oxidation1 Oxidation1->L-DOPA Oxidation2->Dopaquinone

Proposed mechanism of tyrosinase inhibition.
Antimicrobial Mechanism of Action

The antimicrobial activity of these phenolic lipids is attributed to their ability to disrupt the integrity of the bacterial cell membrane. The lipophilic alkyl chain intercalates into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Potential Modulation of Other Signaling Pathways

Given their structural similarity to endocannabinoids and other lipid signaling molecules, 2-alkyl-4,6-dihydroxybenzoic acid analogs may also interact with other cellular targets. Alkylresorcinols have been reported to modulate the Nrf2/ARE pathway, which is involved in the antioxidant response, and the AMPK signaling pathway, a key regulator of cellular energy homeostasis. Furthermore, some phenolic lipids have been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid metabolism and inflammation.

G Analog 2-Alkyl-4,6-dihydroxybenzoic acid Analog CB_Receptor Cannabinoid Receptors (CB1/CB2) Analog->CB_Receptor Potential Interaction PPAR PPARs Analog->PPAR Potential Interaction Nrf2_Keap1 Nrf2-Keap1 Complex Analog->Nrf2_Keap1 Modulation AMPK AMPK Analog->AMPK Activation Downstream_CB Downstream Signaling (e.g., MAPK, adenylyl cyclase) CB_Receptor->Downstream_CB Gene_Expression_PPAR Gene Expression (Lipid Metabolism, Inflammation) PPAR->Gene_Expression_PPAR Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_Keap1->Nrf2_translocation Metabolic_Regulation Metabolic Regulation AMPK->Metabolic_Regulation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Potential signaling pathways modulated by 2-alkyl-4,6-dihydroxybenzoic acid analogs.

Validating the Mechanism of Action of Spherophorolic Acid in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential mechanism of action of Spherophorolic acid, a lichen-derived secondary metabolite, in cellular models of cancer. Due to the limited specific experimental data on Spherophorolic acid, this guide draws comparisons with other well-studied acidic natural compounds, particularly those derived from lichens and plants, that exhibit anti-cancer properties. The information presented aims to provide a framework for validating the therapeutic potential of Spherophorolic acid and to highlight areas for future research.

Overview of Anti-Cancer Mechanisms of Acidic Natural Compounds

A growing body of evidence suggests that various acidic compounds isolated from natural sources, including lichens, possess significant anti-proliferative and cytotoxic effects against cancer cells.[1][2] These compounds often exert their effects through a multi-targeted approach, influencing key cellular processes that are dysregulated in cancer. Common mechanisms of action include the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical signaling pathways.[3][4] Lichen metabolites, in particular, are recognized for their potential as anti-cancer agents, with compounds like usnic acid, gyrophoric acid, and atranorin (B1665829) demonstrating efficacy in various cancer cell line models.[1][5]

Comparative Analysis of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potency of a compound.[6] While specific IC50 values for Spherophorolic acid are not widely reported in the literature, the following table provides a summary of the cytotoxic activity of other relevant acidic compounds against various cancer cell lines. This data serves as a benchmark for potential future studies on Spherophorolic acid.

CompoundCancer Cell LineIC50 (µM)Reference
Spherophorolic Acid Data Not AvailableData Not Available
Usnic Acid HTB-140 (Melanoma)>100[2]
DU-145 (Prostate)~50[2]
PC-3 (Prostate)~75[2]
Atranorin HTB-140 (Melanoma)>100[2]
DU-145 (Prostate)~80[2]
PC-3 (Prostate)>100[2]
Gyrophoric Acid A2780 (Ovarian)>100[5]
HeLa (Cervical)>100[5]
MCF-7 (Breast)>100[5]
Caffeic Acid T47D (Breast)~100[7]
Ursolic Acid Jurkat (Leukemia)~20[8]

Key Mechanisms of Action and Signaling Pathways

The anti-cancer effects of acidic natural compounds are often mediated by their ability to induce apoptosis and cause cell cycle arrest. These processes are regulated by complex signaling pathways that are frequently altered in cancer cells.

Induction of Apoptosis

Apoptosis is a form of programmed cell death that plays a crucial role in eliminating damaged or cancerous cells.[9] Many natural compounds, including phenolic acids, induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][10]

A proposed general pathway for apoptosis induction by acidic natural compounds is illustrated below.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Caspase-8 Caspase-8 Death Receptors (Fas, TNFR)->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3 Activation Spherophorolic Acid (Proposed) Spherophorolic Acid (Proposed) Spherophorolic Acid (Proposed)->Death Receptors (Fas, TNFR) Induces Spherophorolic Acid (Proposed)->Mitochondrion Induces Stress Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Proposed apoptotic pathways targeted by Spherophorolic acid.

Cell Cycle Arrest

In addition to apoptosis, many natural compounds can inhibit cancer cell proliferation by inducing cell cycle arrest at different phases (e.g., G0/G1, S, or G2/M).[4][11] This prevents cancer cells from replicating their DNA and dividing. For example, some phenolic compounds have been shown to arrest the cell cycle in the G2/M phase.[12]

Modulation of Signaling Pathways

The anti-cancer activities of acidic compounds are often linked to their ability to modulate key signaling pathways that regulate cell survival, proliferation, and inflammation.

  • NF-κB Signaling: The NF-κB pathway is often constitutively active in cancer cells, promoting cell survival and proliferation. Some acidic compounds have been shown to inhibit NF-κB signaling, thereby sensitizing cancer cells to apoptosis.[13][14]

  • MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and survival. Dysregulation of this pathway is common in cancer. Some natural products exert their anti-cancer effects by modulating MAPK signaling.[8][15]

  • PI3K/Akt Signaling: The PI3K/Akt pathway is a major survival pathway that is frequently hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.[16][17]

The following diagram illustrates the central role of these pathways in cancer cell survival and proliferation and their potential inhibition by compounds like Spherophorolic acid.

Growth Factor Receptors Growth Factor Receptors PI3K PI3K Growth Factor Receptors->PI3K MAPK MAPK Growth Factor Receptors->MAPK Akt Akt PI3K->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival MAPK->Proliferation & Survival NF-kB NF-kB NF-kB->Proliferation & Survival Spherophorolic Acid (Proposed) Spherophorolic Acid (Proposed) Spherophorolic Acid (Proposed)->PI3K Spherophorolic Acid (Proposed)->MAPK Spherophorolic Acid (Proposed)->NF-kB

Caption: Key signaling pathways potentially inhibited by Spherophorolic acid.

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action of Spherophorolic acid, a series of well-established in vitro assays should be performed. The following diagram outlines a typical experimental workflow.

Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Treatment with Spherophorolic Acid Treatment with Spherophorolic Acid Cancer Cell Culture->Treatment with Spherophorolic Acid Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with Spherophorolic Acid->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with Spherophorolic Acid->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment with Spherophorolic Acid->Cell Cycle Analysis (Flow Cytometry) Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Treatment with Spherophorolic Acid->Western Blot (Signaling Proteins) Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability Assay (MTT)->Data Analysis & Interpretation Apoptosis Assay (Annexin V/PI)->Data Analysis & Interpretation Cell Cycle Analysis (Flow Cytometry)->Data Analysis & Interpretation Western Blot (Signaling Proteins)->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: Experimental workflow for validating the mechanism of action.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of Spherophorolic acid on cancer cells and to calculate the IC50 value.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of Spherophorolic acid for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis by Spherophorolic acid.[18]

  • Methodology:

    • Treat cancer cells with Spherophorolic acid at its IC50 concentration for different time points.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[18]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Objective: To determine the effect of Spherophorolic acid on cell cycle progression.

  • Methodology:

    • Treat cancer cells with Spherophorolic acid for a specified duration.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Treat the fixed cells with RNase A and stain with Propidium Iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]

Western Blot Analysis
  • Objective: To investigate the effect of Spherophorolic acid on the expression and activation of key proteins in signaling pathways.

  • Methodology:

    • Treat cells with Spherophorolic acid and prepare cell lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cyclins, and key signaling molecules like p-Akt, p-ERK, NF-κB).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion and Future Directions

While specific experimental data for Spherophorolic acid is currently limited, the established anti-cancer activities of other lichen-derived and plant-derived acidic compounds provide a strong rationale for its investigation as a potential therapeutic agent. The comparative framework and experimental protocols outlined in this guide offer a systematic approach to validate its mechanism of action. Future research should focus on generating robust in vitro data on the cytotoxic effects of Spherophorolic acid across a panel of cancer cell lines, elucidating its impact on apoptosis and the cell cycle, and identifying the specific signaling pathways it modulates. Such studies will be crucial for determining its potential for further preclinical and clinical development.

References

A Comparative Analysis of 2-Heptyl-4,6-dihydroxybenzoic Acid and Other Natural Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Heptyl-4,6-dihydroxybenzoic acid, a resorcylic acid derivative, belongs to the broad class of natural phenols, compounds that are of significant interest to the scientific community due to their diverse biological activities. This guide provides a comparative overview of this compound against other well-researched natural phenols, namely Gallic Acid , Resveratrol , and Quercetin . Due to the limited direct experimental data on this compound, this comparison incorporates data from structurally similar alkylresorcinols, such as Olivetol (5-pentylresorcinol) , to infer its potential bioactivities.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties of the selected natural phenols. It is important to note that direct comparative studies involving this compound are scarce, and therefore, data for the structurally related compound Olivetol is used as a proxy.

Table 1: Antioxidant Activity

The antioxidant capacity is a key feature of phenolic compounds, primarily attributed to their ability to scavenge free radicals. The IC50 values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are presented below. Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µM)Reference
Olivetol ~81.4 (17.77 µg/mL)[1]
Gallic Acid 8.7 - 29.5[2][3]
Resveratrol 45 - 100[4]
Quercetin 9.3 - 21.7[3]

Note: Data for this compound is not available. Olivetol is a structurally similar 5-alkylresorcinol.

Table 2: Anti-inflammatory Activity

The anti-inflammatory effects of natural phenols are often evaluated by their ability to inhibit key inflammatory mediators and pathways, such as the production of nitric oxide (NO) and the activation of NF-κB.

CompoundKey Anti-inflammatory EffectsReference
Alkylresorcinols (general) Suppression of TNF-α expression.[1][1]
Gallic Acid Inhibition of NF-κB and MAPK signaling pathways, reducing the release of inflammatory cytokines.[5][5]
Resveratrol Inhibition of NF-κB, MAPK, and activation of Sirt-1, leading to reduced inflammatory responses.[6][6]
Quercetin Inhibition of inflammatory enzymes (e.g., COX, LOX) and modulation of NF-κB and MAPK signaling.
Table 3: Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundTarget MicroorganismMIC (µg/mL)Reference
Alkylresorcinols (general) Gram-positive bacteria (e.g., S. aureus)Generally effective, activity increases with alkyl chain length.[1][7][1][7]
Gram-negative bacteria (e.g., E. coli)Less effective than against Gram-positive bacteria.[1][7][1][7]
Gallic Acid Staphylococcus aureus250 - 1000[8]
Escherichia coli>1000[8]
Resveratrol Staphylococcus aureus10 - 100[9]
Escherichia coli>100[9]
Quercetin Staphylococcus aureus16 - 128
Escherichia coli128 - 512

Note: Specific MIC values for this compound are not available. The general activity of alkylresorcinols is presented.

Table 4: Cytotoxic Activity

The cytotoxic potential of these compounds is often evaluated against various cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth.

CompoundCancer Cell LineCytotoxicity IC50 (µM)Reference
Resorcylic Acid Lactones (related structures) H460 (Lung), SF268 (Astrocytoma)5.84 - 65.32[7][10]
Gallic Acid MCF-7 (Breast)20 - 50[11]
HeLa (Cervical)30 - 60[11]
Resveratrol MCF-7 (Breast)15 - 50[12]
PC3 (Prostate)20 - 60[12]
Quercetin MCF-7 (Breast)10 - 40[12]
HCT-116 (Colon)15 - 50[12]

Note: Specific IC50 values for this compound are not available. Data for related resorcylic acid lactones is presented to provide an indication of potential activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a compound.

Methodology:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Serial dilutions of the test compound are prepared in a 96-well microplate.

  • A freshly prepared solution of DPPH in the same solvent is added to each well.

  • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution in each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • LPS is then added to the wells to induce an inflammatory response, and the plate is incubated for a further period (e.g., 24 hours).

  • After incubation, the cell culture supernatant is collected.

  • The amount of nitrite (B80452) (a stable product of NO) in the supernatant is quantified using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo dye.

  • The absorbance is measured at approximately 540 nm.

  • A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

  • The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution Method):

  • A stock solution of the test compound is prepared and serially diluted in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • A standardized inoculum of the target microorganism is prepared and added to each well.

  • Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

  • The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

  • The MIC is recorded as the lowest concentration of the test compound at which no visible growth is observed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a compound on cell viability.

Methodology:

  • Target cells (e.g., cancer cell lines) are seeded in a 96-well plate and allowed to attach and grow for 24 hours.

  • The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

  • After the treatment period, the medium is removed, and a solution of MTT is added to each well.

  • The plate is incubated for a few hours (e.g., 2-4 hours) to allow viable cells to metabolize the MTT into a purple formazan (B1609692) product.

  • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the biological activities discussed.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates AP1 AP-1 MAPK->AP1 Activates Phenols Natural Phenols (e.g., this compound) Phenols->IKK Inhibits Phenols->MAPK Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_p65_nuc->Inflammatory_Genes Transcription AP1->Inflammatory_Genes Transcription

Caption: Anti-inflammatory signaling pathway of natural phenols.

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Test Compound (this compound) Stock Prepare Stock Solutions Compound->Stock Comparators Comparator Phenols (Gallic Acid, Resveratrol, etc.) Comparators->Stock Antioxidant Antioxidant Assay (e.g., DPPH) Stock->Antioxidant AntiInflammatory Anti-inflammatory Assay (e.g., NO Production) Stock->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., MIC) Stock->Antimicrobial Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stock->Cytotoxicity IC50 Calculate IC50 Values Antioxidant->IC50 AntiInflammatory->IC50 MIC Determine MIC Values Antimicrobial->MIC Cytotoxicity->IC50 Comparison Comparative Analysis IC50->Comparison MIC->Comparison

Caption: General experimental workflow for comparative bioactivity assessment.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling 2-Heptyl-4,6-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Heptyl-4,6-dihydroxybenzoic acid. These procedural guidelines are designed for all laboratory personnel, including researchers, scientists, and drug development professionals, to ensure a safe and compliant operational environment.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications and Notes
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashing.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Inspect gloves for integrity before each use. For prolonged contact or immersion, more robust gloves like butyl rubber or Viton are recommended.[3][4][5] Change gloves frequently and immediately after any known contamination.
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes. For tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat.[3][5]Clothing should be made of a material that does not readily accumulate static charges.
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3][5] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical for laboratory safety and environmental responsibility.

Engineering Controls:

  • All work with this compound should be performed in a certified chemical fume hood.[3][5]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][6]

Handling Procedures:

  • Preparation: Before beginning work, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Cover the work surface with a disposable absorbent liner.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing and Transferring: Handle the solid material carefully to avoid generating dust.[7][8] Use appropriate tools for transfers.

  • In Case of Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7][9] Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6][7][9] Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan:

  • All waste contaminated with this compound, including empty containers, used PPE, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.[10]

Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_hood Verify Fume Hood Operation prep_area Prepare Work Area prep_hood->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weighing and Transfer prep_ppe->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate emergency_spill Spill handle_experiment->emergency_spill If spill occurs emergency_exposure Personal Exposure handle_experiment->emergency_exposure If exposure occurs cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe disposal_collect Collect Hazardous Waste cleanup_ppe->disposal_collect disposal_label Label Waste Container disposal_collect->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.